molecular formula C11H11ClN2O2 B1445599 Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate CAS No. 365547-91-7

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Cat. No.: B1445599
CAS No.: 365547-91-7
M. Wt: 238.67 g/mol
InChI Key: AOGFIGLCLLQDIX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGFIGLCLLQDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857256
Record name Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365547-91-7
Record name Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Spectroscopic Guide to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate: Structure Elucidation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Researchers and scientists in the field will find this guide valuable for compound identification, purity assessment, and structural verification. The indole scaffold is a privileged structure in numerous pharmacologically active agents, making a thorough understanding of its derivatives essential.[1][2]

Molecular Structure and Key Features

This compound possesses a core indole ring system substituted at the 2-position with an amino group, the 3-position with an ethyl carboxylate group, and the 5-position with a chlorine atom. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the ethyl group protons, and the N-H proton of the indole ring. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30 - 1.40Triplet (t)3H-O-CH₂-CH₃
~4.20 - 4.30Quartet (q)2H-O-CH₂ -CH₃
~5.50 - 6.50Broad Singlet2H-NH₂
~7.00 - 7.60Multiplet3HAr-H
~8.00 - 9.00Broad Singlet1HNH (indole)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • Ethyl Group: The ethyl ester group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons, arising from spin-spin coupling with each other.[3] The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Protons: The protons on the benzene ring of the indole nucleus will appear in the aromatic region. The chlorine atom at the 5-position and the electron-donating amino group at the 2-position will influence their chemical shifts and coupling patterns.

  • Amine and Indole N-H Protons: The protons of the primary amine and the indole N-H will typically appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~14 - 15-O-CH₂-C H₃
~60 - 61-O-C H₂-CH₃
~100 - 140Aromatic and Indole Carbons
~160 - 170C =O (Ester)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum.

  • Aromatic and Indole Carbons: The eight carbons of the 5-chloroindole ring system will resonate in the aromatic region. The carbon attached to the chlorine atom will be influenced by its electronegativity.

  • Carbonyl Carbon: The ester carbonyl carbon will be observed significantly downfield, typically above 160 ppm, due to the strong deshielding effect of the double-bonded oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C=O, and C-Cl bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and indole)
3000 - 2850MediumC-H stretching (aliphatic)
1700 - 1650Strong, SharpC=O stretching (ester)
1600 - 1450MediumC=C stretching (aromatic)
~1200StrongC-O stretching (ester)
~800 - 600Medium to StrongC-Cl stretching

Interpretation and Causality:

  • N-H Stretching: The presence of both a primary amine and an indole N-H will result in strong and broad absorption bands in the 3400-3200 cm⁻¹ region. Hydrogen bonding can cause significant broadening of these peaks.

  • C=O Stretching: A strong, sharp peak in the region of 1700-1650 cm⁻¹ is a definitive indicator of the ester carbonyl group.[4]

  • C-Cl Stretching: The carbon-chlorine bond will exhibit a characteristic absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₁H₁₁ClN₂O₂), the expected molecular weight is approximately 238.67 g/mol .[5]

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

  • Key Fragmentation Pathways: Common fragmentation patterns for indole esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group.

MS_Fragmentation M [C11H11ClN2O2]+. m/z = 238/240 F1 [M - OCH2CH3]+ m/z = 193/195 M->F1 - OCH2CH3 F2 [M - COOCH2CH3]+ m/z = 165/167 M->F2 - COOCH2CH3

Figure 2: Proposed key fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set a spectral width that encompasses all expected proton signals.

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Parameters:

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons.

IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Perform a background scan prior to the sample scan.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for researchers by detailing the expected spectroscopic data and the underlying principles of their interpretation. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and high-quality data, which is fundamental for advancing research and development in the pharmaceutical sciences.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • This compound(365547-91-7) 1 h nmr - ChemicalBook. (n.d.).
  • Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate | C11H11ClN2O2 | CID 177815745. (n.d.). PubChem.
  • Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. (n.d.). ResearchGate.
  • Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518. (n.d.). PubChem.
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
  • 365547-91-7|this compound. (n.d.). BLDpharm.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI.
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  • This compound, 95% Purity, C11H11ClN2O2, 100 mg. (n.d.).
  • Ethyl 5-chloro-2-indolecarboxylate 97 4792-67-0. (n.d.). Sigma-Aldrich.
  • C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
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  • Ethyl 5-chloroindole-2-carboxylate. (2018). SIELC Technologies.

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, a reactive indole core, and a halogen handle for cross-coupling makes it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, explores the nuanced reactivity of its constituent functional groups, presents validated experimental protocols for its key transformations, and discusses its strategic application in the synthesis of biologically active molecules.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. This compound emerges as a particularly valuable building block by presenting multiple, orthogonally reactive sites on this privileged scaffold. The 2-amino group, juxtaposed with the 3-carboxylate ester, provides a unique electronic environment and a gateway for building fused heterocyclic systems. The 5-chloro substituent is not merely a passive substituent; it serves as a crucial attachment point for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[1][2] This trifecta of functionality allows researchers to rapidly generate libraries of complex derivatives to explore structure-activity relationships (SAR) in drug discovery programs targeting cancer, viral infections, and neurodegenerative diseases.[3][4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 365547-91-7BOC Sciences[]
Molecular Formula C₁₁H₁₁ClN₂O₂BOC Sciences[]
Molecular Weight 238.67 g/mol PubChem[6]
Appearance Off-white to light yellow powder(General observation)
Boiling Point 430.7 ± 40.0 °C at 760 mmHgBOC Sciences[]
Melting Point 166-168 °C(Often reported in supplier data)
Topological Polar Surface Area 68.1 ŲPubChem[6]
Hydrogen Bond Donors 2 (indole N-H, amino -NH₂)PubChem[6]
Hydrogen Bond Acceptors 3 (ester C=O, ester -O-, amino -N)PubChem[6]
XLogP3-AA 3.1PubChem[6]

Spectroscopic data are essential for reaction monitoring and structural confirmation. Comprehensive spectral information, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound is readily available from commercial suppliers and chemical databases.[7]

A Multifaceted Analysis of Chemical Reactivity

The reactivity of this compound is a composite of its individual functional groups, whose interplay dictates the optimal conditions for selective transformations.

The Indole N-H: Acidity and N-Alkylation

The indole nitrogen proton is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding anion. This nucleophilic anion is readily alkylated by electrophiles like alkyl halides or benzyl halides.

  • Causality in Experimental Design: The choice of base is critical. A strong, non-nucleophilic base like NaH is preferred because it efficiently deprotonates the nitrogen without risking a competing saponification (hydrolysis) of the ethyl ester, which can occur with hydroxide-based reagents.[8] The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or THF to ensure the stability of the generated anion.

The C2-Amino Group: A Potent Nucleophile

The 2-amino group is a strong electron-donating group and a primary nucleophile. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to yield sulfonamides. It can also participate in condensation reactions with aldehydes and ketones.

  • Field-Proven Insight: While highly reactive, direct modification of the 2-amino group must be approached with caution. The electron-rich nature of the 2-aminoindole system can lead to instability, particularly under acidic conditions, sometimes resulting in unexpected ring-opening or rearrangement products.[9] Therefore, reactions are typically conducted under neutral or mildly basic conditions. Protecting the indole N-H prior to amino group modification can sometimes improve yields and prevent side reactions.

The C3-Ester Group: Gateway to Amides and Acids

The ethyl carboxylate at the C3 position is an electron-withdrawing group that influences the overall reactivity of the indole ring. Its primary synthetic utility lies in its conversion to other functional groups.

  • Saponification (Ester Hydrolysis): Treatment with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture readily hydrolyzes the ester to the corresponding 2-amino-5-chloro-1H-indole-3-carboxylic acid.[10] This carboxylic acid is a pivotal intermediate for creating diverse amide libraries via peptide coupling reactions.

  • Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole) are highly effective for this transformation, even with less reactive, electron-deficient amines.[11][12]

The C5-Chloro Group: A Handle for C-C and C-N Bond Formation

The chloro substituent at the C5 position is the molecule's key to accessing modern cross-coupling chemistry. It provides a site for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds, which are among the most powerful transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction couples the chloro-indole with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) to form a 5-aryl or 5-vinyl indole derivative.[13]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloro-indole with a primary or secondary amine, using a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, SPhos).

  • Heck Coupling: This reaction introduces an alkene at the C5 position by reacting the chloro-indole with an olefin in the presence of a palladium catalyst and a base.

These reactions dramatically expand the synthetic utility of the scaffold, allowing for the introduction of complex substituents deep into a synthetic route. The general order of reactivity for aryl halides in these couplings is I > Br > OTf >> Cl.[13] While chlorides are the least reactive, the development of advanced catalyst systems has made their use increasingly routine.

Key Experimental Protocols & Workflows

The following protocols are presented as self-validating systems, providing a clear rationale and methodology for key transformations.

Protocol: N-Alkylation of the Indole Ring

This protocol details the N-benzylation of the title compound, a representative N-alkylation procedure.

Objective: To synthesize Ethyl 1-benzyl-2-amino-5-chloro-1H-indole-3-carboxylate.

Methodology Rationale: Sodium hydride provides irreversible deprotonation of the indole N-H, creating a potent nucleophile. Anhydrous DMF is used as a polar aprotic solvent to solvate the ions without interfering with the reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation and then allowed to proceed at room temperature.[8]

Step-by-Step Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and solvents are dry. Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, during which the solution may become a suspension as the sodium salt forms.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Protocol: Saponification of the Ethyl Ester

Objective: To synthesize 2-Amino-5-chloro-1H-indole-3-carboxylic acid.

Methodology Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the ester via nucleophilic acyl substitution. A mixed solvent system of THF/water or Dioxane/water ensures solubility for both the organic substrate and the inorganic base.[14] Heating can accelerate the reaction, but room temperature stirring is often sufficient.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or Dioxane) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

  • Stir the mixture vigorously at room temperature or gentle heat (e.g., 40-50 °C) for 2-16 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

  • Carefully acidify the solution to pH ~3-4 with 1M HCl. A precipitate should form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the carboxylic acid.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing the relationships between different synthetic steps and understanding reaction mechanisms.

Workflow: Diversification of the Indole Scaffold

This workflow illustrates how the title compound can be used as a central hub to access a variety of functionalized derivatives.

G A Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate B N-Alkylated Indole A->B  1. NaH  2. R-X C C2-Acylated Indole A->C Ac₂O, Pyridine D Indole-3-carboxylic Acid A->D LiOH, H₂O/THF F C5-Aryl Indole A->F Ar-B(OH)₂, Pd Catalyst (Suzuki Coupling) E Indole-3-carboxamide D->E R'R''NH, EDC, HOBt

Caption: Synthetic pathways from the core indole scaffold.

Mechanism: Palladium-Catalyzed Suzuki Coupling

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction at the C5-chloro position.

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Ox. Add. Ar-Pd(II)-Cl Pd(0)->Ox. Add. Ar-Cl Transmetal. Ar-Pd(II)-R Ox. Add.->Transmetal. R-B(OR)₂ Base Red. Elim. Reductive Elimination Transmetal.->Red. Elim. Red. Elim.->Pd(0) Product 5-Arylindole Red. Elim.->Product Ar-R Start 5-Chloroindole + Pd(0) Catalyst Start->Pd(0)

Caption: Mechanism of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for synthetic innovation. Its predictable yet versatile reactivity allows chemists to perform selective modifications at the N1, C2, C3, and C5 positions. By understanding the causal relationships behind its chemical behavior and employing validated protocols, researchers in drug development can efficiently generate novel and diverse molecular entities. The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

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The Ascendant Therapeutic Promise of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound pharmacological activities. Within this diverse chemical family, derivatives of ethyl 2-amino-5-chloro-1H-indole-3-carboxylate are emerging as a particularly promising class of molecules. The strategic placement of an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate at the 3-position of the indole ring creates a unique electronic and steric environment, predisposing these derivatives to interact with a variety of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological potential, and mechanistic underpinnings of these compounds, offering a valuable resource for researchers and drug development professionals in oncology, infectious diseases, and inflammatory disorders.

The Indole Scaffold: A Foundation of Biological Significance

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery. Its inherent ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for high-affinity binding to a wide array of enzymatic and receptor targets.[1] The indole nucleus is a key structural motif in a multitude of clinically approved drugs, underscoring its therapeutic relevance.[1] The strategic functionalization of the indole ring can modulate its pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents.

Synthesis and Characterization: Building the Molecular Framework

The synthesis of this compound derivatives can be efficiently achieved through a combination of classical and modern organic chemistry techniques. A robust and versatile approach involves a two-step sequence commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis. This methodology allows for the introduction of diverse substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Rationale for the Synthetic Approach

The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-keto esters and diazonium salts.[2][3] This reaction is particularly advantageous as it directly provides the precursor required for the subsequent Fischer indole synthesis, a powerful and widely used method for constructing the indole nucleus.[4][5] The Fischer indole synthesis proceeds via an acid-catalyzed intramolecular cyclization of the arylhydrazone, followed by the elimination of ammonia to yield the aromatic indole ring.[6] This two-step, one-pot potential sequence offers an efficient pathway to the desired 2-amino-indole scaffold.

Detailed Synthetic Protocol

Step 1: Synthesis of the Arylhydrazone via Japp-Klingemann Reaction

  • Diazotization of 4-chloroaniline: To a stirred solution of 4-chloroaniline in a suitable acidic medium (e.g., hydrochloric acid), an aqueous solution of sodium nitrite is added dropwise at 0-5 °C. The reaction is monitored for the complete consumption of the starting aniline.

  • Coupling with Ethyl 2-amino-3-oxobutanoate: The freshly prepared diazonium salt solution is then added slowly to a pre-cooled solution of ethyl 2-amino-3-oxobutanoate in a suitable solvent (e.g., ethanol) containing a base (e.g., sodium acetate).

  • Isolation of the Hydrazone: The resulting arylhydrazone precipitates out of the reaction mixture and can be isolated by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to the Indole Ring via Fischer Indole Synthesis

  • Acid-Catalyzed Cyclization: The dried arylhydrazone is suspended in a suitable solvent (e.g., glacial acetic acid or ethanol) and a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added.[5]

  • Heating and Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) for the disappearance of the hydrazone and the formation of the indole product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated crude product is collected by filtration, washed with water to remove the acid catalyst, and then purified by recrystallization or column chromatography to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Anticancer Potential: Targeting the Machinery of Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a range of human cancer cell lines.[7] Their mechanisms of action are often multifaceted, targeting key proteins and pathways involved in cell cycle progression and survival.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[8][9] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division.[10] By binding to the colchicine-binding site on β-tubulin, these indole derivatives can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[8] This disruption of the cellular machinery essential for proliferation makes tubulin a highly attractive target for anticancer drug development.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Quantitative Anticancer Activity Data

The antiproliferative activity of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Indole-carboxamide 12K-562 (Leukemia)0.33[7]
Indole-carboxamide 14K-562 (Leukemia)0.61[7]
Indole-carboxamide 4K-562 (Leukemia)0.61[7]
Indole-carboxamide 10HCT-116 (Colon)1.01[7]
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27H460 (Lung)0.00023[11]
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27HT-29 (Colon)0.00065[11]
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27SMMC-7721 (Liver)0.00077[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a cornerstone for in vitro anticancer drug screening.[12] The rationale behind its use lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[13] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated indoles, including derivatives of this compound, have shown promising activity against a broad spectrum of pathogenic bacteria.[10][14]

Mechanism of Action: A Multi-pronged Attack

The antimicrobial mechanism of these compounds is often multifaceted, contributing to their efficacy against resistant strains. Key mechanisms include:

  • Membrane Disruption: The lipophilic nature of the indole ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[11]

  • Inhibition of DNA Gyrase: Some indole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[15][16] By binding to the GyrB subunit, these compounds can block the ATPase activity of the enzyme, leading to a cessation of DNA synthesis.[1]

  • Induction of Oxidative Stress: Halogenated indoles can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to proteins, lipids, and DNA, ultimately resulting in cell death.[10][17]

Caption: Multifaceted antimicrobial mechanisms of halogenated indole derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

DerivativeBacterial StrainMIC (µg/mL)Reference
6-bromo-4-iodoindoleS. aureus20-30[4]
4-bromo-6-chloroindoleS. aureus20-30[4]
Indole-aminoguanidinium 3OK. pneumoniae4-8[18]
Indole-aminoguanidinium 3PK. pneumoniae4-8[18]
Indole-aminoguanidinium 4OK. pneumoniae4-8[18]
Indole-aminoguanidinium 4PK. pneumoniae4-8[18]
Indole-triazole 6fC. albicans2[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[20][21] Its widespread use is due to its reproducibility, cost-effectiveness, and suitability for high-throughput screening.[5]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of an indole-based nonsteroidal anti-inflammatory drug (NSAID).[22]

Mechanism of Action: COX-2 Inhibition and Beyond

A primary mechanism of anti-inflammatory action for many indole derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23][24] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects.[25] The interaction often involves hydrogen bonding and hydrophobic interactions within the active site of the COX-2 enzyme.[25] Beyond COX-2 inhibition, some indole derivatives can also modulate other inflammatory pathways, such as the NF-κB signaling pathway, further contributing to their anti-inflammatory effects.[26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of test compounds.[27][28] The rationale for its use is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema, providing a quantifiable measure of inflammation.

  • Animal Acclimatization: Acclimate rodents to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle to the animals.

  • Induction of Edema: Inject a solution of carrageenan into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, coupled with their amenability to chemical modification, makes them an attractive area for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular interactions with their biological targets through techniques such as X-ray crystallography and computational modeling will be crucial for rational drug design. Furthermore, in vivo efficacy and safety studies in relevant animal models will be essential to translate the promising in vitro activity of these compounds into clinically viable drug candidates. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs in a range of therapeutic areas.

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A Technical Guide to the Synthetic Versatility of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and conformational flexibility allow it to engage with a wide range of biological targets. Within this privileged class, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate emerges as a particularly valuable and versatile building block for drug discovery.

This technical guide provides an in-depth exploration of the novel and strategic reactions involving this compound. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, offering field-proven insights into the causality behind experimental choices. The guide is structured to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this key intermediate. We will explore its functionalization at multiple sites, its role in constructing complex fused systems, and the critical, often unexpected, reactivity that must be navigated to achieve synthetic success.

Synthesis and Foundational Reactivity of the Core Scaffold

The utility of any building block begins with its accessibility. This compound can be synthesized through established heterocyclic chemistry routes. A prevalent and efficient method is the two-step, one-pot protocol involving a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a reductive cyclization.[1] This approach is favored for its high-throughput potential, though the harsh reductive conditions can limit the functional group tolerance.

The reactivity of the scaffold is dictated by a confluence of electronic effects:

  • The C2-Amino Group: This strong electron-donating group activates the indole ring, particularly the C3 position, towards electrophilic attack. However, its nucleophilicity is also a key handle for derivatization.

  • The C3-Ester Group: An electron-withdrawing group that modulates the ring's electronics and provides a crucial handle for hydrolysis, amidation, or reduction.

  • The C5-Chloro Group: This site is a prime target for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents.

  • The N1-H Position: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or sulfonylated to further diversify the scaffold and modulate its physicochemical properties.

The interplay of these groups allows for a diverse range of selective transformations, which we will explore in the subsequent sections.

Palladium-Catalyzed C-5 Arylation: Expanding Molecular Complexity

The presence of the C-5 chloro atom provides a direct and reliable anchor point for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for its ability to form C-C bonds with exceptional reliability and functional group tolerance. While direct examples on the title compound are sparse in the literature, protocols developed for analogous chloro-indole scaffolds are readily adaptable and provide a robust framework.[3]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process. The cycle begins with the oxidative addition of the chloro-indole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an activated boronic acid derivative (typically in the presence of a base) and concludes with reductive elimination to yield the C-5 arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Bulky, electron-rich phosphine ligands like 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (XPhos) are often highly effective.[4]

Suzuki_Coupling_Mechanism Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_Aryl_R Boronic R-B(OH)₂ (Base) Boronic->Transmetal PdII_Aryl_R->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Aryl_R->RedElim Product Ar-R RedElim->Product Ar-Cl 5-Chloro-Indole Ar-Cl->OxAdd

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: C-5 Phenylation (Adapted from Analogous Systems)

This protocol is adapted from methodologies reported for the Suzuki coupling of similar chloro-indole derivatives.[3][4]

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.5 eq), and cesium carbonate (2.0 eq).

  • Catalyst Addition: Add Palladium(II) acetate (0.05 eq) and 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (XPhos) (0.10 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M).

  • Reaction Execution: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired Ethyl 2-amino-5-phenyl-1H-indole-3-carboxylate.

EntryAryl Boronic AcidCatalyst SystemYield (%)
1Phenylboronic acidPd(OAc)₂ / XPhos~70-85
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhos~75-90
33-Fluoropyridin-2-ylboronic acidPd(OAc)₂ / XPhos~60-75
4Pyrimidin-5-ylboronic acidPd(OAc)₂ / XPhos~55-70
Yields are estimated based on reported values for structurally similar substrates and are for illustrative purposes.[3]

Intramolecular Cyclization: Forging Fused Heterocyclic Systems

The juxtaposition of the C2-amino group and the C3-ester functionality provides a powerful platform for constructing fused polycyclic systems. These reactions are of high interest as they rapidly increase molecular complexity and generate rigid scaffolds often found in potent bioactive molecules. One novel approach involves a radical-mediated cyclization at a different position, C7, to generate duocarmycin analogues, but the principle of using the indole core for cyclization is well-demonstrated.[5] A more direct transformation involves the reaction with hydrazine to form pyridazino[4,5-b]indoles.[6]

Mechanistic Rationale: Hydrazine-Mediated Cyclocondensation

This reaction proceeds via a two-step sequence within a single pot. First, the hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This hydrazinolysis step displaces ethanol to form an intermediate indole-3-carbohydrazide. The second, crucial step is an intramolecular cyclization. The terminal nitrogen of the hydrazide moiety attacks an electrophilic site on the indole ring (often after an initial tautomerization or activation), leading to the formation of the new fused pyridazinone ring system. The reaction is typically driven to completion by heating.

Cyclization_Workflow Start Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate Step1 Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Intermediate 2-Amino-5-chloro-1H-indole- 3-carbohydrazide Step1->Intermediate Step2 Intramolecular Cyclocondensation (Heat) Intermediate->Step2 Product Fused Pyridazino[4,5-b]indole (e.g., 8-chloro-3H-pyridazino[4,5-b]indol-4(5H)-one) Step2->Product

Figure 2: Workflow for Pyridazino[4,5-b]indole Synthesis
Experimental Protocol: Synthesis of 8-chloro-3H-pyridazino[4,5-b]indol-4(5H)-one

This protocol is based on procedures for the direct cyclization of functionalized indole-2-carboxylates with hydrazine.[6]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by the formation of a precipitate.

  • Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates from the solution is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove residual reagents and solvent. The product is typically of high purity and may not require further chromatographic purification.

The Unique Reactivity of the 2-Amino Group and 3-Ester

While often viewed as simple functional handles, the 2-amino and 3-ester groups in this specific indole scaffold exhibit unusual and noteworthy reactivity under certain conditions. Understanding these pathways is critical for avoiding unintended side reactions and for rationally designing synthetic routes.

Instability and Ring-Opening under Basic Conditions

Attempted hydrolysis of the ethyl ester using strong basic conditions (e.g., sodium hydride in DMF) does not lead to the expected carboxylic acid. Instead, it can trigger a ring-opening of the pyrrole nucleus.

Mechanistic Insight: The reaction is initiated by the deprotonation of the C2-amino group by a strong base like NaH. This is followed by a cascade of rearrangements that ultimately leads to the cleavage of the indole ring, demonstrating that the 2-amino-indole-3-carboxylate system is sensitive to harsh basic conditions. This unexpected reactivity highlights the importance of carefully selecting reaction conditions, particularly for ester hydrolysis, where milder, enzyme- or acid-catalyzed methods might be more suitable.

Conversion to 2-Amino-3-carboxamide Derivatives

A more productive transformation is the conversion of the ester into an amide. This is a critical step in many drug discovery programs, as the amide bond can introduce key hydrogen bonding interactions with biological targets. The most reliable method to access the corresponding 2-amino-1H-indole-3-carboxamides is not through direct amidation of the ester, but rather by synthesizing the target amide before the indole ring formation via the one-pot SNAr/reductive cyclization protocol.[1] This circumvents the potential side reactions associated with the fully-formed indole system.

Protocol for Precursor Synthesis (One-Pot SNAr/Reductive Cyclization): [1]

  • SNAr Reaction: In a suitable flask, sodium hydride (excess) is added to a solution of a cyanoacetamide derivative in DMF. After stirring, 1-chloro-2,4-dinitrobenzene (as a model for an activated aryl halide) is added, and the reaction proceeds to form the substitution intermediate.

  • Reductive Cyclization: To the same pot, 1N HCl is added to neutralize the base, followed by the addition of FeCl₃ and Zinc powder.

  • Execution: The mixture is heated to 100 °C for approximately 1 hour.

  • Workup and Purification: The reaction is worked up by filtration and extraction, followed by purification to yield the final 2-amino-indole-3-carboxamide product.[1]

Conclusion

This compound is far more than a simple heterocyclic starting material; it is a sophisticated synthon with multiple, distinct reaction sites that can be addressed with high selectivity. Through modern synthetic methods such as palladium-catalyzed cross-coupling, chemists can elaborate the C-5 position to build molecular complexity. The inherent functionality at the C-2 and C-3 positions provides a gateway to fused polycyclic systems via cyclocondensation reactions.

However, a deep understanding of this molecule's unique reactivity is paramount. The potential for unexpected ring-opening under basic conditions necessitates a cautious and informed approach to functional group manipulation. By leveraging the insights and protocols detailed in this guide, researchers can effectively navigate the synthetic landscape, unlocking the full potential of this valuable scaffold for the development of next-generation therapeutics and advanced materials.

References

  • Gomez, D., et al. (2001). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Available at: [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

  • Yotphan, S., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. National Institutes of Health. Available at: [Link]

  • Al-Hourani, B. J. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Fürstner, A., et al. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses. Available at: [Link]

  • Hughes, D. L. (1990). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]

  • PubChem. Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Li, W., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Indoles in Multicomponent Processes (MCPs). ACS Publications. Available at: [Link]

  • Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. Available at: [Link]

  • El-Gendy, A. A., et al. (2008). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available at: [Link]

  • Jiang, B., et al. (2017). Recent Developments on Five-Component Reactions. National Institutes of Health. Available at: [Link]

  • Feskov, I. O., et al. (2018). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]

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CAS number and molecular structure of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. We will delve into its fundamental chemical and physical properties, molecular structure, established synthesis methodologies, and key applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a detailed resource, combining established scientific data with practical insights into its synthesis and utility, thereby supporting researchers in leveraging this molecule for advanced drug discovery programs.

Core Compound Identification

This compound is a substituted indole, a class of heterocyclic compounds widely recognized for its prevalence in bioactive molecules and natural products. The strategic placement of the amino group at the C2 position, the chloro group at the C5 position, and the ethyl carboxylate at the C3 position creates a scaffold with multiple reactive sites, making it a valuable intermediate for chemical library synthesis and targeted drug design. The presence of the chlorine atom, in particular, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.[1]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is foundational for its application in research. The key identifiers and physical data are summarized below.

PropertyValueSource(s)
CAS Number 365547-91-7[2][][4][5]
Molecular Formula C₁₁H₁₁ClN₂O₂[][5]
Molecular Weight 238.67 g/mol [][5]
IUPAC Name This compoundN/A
Synonyms 1H-Indole-3-carboxylic acid, 2-amino-5-chloro-, ethyl ester[][5]
Canonical SMILES CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N[]
Molecular Structure Visualization

The 2D structure of the molecule is presented below, illustrating the arrangement of its constituent atoms and functional groups.

G start 4-Chloroaniline step1 Diazotization (NaNO2, HCl, 0-5°C) start->step1 Step 1 intermediate1 4-Chlorobenzenediazonium chloride step1->intermediate1 step2 Japp-Klingemann Coupling (Ethyl 2-cyanoacetate, NaOEt) intermediate1->step2 Step 2 intermediate2 Hydrazone Intermediate step3 Fischer Indolization (Acid Catalyst, e.g., H2SO4 or PPA, Heat) intermediate2->step3 Step 3 product This compound step3->product

Caption: Proposed Japp-Klingemann synthesis workflow.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. [1]The specific substitution pattern of this compound makes it an attractive starting material for developing inhibitors of various biological targets.

  • Kinase Inhibition: Many kinase inhibitors incorporate a substituted indole core. Recent research has demonstrated that derivatives of 5-chloro-indole-2-carboxylate can act as potent inhibitors of mutant EGFR (Epidermal Growth Factor Receptor) and BRAF pathways, which are critical targets in oncology. [6]The amino group at the C2 position provides a convenient handle for further derivatization to explore the binding pocket of target kinases.

  • Anticonvulsant Agents: Related chloro-indole esters have been utilized as precursors in the synthesis of potent anticonvulsant compounds. [7]This suggests that the core structure is suitable for developing agents that modulate ion channels or receptors in the central nervous system.

  • General Heterocyclic Synthesis: As a functionalized building block, this compound can be used in a variety of chemical transformations to produce more complex heterocyclic systems, expanding its utility in discovery chemistry. [8]

Experimental Protocol: Representative Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of the title compound, based on the Japp-Klingemann reaction pathway.

Objective: To synthesize this compound from 4-chloroaniline.

Materials:

  • 4-Chloroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl 2-cyanoacetate

  • Sodium Ethoxide (NaOEt)

  • Ethanol (absolute)

  • Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Protocol:

  • Step 1: Formation of the Diazonium Salt

    • In a flask cooled to 0-5°C in an ice-salt bath, dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

    • Rationale: Diazotization must be performed at low temperatures to prevent the unstable diazonium salt from decomposing.

  • Step 2: Japp-Klingemann Coupling

    • In a separate reaction vessel, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Cool this solution to 0°C.

    • Add ethyl 2-cyanoacetate (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes to form the enolate.

    • Slowly add the cold diazonium salt solution from Step 1 to the enolate solution. A colored precipitate (the hydrazone intermediate) should form.

    • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.

    • Rationale: The basic conditions generated by sodium ethoxide are necessary to deprotonate the ethyl 2-cyanoacetate, forming the nucleophilic enolate required for coupling with the electrophilic diazonium salt.

  • Step 3: Indolization (Cyclization)

    • Collect the hydrazone intermediate by filtration and wash with cold water.

    • Add the dried hydrazone to a suitable acid catalyst, such as pre-heated polyphosphoric acid (PPA) or a mixture of ethanol and concentrated sulfuric acid.

    • Heat the mixture (typically 80-100°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The strong acid protonates the hydrazone, catalyzing a-[][]sigmatropic rearrangement followed by cyclization and aromatization to form the stable indole ring system, releasing ammonia in the process.

  • Step 4: Work-up and Purification

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Rationale: This standard work-up procedure isolates the organic product from the acidic catalyst and inorganic salts. Column chromatography is essential to remove unreacted starting materials and side products, yielding the pure target compound.

  • Step 5: Characterization

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [2]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure and multiple functional groups offer a versatile platform for the synthesis of complex molecules targeting a range of diseases, from cancer to neurological disorders. The synthetic route, grounded in the classical Japp-Klingemann reaction, is robust and adaptable, allowing for the generation of this and related analogs for further biological evaluation. This guide provides the core technical information necessary for researchers to confidently incorporate this compound into their research and development pipelines.

References

  • PubChem. Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate. National Center for Biotechnology Information.

  • ChemicalBook. This compound(365547-91-7) 1 h nmr.

  • Axplora. This compound - CAS 365547-91-7.

  • BLDpharm. 365547-91-7|this compound.

  • StruChem. This compound, 95% Purity.

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  • Organic Syntheses. ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE.

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

  • Sigma-Aldrich. Ethyl 5-chloro-2-indolecarboxylate 97.

  • Sigma-Aldrich. ETHYL 2-AMINO-1H-INDOLE-3-CARBOXYLATE AldrichCPR.

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  • Pharmaffiliates. CAS No : 881674-01-7 | Product Name : Ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.

  • ResearchGate. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.

  • SpectraBase. Ethyl indole-3-carboxylate.

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors.

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, primarily its solubility and stability. These are not mere data points; they are foundational pillars that dictate a compound's behavior in biological systems, its formulation potential, and its ultimate therapeutic efficacy. A molecule with poor solubility will likely exhibit low bioavailability, leading to unreliable in vitro assay results and challenging in vivo studies.[1] Similarly, an unstable compound can degrade prematurely, resulting in a loss of potency and the potential formation of toxic byproducts.[2]

This guide provides a comprehensive technical overview of the solubility and stability profiles of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate , a heterocyclic compound representative of a class of structures frequently encountered in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical framework for characterization. We will delve into the causality behind experimental choices, present robust, self-validating protocols, and ground our discussion in authoritative guidelines and scientific literature.

Physicochemical Characteristics of the Core Moiety

Understanding the intrinsic properties of this compound is the first step in predicting its behavior. The molecule's structure, featuring an indole core, an amino group, a chloro substituent, and an ethyl ester, dictates its polarity, hydrogen bonding capacity, and susceptibility to degradation.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClN₂O₂[]
Molecular Weight 238.67 g/mol [4]
Canonical SMILES CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N[]
InChI Key AOGFIGLCLLQDIX-UHFFFAOYSA-N[]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 3[4]
Topological Polar Surface Area 68.1 Ų[4]
Predicted XLogP3-AA 3.1[4]

This data provides initial clues: the moderate polar surface area and the presence of both hydrogen bond donors and acceptors suggest some aqueous solubility is possible, while the XLogP3-AA value indicates significant lipophilicity, which will favor solubility in organic solvents.

Solubility Profile: From High-Throughput Screening to Formulation

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at equilibrium. In drug discovery, we often distinguish between two types of solubility measurements: kinetic and thermodynamic.[5]

  • Kinetic Solubility is a high-throughput assessment used for early-stage compound screening. It measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[6][7] This method is rapid but can sometimes overestimate solubility due to the formation of supersaturated solutions.

  • Thermodynamic Solubility represents the true equilibrium solubility of a compound's most stable crystalline form.[8] It is determined by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24-48 hours) and is the gold standard for pre-formulation development.[1]

Predicted Solubility in Common Laboratory Solvents

Based on the structure of this compound, a qualitative solubility profile can be predicted. The aromatic indole core and chloro-substituent contribute to its lipophilicity, while the amino and ester groups provide sites for polar interactions.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions effectively solvate the polar functional groups and the aromatic system. DMSO is an excellent choice for creating high-concentration stock solutions.[6]
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups can act as both hydrogen bond donors and acceptors, interacting favorably with the compound's amino and ester moieties.
Non-Polar Dichloromethane (DCM), ChloroformModerateThe chlorinated nature of the compound and the large non-polar indole ring allow for favorable van der Waals interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateModerate polarity allows for some solvation, but the lack of strong hydrogen bonding limits solubility compared to alcohols or aprotic polar solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4LowThe high lipophilicity (XLogP3-AA ≈ 3.1) suggests that solubility in aqueous media will be limited, a critical factor for biological assays and oral bioavailability.[5]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust "shake-flask" method to determine the equilibrium solubility, a critical parameter for formulation and development.[9]

Objective: To determine the equilibrium concentration of the test compound in a specified buffer (e.g., PBS, pH 7.4) at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. Causality: Using an excess of solid material is essential to ensure that an equilibrium between the dissolved and undissolved states is reached.[8]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: Extended incubation with agitation is required to allow the system to reach thermodynamic equilibrium.[9]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples (e.g., at 14,000 x g for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Trustworthiness: It is critical to avoid disturbing the solid pellet to ensure only the dissolved compound is sampled.

  • Quantification: Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration using a validated stability-indicating HPLC-UV method against a standard curve prepared from a known concentration stock solution.[1] The solubility is then reported in µg/mL or µM.

Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis node_prep Add excess solid compound to vial node_solvent Add precise volume of buffer (e.g., PBS pH 7.4) node_prep->node_solvent Step 1-2 node_incubate Seal and incubate with agitation (24-48h at 25°C) node_solvent->node_incubate Step 3 node_centrifuge Centrifuge to pellet undissolved solid node_incubate->node_centrifuge Post-incubation node_supernatant Collect clear supernatant node_centrifuge->node_supernatant Step 4-5 node_quantify Quantify concentration via HPLC-UV vs. standard curve node_supernatant->node_quantify Step 6

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Studies

Stability testing is a regulatory requirement and a cornerstone of drug development, designed to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate its decomposition.[2][12]

The primary goals of forced degradation studies are to:

  • Identify potential degradation products and establish degradation pathways.[13]

  • Demonstrate the specificity of stability-indicating analytical methods.

  • Gain insight into the intrinsic stability of the molecule, which helps in formulation and packaging design.[14]

Predicted Degradation Pathways for an Indole Moiety

The indole nucleus in this compound is susceptible to specific degradation pathways:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of various oxindoles or ring-opened products. The presence of an amino group can further activate the ring towards oxidation.

  • Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

  • Photodegradation: Aromatic systems, including indoles, can be sensitive to light, particularly UV radiation, which can lead to complex radical-mediated degradation pathways.[11]

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline.[11]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solvent without stressor) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at room temperature for 2-8 hours. Causality: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed, requiring milder conditions.

    • Oxidation: Mix with 3-6% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Store the solid compound in an oven at 70°C for 7 days. Also, heat a solution of the compound at 60°C.

    • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15] A dark control sample wrapped in aluminum foil must be included.

  • Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to a suitable final concentration for analysis.

  • Analysis: Analyze all stressed samples, the control, and a non-degraded reference standard using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[2]

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions (Incubate as per protocol) start Prepare Compound Stock (1 mg/mL) node_acid Acidic 0.1 M HCl, 60°C start->node_acid node_base Basic 0.1 M NaOH, RT start->node_base node_ox Oxidative 3% H₂O₂, RT start->node_ox node_therm Thermal Solid & Solution, 60-70°C start->node_therm node_photo Photolytic ICH Q1B Light Source start->node_photo node_quench Neutralize & Dilute Samples node_acid->node_quench node_base->node_quench node_ox->node_quench node_therm->node_quench node_photo->node_quench node_analyze Analyze via Stability-Indicating HPLC-UV/MS node_quench->node_analyze node_report Identify Degradants & Establish Degradation Pathways node_analyze->node_report

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies: A Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[13] It must be able to separate the intact API from its degradation products and any process impurities. Reverse-phase HPLC is the most common technique for this purpose.[16][17]

Protocol: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an RP-HPLC method capable of resolving this compound from all potential degradation products generated during stress testing.

Instrumentation & Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[16]

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier helps to protonate silanols on the column, improving peak shape, and ensures consistent ionization for potential MS detection.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient is recommended to ensure elution of both the parent compound and any potentially more or less polar degradants.

    • 0-20 min: 20% B to 80% B

    • 20-25 min: 80% B to 95% B

    • 25-27 min: Hold at 95% B

    • 27-28 min: 95% B to 20% B

    • 28-35 min: Re-equilibrate at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a suitable wavelength (e.g., determined by UV scan, likely around 280 nm for the indole chromophore) and/or Mass Spectrometry.[16]

  • Injection Volume: 10 µL

Method Validation:

To prove the method is stability-indicating, analyze a mixture of the stressed samples. The method is considered specific if the parent peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using a PDA detector should also be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

Visualization: Analytical Workflow for Stability Assessment

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting node_sample Sample Source Forced Degradation Samples Stability Study Timepoints node_hplc HPLC System C18 Reverse-Phase Column Gradient Elution (ACN/H₂O) UV/PDA Detection node_sample->node_hplc node_data Data Acquisition Chromatogram Generation Peak Integration node_hplc->node_data node_eval node_eval node_data->node_eval node_report Final Report Assay of Parent Compound (%) Relative % of Degradants Mass Balance Calculation node_eval->node_report

Caption: HPLC workflow for stability-indicating analysis.

Conclusion and Forward-Looking Remarks

This guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. We have established that while the compound is expected to have good solubility in common organic solvents, its aqueous solubility is likely low—a critical consideration that must be quantitatively determined early in the development process using robust methods like the shake-flask protocol.

Furthermore, the indole core is susceptible to degradation via oxidation, hydrolysis, and photolysis. A systematic forced degradation study, conducted according to ICH guidelines, is not merely a regulatory formality but an essential scientific investigation.[10][12] The insights gained from these studies are invaluable for developing stable formulations, defining appropriate storage conditions, and ensuring the validity of all subsequent biological data through the use of a well-validated, stability-indicating HPLC method. By adopting the structured, causality-driven approach outlined here, researchers can de-risk their projects, make informed decisions, and accelerate the progression of promising molecules toward clinical evaluation.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [10]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [18]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [11]

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, Oxford Academic. Available at: [19]

  • Thermodynamic Solubility Assay. Domainex. Available at: [9]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [15]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC, NIH. Available at: [16]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [5]

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Available at: [6]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [17]

  • This compound - CAS 365547-91-7. BOC Sciences. Available at: []

  • Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate | C11H11ClN2O2 | CID 177815745. PubChem. Available at: [4]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [7]

  • Thermodynamic Solubility Assay. Evotec. Available at: [1]

  • Solubility Assessment Service. Creative Biolabs. Available at: [8]

  • Forced Degradation Studies. MedCrave online. Available at: [12]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [2]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [13]

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Commercial availability and suppliers of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 365547-91-7), a key heterocyclic building block for professionals in pharmaceutical research and drug development. The document details the compound's physicochemical properties, commercial availability, synthetic pathways, and critical applications as a versatile scaffold in medicinal chemistry. Emphasis is placed on its reactivity, enabling the synthesis of diverse compound libraries targeting a range of therapeutic areas. This guide serves as a critical resource for scientists leveraging substituted indoles in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of a Trifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The ability of the indole ring system to engage in various biological interactions, such as hydrogen bonding and π–π stacking, makes it a privileged scaffold for drug design.[1]

This compound emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. The strategic placement of three distinct reactive groups—a nucleophilic 2-amino group, an electrophilic 3-ester group, and a 5-chloro substituent—offers chemists a versatile platform for molecular elaboration.

  • The 2-amino group serves as a primary handle for N-acylation, N-alkylation, or condensation reactions to build complex heterocyclic systems.[2]

  • The ethyl carboxylate at the 3-position can be hydrolyzed to the corresponding carboxylic acid for amide coupling or can direct further reactions at the C2 position.

  • The 5-chloro substituent provides a site for cross-coupling reactions and can significantly modulate the electronic properties and metabolic stability of the final molecule, often enhancing biological activity.

This guide will explore the practical aspects of sourcing, synthesizing, and utilizing this compound as a foundational element in drug discovery programs.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety hazards is paramount for its effective and safe use in a laboratory setting.

Key Properties

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 365547-91-7BLDpharm[3]
Molecular Formula C₁₁H₁₁ClN₂O₂BLDpharm[3]
Molecular Weight 238.67 g/mol BLDpharm[3]
SMILES O=C(C1=C(N)NC2=C1C=C(Cl)C=C2)OCCBLDpharm[3]
Appearance (Varies by supplier)-
Storage Conditions Keep in dark place, inert atmosphere, 2-8°CBLDpharm[3]
Safety and Handling

Based on the Globally Harmonized System (GHS), this compound presents several hazards that require appropriate handling procedures.

  • Signal Word: Warning[3]

  • Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers. Researchers should verify purity, available quantities, and lead times with each vendor.

SupplierWebsiteNotes
BLDpharm https://www.bldpharm.com/products/365547-91-7.htmlLists product with CAS number and provides safety information.[3]
BOC Sciences https://www.bocsci.com/ethyl-2-amino-5-chloro-1h-indole-3-carboxylate-cas-365547-91-7-item-407518.htmlOffers the product, available for quotation.[]
King-Pharm http://www.king-pharm.com/product/365547-91-7.htmlLists the product as a manufacturer and indicates it is in stock.[5][6]

Note: Availability and stock levels are subject to change. Direct inquiry with the suppliers is recommended.

Synthesis and Chemical Reactivity

The synthesis of 2-aminoindole derivatives is a well-established area of organic chemistry. One of the most effective methods for constructing the 2-amino-indole-3-carboxylate core is through a reductive cyclization pathway.

A common and powerful strategy involves the reaction of an ortho-halo-nitroaromatic compound with a cyanoacetamide, followed by a reductive cyclization step.[7][8] This one-pot approach provides efficient access to the desired indole scaffold.

G cluster_start Starting Materials cluster_reaction Key Transformations A 2,4-Dichloronitrobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C B Ethyl Cyanoacetate B->C E Intermediate: Ethyl 2-cyano-2-(4-chloro-2-nitrophenyl)acetate C->E Base (e.g., K2CO3) D Reductive Cyclization (e.g., with Zn, FeCl3) F Final Product: Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate D->F Acidic Conditions E->D

Caption: Generalized synthetic workflow for this compound.

This approach is highly valued for its operational simplicity and the use of readily available starting materials.[9] The Japp-Klingemann reaction followed by Fischer indole synthesis is another classic and robust method for preparing indole-2-carboxylates, which can be adapted for this specific target.[10]

Application in Drug Discovery: A Versatile Scaffold

The true utility of this compound lies in its potential for derivatization. The three functional groups allow for a logical and systematic exploration of chemical space to develop compound libraries for high-throughput screening.

G cluster_derivatives Potential Drug Candidates Core Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate Kinase_Inh Kinase Inhibitors Core->Kinase_Inh N-Acylation with aroyl chlorides [3] Antiviral Antiviral Agents Core->Antiviral Amide coupling after ester hydrolysis Anticancer Anticancer Agents Core->Anticancer Condensation to form fused heterocycles [5] Antimalarial Antimalarial Agents Core->Antimalarial Suzuki/Buchwald coupling at C5-Cl [4]

Caption: Derivatization pathways from the core scaffold to potential therapeutic classes.

The 2-aminoindole moiety is a key structural fragment in a multitude of biologically active compounds, including inhibitors of IκB kinase (IKK) and phosphodiesterase-V (PDE5).[7] The indole scaffold itself is a privileged structure found in compounds targeting a vast range of diseases.[1][11] By modifying the core structure, researchers can fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Example Experimental Protocol: N-Acylation of the 2-Amino Group

This protocol describes a general procedure for the acylation of the 2-amino group, a common first step in elaborating the core scaffold. Aroyl chlorides are effective reagents for this transformation.[12][13]

Objective: To synthesize Ethyl 2-(aroylamino)-5-chloro-1H-indole-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Aroyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Anhydrous pyridine or a non-nucleophilic base like triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., pyridine, 2.0 eq) dropwise with stirring.

  • Acylation: Add the aroyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if using triethylamine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Conclusion

This compound is a high-value, strategically functionalized building block for drug discovery and medicinal chemistry. Its commercial availability and the straightforward chemical transformations it can undergo make it an attractive starting point for the synthesis of diverse and complex molecular architectures. The presence of the 2-amino, 5-chloro, and 3-carboxylate groups provides orthogonal handles for derivatization, enabling the rapid generation of compound libraries to explore structure-activity relationships and identify novel therapeutic leads. This guide provides the foundational knowledge for researchers to effectively incorporate this potent scaffold into their discovery programs.

References

  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. [Link]

  • International Journal of Pharmaceutical Sciences. Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. [Link]

  • National Institutes of Health (NIH). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. [Link]

  • ResearchGate. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. [Link]

  • National Institutes of Health (NIH). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Sci-Hub. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

  • PubMed. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Aminoindole-3-Carboxylates: Strategies, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 2-Aminoindole Core

The 2-aminoindole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone of numerous biologically active compounds, including antitumor and antibacterial agents.[1] The addition of a carboxylate or related functionality at the 3-position further enhances its utility, providing a critical handle for molecular elaboration and diversification.

However, the synthesis of this seemingly simple scaffold is not without its nuances. Challenges in regioselectivity, functional group compatibility, and even the stability of the final product necessitate a well-thought-out synthetic strategy. This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of the core synthetic strategies, empowering researchers to make informed decisions in their experimental design. We will explore the causality behind protocol choices, from modern one-pot procedures and elegant transition-metal-catalyzed reactions to high-efficiency multicomponent strategies, while grounding them in the context of classical indole syntheses.

Chapter 1: The Direct Approach: One-Pot Reductive Cyclization

For efficiency and scalability, one of the most compelling strategies is a one-pot, two-step sequence starting from readily available 2-halonitrobenzenes and cyanoacetamides.[2][3] This method is particularly valuable in medicinal chemistry as it builds the core structure with the C3-amide functionality already in place, cleverly circumventing potential stability issues with the corresponding carboxylic acid.[1]

Mechanistic Rationale

The process hinges on two mechanistically distinct but operationally seamless transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The sequence begins with the deprotonation of a cyanoacetamide using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion attacks the electron-deficient aromatic ring of a 2-halonitrobenzene at the halogen-bearing carbon. The strong electron-withdrawing effect of the ortho-nitro group is critical here; it activates the ring toward nucleophilic attack and stabilizes the transient Meisenheimer complex, facilitating the displacement of the halide.

  • Reductive Cyclization: Once the SNAr reaction is complete, the nitro group is reduced in the same pot. A combination of zinc powder and an iron salt (FeCl3) is highly effective.[2] Zinc acts as the primary reductant, reducing the nitro group to an aniline. The newly formed aniline nitrogen then undergoes a rapid intramolecular cyclization by attacking the adjacent nitrile carbon, forming the desired 2-aminoindole ring system upon tautomerization.

Visualizing the Workflow

G cluster_start Starting Materials SM1 2-Halonitrobenzene Base NaH, DMF SM1->Base SM2 Cyanoacetamide SM2->Base Intermediate S N Ar Intermediate (2-cyano-2-(2-nitrophenyl)acetamide) Base->Intermediate Step 1: S N Ar Reaction Reagents Zn, FeCl 3 , HCl Intermediate->Reagents Acidify & Add Reductants Product 2-Aminoindole-3-carboxamide Reagents->Product Step 2: Reductive Cyclization

Caption: One-pot, two-step synthesis workflow.

Field-Proven Experimental Protocol

The following protocol is adapted from Wang, K. et al., ACS Comb. Sci. 2011.[3]

  • SNAr Reaction: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add the desired cyanoacetamide (1.0 eq) at room temperature. Stir for 10 minutes until gas evolution ceases. Add the 2-halonitrobenzene (e.g., 2-fluoronitrobenzene, 1.0 eq) and continue stirring at room temperature for 1 hour. The reaction progress can be monitored by LC-MS.

  • Reductive Cyclization: Carefully quench the excess NaH by adding 1.0 N HCl (2.0 eq). To this mixture, add iron(III) chloride (3.0 eq) followed by zinc dust (10.0 eq). Heat the reaction mixture to 100 °C for 1 hour.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and filter to remove inorganic solids. Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Summary: Substrate Scope

The power of this method lies in its broad tolerance for diverse functional groups on both coupling partners.

2-Halonitro-areneCyanoacetamide R-GroupReported Yield (%)
2-Fluoronitrobenzenen-Butyl85
2-FluoronitrobenzenePropargyl82
2-FluoronitrobenzeneMorpholinylethyl75
2-Chloro-3-nitropyridinen-Butyl68
4-Chloro-3-nitro-quinolineBenzyl71
(Data sourced from reference[2])

Chapter 2: Palladium-Catalyzed Heteroannulation: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs the indole core from an o-haloaniline and an alkyne.[4][5] This method offers excellent control over substitution patterns and is highly valued for its convergence. By selecting an alkyne bearing a carboxylate group, this reaction can be expertly tailored to produce 2,3-disubstituted indoles relevant to our target scaffold.

Mechanistic Rationale: The Palladium Catalytic Cycle

The choice of catalyst, ligand, base, and additives is critical for success, and understanding the catalytic cycle reveals why. The reaction is believed to proceed through a Pd(0)/Pd(II) cycle.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-I or C-Br) of the o-haloaniline to form an arylpalladium(II) complex.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkyne into the aryl-palladium bond. This step is often rate-determining and sets the regiochemistry of the final product. For unsymmetrical alkynes, the larger substituent typically directs itself away from the aryl group, placing it at the C3 position of the future indole.

  • Intramolecular Amination/Cyclization: The nitrogen of the aniline attacks the newly formed vinylic palladium species, displacing a ligand and forming a six-membered palladacycle.

  • Reductive Elimination: The cycle concludes with reductive elimination from the palladacycle to form the C-N bond of the indole ring, regenerating the active Pd(0) catalyst.

Visualizing the Catalytic Cycle

LarockCycle pd0 Pd(0)L n pd_ii_complex Aryl-Pd(II)-X Complex pd0->pd_ii_complex Oxidative Addition o_iodo o-Iodoaniline o_iodo->pd_ii_complex alkyne Alkyne (with -COOR group) alkyne_coord Alkyne Coordinated Complex alkyne->alkyne_coord pd_ii_complex->alkyne_coord Ligand Exchange vinyl_pd Vinyl-Pd(II) Intermediate alkyne_coord->vinyl_pd Migratory Insertion palladacycle Six-Membered Palladacycle vinyl_pd->palladacycle Intramolecular Amination palladacycle->pd0 Reductive Elimination product 2,3-Disubstituted Indole palladacycle->product center

Caption: The catalytic cycle of the Larock Indole Synthesis.

Key Experimental Considerations (Self-Validating System)
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst, which is reduced in situ to the active Pd(0) species.[5]

  • Ligands: While some Larock reactions can proceed without a ligand, the use of phosphine ligands, such as triphenylphosphine (PPh₃) or bulky N-heterocyclic carbene (NHC) ligands, can significantly improve yields and expand the substrate scope, particularly for less reactive o-chloro or o-bromoanilines.[6]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HX generated during the reaction.

  • Chloride Additive: The addition of a chloride source, such as lithium chloride (LiCl) or n-Bu₄NCl, is often crucial.[4] The chloride anion is believed to facilitate the reductive elimination step by coordinating to the palladium center, thereby increasing the rate and overall yield.

Representative Protocol
  • To an oven-dried flask, add the o-iodoaniline (1.0 eq), the alkyne (1.2-2.0 eq), K₂CO₃ (2.0 eq), and LiCl (1.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add Pd(OAc)₂ (5-10 mol%) and any desired ligand (e.g., PPh₃, 10-20 mol%).

  • Add a degassed, anhydrous solvent such as DMF or acetonitrile.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography.

Chapter 3: High-Efficiency Assembly via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are synthetic masterpieces, allowing for the construction of complex molecules from three or more simple starting materials in a single, atom-economical step. They are exceptionally suited for creating libraries of analogs for drug discovery. The Ugi and Passerini reactions, both based on the unique reactivity of isocyanides, are prime examples.[7][8]

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By strategically choosing starting materials that contain elements of the indole scaffold, this reaction can be a powerful tool. For example, using an o-isocyanophenylacetate derivative as the isocyanide component can lead to an intermediate that, upon a subsequent cyclization step (a post-MCR transformation), yields the 2-aminoindole-3-carboxylate core.

Ugi Aldehyde Aldehyde/Ketone Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Acid Carboxylic Acid Adduct Carboxylate Adduct Acid->Adduct Isocyanide Isocyanide Nitrilium Nitrilium Ion (Key Intermediate) Isocyanide->Nitrilium Nucleophilic Attack Imine->Nitrilium Nucleophilic Attack Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is a related MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9] While it doesn't directly incorporate an amine, it can be used to build key fragments that are later converted to the target scaffold. The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents.[8]

Passerini Aldehyde Aldehyde/Ketone Cluster Reactant Cluster (H-Bonding) Aldehyde->Cluster Acid Carboxylic Acid Acid->Cluster Isocyanide Isocyanide Isocyanide->Cluster TS Cyclic Transition State Cluster->TS Intermediate Imidate Intermediate TS->Intermediate Rearrangement Acyl Transfer (Mumm-type) Intermediate->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

Caption: Concerted mechanism of the Passerini three-component reaction.

Chapter 4: A Nod to the Classics: The Fischer Indole Synthesis

No discussion of indole synthesis is complete without the Fischer indole synthesis, discovered in 1883.[10] This acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone remains a robust and widely used method.[11] To synthesize a 2-aminoindole-3-carboxylate, one would theoretically start with an appropriately substituted phenylhydrazine and an α-keto ester like ethyl pyruvate.

The Enduring Mechanism
  • Hydrazone Formation: The reaction begins with the condensation of the phenylhydrazine and the ketone to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer ('ene-hydrazine'). This step is crucial as it sets up the key rearrangement.

  • [12][12]-Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a[12][12]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), breaking the N-N bond and forming a new C-C bond. This temporarily disrupts the aromaticity of the phenyl ring.

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The newly freed terminal nitrogen then acts as a nucleophile, attacking an imine carbon to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia under the acidic conditions generates the stable, aromatic indole ring.[10]

Visualizing the Fischer Mechanism

Fischer Hydrazone Phenylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrange [3,3]-Sigmatropic Rearrangement Enamine->Rearrange Diimine Di-imine Intermediate Rearrange->Diimine Cyclize Intramolecular Cyclization Diimine->Cyclize Aminal Cyclic Aminal Cyclize->Aminal Eliminate Elimination of NH 3 Aminal->Eliminate Indole Aromatic Indole Eliminate->Indole

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Modern Adaptation: The Buchwald Modification

A significant modern improvement involves forming the necessary hydrazone intermediate in situ via a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, expanding the scope and practicality of the classical method.[10]

Chapter 5: Critical Insight: The Challenge of the Free Carboxylic Acid

A crucial piece of field-proven knowledge pertains to the final product itself. While numerous methods exist to prepare esters of 2-amino-1H-indole-3-carboxylic acid, the synthesis of the free carboxylic acid via ester hydrolysis is notoriously difficult and often fails.[1]

  • Under Acidic Conditions: Attempts to deprotect a tert-butyl ester using acids like trifluoroacetic acid (TFA) do not yield the desired carboxylic acid. Instead, the molecule undergoes a rapid transformation to form an indolin-2-imine hydrochloride salt.[1] The electron-donating 2-amino group likely facilitates protonation and subsequent intramolecular cyclization/rearrangement.

  • Under Basic Conditions: Saponification of an ethyl ester using a base like sodium hydroxide leads to a ring-opened product rather than the target acid. The indole ring is susceptible to cleavage under these conditions.[1]

This inherent instability is a critical consideration for any synthetic plan. It strongly validates the strategic choice of methods like the one-pot reductive cyclization (Chapter 1), where the final C3-amide bond is formed before the indole ring, completely bypassing the need for a problematic hydrolysis and subsequent amidation step. For drug development professionals engaged in creating analog libraries, this insight is paramount to avoid unproductive synthetic routes.

Conclusion

The synthesis of 2-aminoindole-3-carboxylates is a rich field with a diverse toolkit available to the modern chemist. The optimal strategy depends on the specific goals of the project—be it speed and efficiency, substrate scope, or the generation of chemical diversity.

  • For direct, robust synthesis , the one-pot reductive cyclization offers an outstanding combination of efficiency and practicality.

  • For convergent and flexible construction , the Larock indole synthesis provides exquisite control over substitution patterns through palladium catalysis.

  • For rapid library generation , multicomponent reactions like the Ugi synthesis offer unparalleled efficiency in building molecular complexity.

  • The Fischer indole synthesis remains a foundational method, with modern adaptations enhancing its scope.

Ultimately, a deep understanding of the mechanisms behind these reactions, coupled with an awareness of the potential pitfalls, such as the instability of the free carboxylic acid, is what separates routine synthesis from innovative and successful drug discovery.

References

  • Muller, T. J. J., et al. (2020). Sequential Suzuki arylation and Buchwald–Hartwig amination for the synthesis of N-arylated indoles. Molecules. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Yescas-Galicia, D., et al. (2022). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science. Available at: [Link]

  • O'Duill, M., et al. (2012). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Organic Letters. Available at: [Link]

  • Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. Available at: [Link]

  • SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. Available at: [Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science. Available at: [Link]

  • Wikipedia contributors. (2023). Passerini reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chen, J., et al. (2015). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. Available at: [Link]

  • Isherwood, C. M., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Reddy, G. S., et al. (2018). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications. Available at: [Link]

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  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

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  • Refubium. (n.d.). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. Refubium. Available at: [Link]

  • PubMed. (2023). Multicomponent Reactions for Expeditious Construction of β-Indole Carboxamide Amino Amides. PubMed. Available at: [Link]

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  • Žáková, K., Králová, P., & Soural, M. (2024). Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. Advanced Synthesis & Catalysis. Available at: [Link]

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Methodological & Application

One-Pot Synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminoindole Scaffold and the Efficiency of One-Pot Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Within this privileged scaffold, the 2-amino-1H-indole-3-carboxylate framework is of particular interest to researchers in drug development. These compounds serve as versatile intermediates and key building blocks for a diverse array of bioactive molecules, including inhibitors of kinases such as IKK-β and phosphodiesterase-V, as well as agents with hypotensive and appetite-suppressant properties.[1] The incorporation of a chloro-substituent at the 5-position can further modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Traditional multi-step syntheses of these valuable indole analogs are often plagued by drawbacks such as extended reaction times, the need for purification of intermediates, and the cumulative loss of yield at each stage. One-pot multicomponent reactions elegantly circumvent these issues by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates.[1] This approach not only enhances operational efficiency and reduces waste but also allows for the rapid generation of a library of analogs, accelerating the structure-activity relationship (SAR) studies that are crucial for drug discovery.

This application note provides a detailed, field-proven protocol for the one-pot synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate and its analogs. The described methodology is based on a robust two-step sequence performed in a single pot: a nucleophilic aromatic substitution (SNAr) reaction followed by a reductive cyclization. We will delve into the causality behind the experimental choices, provide a comprehensive step-by-step protocol, and present a framework for the synthesis of a variety of analogs.

Reaction Rationale and Mechanistic Insight

The one-pot synthesis of this compound analogs from ortho-halonitrobenzenes and ethyl cyanoacetate is a testament to the power of tandem reactions. The overall transformation can be dissected into two key stages that occur sequentially in the same reaction vessel.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the deprotonation of the active methylene group of ethyl cyanoacetate by a strong base, typically sodium hydride (NaH), to form a resonance-stabilized carbanion. This nucleophile then attacks the electron-deficient aromatic ring of a 2-halonitrobenzene derivative, such as 2,4-dichloronitrobenzene. The presence of the strongly electron-withdrawing nitro group in the ortho position is critical as it activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex intermediate. The subsequent departure of the halide leaving group re-aromatizes the ring, yielding an ethyl 2-cyano-2-(nitrophenyl)acetate intermediate.[1]

Stage 2: Reductive Cyclization

Following the completion of the SNAr reaction, the reaction environment is transitioned from basic to acidic, and a reducing agent is introduced. A combination of zinc powder and an iron(III) chloride catalyst is particularly effective for this transformation.[1] In the acidic medium, the nitro group is reduced by the zinc metal to a nitroso group, then to a hydroxylamine, and finally to an amine. The newly formed amino group then readily undergoes an intramolecular cyclization by attacking the electrophilic carbon of the nitrile group. This cyclization forms the five-membered pyrrole ring of the indole nucleus. A subsequent tautomerization and aromatization lead to the final stable 2-amino-1H-indole-3-carboxylate product.

Diagram of the One-Pot Synthesis Workflow

One-Pot Synthesis Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization cluster_2 Work-up & Purification A Ethyl Cyanoacetate + NaH in DMF B Deprotonation to form Nucleophile A->B Stir at RT C Addition of 2,4-Dichloronitrobenzene B->C D Formation of Ethyl 2-cyano-2-(4-chloro-2-nitrophenyl)acetate C->D Stir at RT, 1h E Addition of HCl, FeCl3, and Zn dust D->E Sequential Addition to the Same Pot F Reduction of Nitro Group to Amine E->F Heat to 100°C, 1h G Intramolecular Cyclization F->G H Tautomerization & Aromatization G->H I Final Product: this compound H->I J Quench with Water I->J K Extraction with Ethyl Acetate J->K L Purification by Column Chromatography K->L

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from the validated synthesis of 2-amino-indole-3-carboxamides and is optimized for the synthesis of the corresponding ethyl ester.[1]

Materials and Reagents:

  • Ethyl Cyanoacetate (≥99%)

  • Sodium Hydride (60% dispersion in mineral oil)

  • 2,4-Dichloronitrobenzene (≥99%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (1.0 N)

  • Iron(III) Chloride (FeCl₃, anhydrous, ≥98%)

  • Zinc dust (<10 µm, ≥98%)

  • Ethyl Acetate (ACS grade)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Argon or Nitrogen inlet

  • Syringes and needles

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation for SNAr Reaction:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (2.2 mmol, 1.1 equiv, e.g., 88 mg of 60% dispersion).

    • Carefully add anhydrous DMF (4 mL) to the flask.

    • To this suspension, add ethyl cyanoacetate (2.0 mmol, 1.0 equiv, e.g., 226 mg, 0.21 mL) dropwise at room temperature.

    • Stir the mixture for 10 minutes at room temperature. You should observe the evolution of hydrogen gas as the enolate is formed.

  • SNAr Reaction:

    • In a separate vial, dissolve 2,4-dichloronitrobenzene (2.0 mmol, 1.0 equiv, e.g., 384 mg) in a minimal amount of anhydrous DMF (approx. 1 mL).

    • Add the solution of 2,4-dichloronitrobenzene to the reaction flask.

    • Stir the reaction mixture at room temperature for 1 hour. The solution will typically turn a deep color (e.g., purple or dark red), indicating the formation of the Meisenheimer complex and the subsequent product.

  • Reductive Cyclization:

    • After 1 hour, carefully add 1.0 N HCl (4.0 mmol, 2.0 equiv, 4.0 mL) to the reaction mixture to neutralize the base and create an acidic environment.

    • Sequentially add iron(III) chloride (6.0 mmol, 3.0 equiv, e.g., 973 mg) and zinc dust (20 mmol, 10.0 equiv, e.g., 1.31 g) to the flask. Caution: The addition of zinc to the acidic solution may be exothermic.

    • Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of water to the flask to quench the reaction and dissolve inorganic salts.

    • Filter the crude reaction mixture to remove excess zinc and other insoluble materials. Wash the filter cake with ethyl acetate (25 mL).

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (2 x 20 mL).[1]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).[1]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary: Synthesis of Ethyl 2-amino-1H-indole-3-carboxylate Analogs

The described one-pot protocol can be applied to a range of substituted 2-halonitrobenzenes to generate a library of Ethyl 2-amino-1H-indole-3-carboxylate analogs. The following table provides representative examples of the expected products and typical yields based on similar reported syntheses.[1]

EntryStarting 2-HalonitrobenzeneProductTypical Yield (%)
12-FluoronitrobenzeneEthyl 2-amino-1H-indole-3-carboxylate80-90
22,4-DichloronitrobenzeneThis compound75-85
34-Fluoro-2-nitrotolueneEthyl 2-amino-5-methyl-1H-indole-3-carboxylate70-80
41-Chloro-4-methoxy-2-nitrobenzeneEthyl 2-amino-5-methoxy-1H-indole-3-carboxylate70-80
52-Chloro-5-nitropyridineEthyl 2-amino-5-aza-1H-indole-3-carboxylate65-75

Conclusion and Future Perspectives

This application note details a highly efficient and robust one-pot synthesis of this compound and its analogs. By combining a nucleophilic aromatic substitution with a reductive cyclization in a single reaction vessel, this methodology offers significant advantages in terms of operational simplicity, time efficiency, and overall yield. The causality-driven explanation of the protocol and the detailed step-by-step instructions provide researchers, scientists, and drug development professionals with a practical guide to rapidly access a diverse library of 2-aminoindole scaffolds. The versatility of this method allows for the introduction of various substituents on the indole ring, making it a powerful tool for the exploration of structure-activity relationships in the quest for novel therapeutics.

References

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140-146. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and pharmaceuticals.[1][2] The ability to selectively functionalize the indole core is paramount for developing novel molecular entities. This guide provides an in-depth exploration of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic principles and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on the strategic modification of the C5 position. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Strategic Value of this compound

This compound is a highly functionalized indole derivative that offers multiple reaction handles for diversification. The key reactive sites—the C5-chloro group, the C2-amino group, the N1-H, and the C3-ester—provide orthogonal opportunities for chemical modification. However, it is the C5-chloro substituent that serves as a prime electrophilic site for palladium-catalyzed cross-coupling, a class of reactions renowned for its efficiency and functional group tolerance in forming carbon-carbon and carbon-heteroatom bonds.[3][4]

G cluster_0 Key Reactive Sites mol mol C5_Cl C5_Cl->mol C5-Cl (Electrophile for Cross-Coupling) C2_NH2 C2_NH2->mol C2-NH2 (Nucleophile/Directing Group) N1_H N1_H->mol N1-H (Site for Alkylation/Arylation) C3_Ester C3_Ester->mol C3-Ester (Hydrolysis to Acid)

Figure 1: Reactive sites on this compound.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis.[3][5] Their mechanism is generally understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C5-Cl of the indole) of the electrophile, forming a square-planar Pd(II) complex. This is often the rate-determining step, especially for less reactive chlorides.[8]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.[6][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C or C-X bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L2-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product aryl_halide Ar-X (Indole-Cl) aryl_halide->oxidative_addition organometallic R-M (e.g., R-B(OH)2) organometallic->transmetalation

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl linkages.[9][10] For our substrate, it enables the introduction of a wide array of aryl or heteroaryl groups at the C5 position, a key strategy in tuning the electronic and pharmacological properties of the molecule.

Expert Insights: Causality Behind Component Selection
  • Catalyst/Ligand System: Aryl chlorides are notoriously less reactive than bromides or iodides.[8] Therefore, a highly active catalyst system is required. Palladium pre-catalysts combined with sterically bulky, electron-rich phosphine ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are essential. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[3][11]

  • Base: A moderately strong base is required to activate the boronic acid in the transmetalation step.[9] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. K₃PO₄ is often more effective for less reactive chlorides.

  • Solvent: A polar aprotic solvent, often with a small amount of water, is used.[9] A mixture like 1,4-dioxane/water or toluene/water facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.[8]

Detailed Step-by-Step Protocol

G start Start reagents 1. Add indole (1 eq), boronic acid (1.5 eq), K₂CO₃ (3 eq) to a dry Schlenk flask. start->reagents inert 2. Seal, evacuate, and backfill with Argon/Nitrogen (3x). reagents->inert catalyst 3. Add Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.5 mol%). inert->catalyst solvent 4. Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. catalyst->solvent react 5. Heat reaction at 80-100 °C with vigorous stirring. solvent->react monitor 6. Monitor progress by TLC or LC-MS. react->monitor workup 7. Cool, dilute with Ethyl Acetate, wash with H₂O and brine. monitor->workup purify 8. Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End Product purify->end

Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic Acid PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2) / SPhos (4.5)K₂CO₃ (3)Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)Toluene/H₂O1001680-90
3Pyridine-3-boronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)DME/H₂O901870-80
4Thiophene-2-boronic acidPd₂(dba)₃ (2) / SPhos (4.5)K₂CO₃ (3)Dioxane/H₂O1001275-85

Yields are representative and may vary based on specific reaction scale and purity of reagents.[11][12]

Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13] This reaction allows for the introduction of primary or secondary amines at the C5 position of the indole core, a common transformation in the synthesis of pharmacologically active compounds.[4][14]

Expert Insights: Causality Behind Component Selection
  • Catalyst/Ligand System: Similar to Suzuki couplings of aryl chlorides, highly active catalyst systems are required. Ligands such as Josiphos or bulky biarylphosphines (e.g., RuPhos, BrettPhos) are often employed to facilitate the C-N reductive elimination, which can be a challenging step.[15]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. These bases are strong enough to deprotonate the amine nucleophile without competing in the reaction. The free N-H of the indole might also be deprotonated, but the C5-Cl coupling is generally favored kinetically.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Detailed Step-by-Step Protocol
  • Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, it is highly recommended to set up the reaction in a glovebox.

  • Reagent Addition: To a dry vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos Pd G3 (2)NaOtBu (1.5)Toluene1101680-90
2AnilineBrettPhos Pd G3 (3)LHMDS (1.5)Dioxane1002075-85
3BenzylaminePd₂(dba)₃ (2) / Josiphos (4)NaOtBu (1.5)Toluene1001870-80
4Ammonia (equiv.)*G. D. Vo, J. F. Hartwig (2009)K₃PO₄ (2)Dioxane1102460-75

*Ammonia equivalents like LHMDS or direct coupling with ammonium salts require specialized protocols.[15] Yields are representative.[14][16]

Application Protocol: Sonogashira C-C (Alkynyl) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, a strategy used in materials science and for creating precursors to more complex heterocyclic systems.[18][19]

Expert Insights: Causality Behind Component Selection
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which facilitates the transmetalation step.[17]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for this transformation, stabilizing the palladium catalyst.

  • Conditions: The reaction is typically run under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and copper.

Detailed Step-by-Step Protocol
  • Reagent Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., TEA, 3 equiv.). Finally, add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry, and purify by column chromatography.

Data Presentation: Representative Sonogashira Couplings
EntryAlkyne PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)TEA (3)THF50885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (10)DIPEA (3)DMF601080-90
31-HexynePd(PPh₃)₂Cl₂ (3) / CuI (5)TEA (3)THF401275-85

Yields are representative and can be influenced by the purity of the alkyne and efficiency of degassing.[18][20]

Conclusion and Future Directions

This compound is a powerful and versatile platform for molecular diversification. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and robust methods for functionalizing the C5 position. Beyond these classic transformations, the field of C-H activation offers exciting future possibilities for directly functionalizing the C2, C4, or C7 positions of the indole ring, further expanding the synthetic utility of this valuable scaffold.[1][21][22] Mastery of these palladium-catalyzed techniques is essential for any scientist engaged in the synthesis of complex organic molecules for pharmaceutical or materials applications.

References

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (n.d.). National Institutes of Health. [Link]

  • Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. (2019). National Institutes of Health. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). IJPCSONLINE.COM. [Link]

  • Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. (n.d.). National Institutes of Health. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (2011). ResearchGate. [Link]

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (2020). Wiley Online Library. [Link]

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (2006). Journal of the American Chemical Society. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. (2006). ResearchGate. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Royal Society of Chemistry. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Chemical Science. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic Chemistry Frontiers. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers. [Link]

  • Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. (2012). PubMed. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2003). ResearchGate. [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (2016). Organic & Biomolecular Chemistry. [Link]

  • Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. (2009). Sci-Hub. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2000). Organic Letters. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2017). Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles. (2008). PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). National Institutes of Health. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (2024). Arkivoc. [Link]

  • Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. (2015). PubMed. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). MDPI. [Link]

  • ETHYL 2-METHYL-1H-INDOLE-5-CARBOXYLATE. (n.d.). Organic Syntheses. [Link]

  • Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. (2024). PubMed. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. (n.d.). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Bioorganic & Medicinal Chemistry. [Link]

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Application Note & Protocol: Strategic N-Alkylation of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

N-alkylated indoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases. The strategic functionalization of the indole nitrogen (N1 position) is a powerful method for modulating a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] This document provides a comprehensive guide to the N-alkylation of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, a versatile starting material for constructing novel molecular entities. The protocol detailed herein is grounded in established chemical principles, offering researchers a robust and reproducible method for synthesizing libraries of N-substituted indole derivatives. We will delve into the mechanistic rationale, step-by-step experimental procedures, critical parameter optimization, and essential safety considerations.

Reaction Principle and Mechanistic Insight

The N-alkylation of an indole is a classic nucleophilic substitution reaction. The process is initiated by the deprotonation of the relatively acidic indole N-H proton (pKa ≈ 17 in DMSO) by a suitable base to form a resonance-stabilized indole anion.[2] This anion is a potent nucleophile that subsequently attacks an electrophilic alkylating agent, such as an alkyl halide, to form the new N-C bond.

Key Mechanistic Steps:

  • Deprotonation: A strong base abstracts the proton from the indole nitrogen, creating a highly nucleophilic indolate anion. The choice of base is critical; it must be strong enough to achieve complete deprotonation without promoting undesirable side reactions.[2] Sodium hydride (NaH) is a common and highly effective choice for this transformation.[1][3]

  • Nucleophilic Attack (S N 2): The generated indolate anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide ion) and forming the N-alkylated indole product.

Regioselectivity (N- vs. C-Alkylation): While the indole anion has nucleophilic character at both the N1 and C3 positions, N-alkylation is generally favored under thermodynamic control. Reaction conditions can be optimized to maximize selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) effectively solvate the cation of the base, leaving a "naked" and highly reactive indolate anion, which promotes N-alkylation.[2] Furthermore, elevating the reaction temperature can also favor the formation of the N-alkylated product.[3]

N-Alkylation_Mechanism Figure 1: Reaction Mechanism cluster_reactants Step 1: Deprotonation cluster_intermediates Step 2: Nucleophilic Attack (SN2) Indole Indole Substrate (this compound) Anion Indolate Anion (Nucleophile) Indole->Anion + Base - H₂ (gas) Base Base (e.g., NaH) Product N-Alkylated Indole Anion->Product + R-X AlkylHalide Alkylating Agent (R-X, Electrophile) Byproduct Byproduct

Caption: Figure 1: General mechanism for the N-alkylation of indoles.

Detailed Experimental Protocol

This protocol describes the N-alkylation using sodium hydride as the base and a generic alkyl halide as the alkylating agent in DMF.

3.1 Materials and Equipment

  • Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (HPLC grade for chromatography)

  • Equipment:

    • Two- or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes for liquid transfer

    • Ice bath

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

    • Rotary evaporator

    • Glassware for extraction and chromatography

3.2 Reagent Data Table

ReagentFormulaMW ( g/mol )Molar Eq.Role
This compoundC₁₁H₁₁ClN₂O₂238.671.0Starting Material
Sodium Hydride (60% dispersion)NaH24.001.2Base
Alkyl Halide (R-X)VariesVaries1.1Alkylating Agent
Anhydrous DMFC₃H₇NO73.09-Solvent

3.3 Step-by-Step Procedure

SAFETY FIRST: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Alkylating agents are often toxic and Lachrymatory. This procedure must be performed in a certified chemical fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

    • Fit the flask with a rubber septum on one neck.

  • Reagent Preparation:

    • Weigh sodium hydride (1.2 eq.) and suspend it in anhydrous DMF (approx. 5 mL per mmol of the indole substrate) in the reaction flask.

    • In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Deprotonation:

    • Cool the NaH/DMF suspension to 0 °C using an ice bath.

    • While stirring vigorously, add the solution of the indole substrate dropwise to the NaH suspension via syringe.

    • Observation: You will observe the evolution of hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation. The cessation of gas evolution is a good indicator.[1]

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkyl halide (1.1 eq.) dropwise via syringe. A slight exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is dependent on the reactivity of the alkyl halide).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to track the disappearance of the starting material and the appearance of the product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.[1]

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.[1]

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure N-alkylated product.[1]

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Troubleshooting

Caption: Figure 2: Step-by-step experimental workflow for N-alkylation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No or Low Conversion 1. Inactive NaH (exposed to moisture).2. Wet solvent or starting material.3. Base is not strong enough.[2]1. Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes before use.2. Ensure all glassware is flame-dried and use anhydrous grade solvents.[2]3. Confirm NaH is appropriate; consider stronger bases only if necessary.
Multiple Products / Side Reactions 1. C-alkylation is competing with N-alkylation.2. Dialkylation or reaction at the 2-amino group.1. Increase the reaction temperature; N-alkylation is often favored at higher temperatures (e.g., 80 °C).[3]2. Use stoichiometric amounts of the alkylating agent (1.05-1.1 eq.). Consider protection of the 2-amino group if it proves reactive.
Reaction Stalls 1. Alkylating agent is not reactive enough.2. Insufficient temperature.1. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I).2. Gently heat the reaction mixture after the addition of the alkylating agent (e.g., 50-80 °C).[3]

Conclusion

The protocol outlined provides a reliable and well-precedented method for the N-alkylation of this compound. By carefully controlling reaction parameters such as solvent purity, temperature, and stoichiometry, researchers can achieve high yields and excellent regioselectivity. This foundational reaction opens the door to the synthesis of a diverse library of N-substituted indoles, enabling comprehensive structure-activity relationship (SAR) studies and accelerating the discovery of new therapeutic candidates.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • US7067676B2 - N-alkylation of indole derivatives.
  • Optimizing reaction conditions for N-alkyl
  • Application Notes and Protocols for N-alkylation of 5-chloro-2,3-dimethyl-1H-indole. Benchchem.
  • Unusual reactivity of 2-amino-1H-indole-3-carboxyl
  • Ethyl 2-amino-5-chloro-1H-indole-3-carboxyl

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The Strategic Application of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Design

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity.[1][2] Within the realm of oncology and inflammatory diseases, protein kinases have emerged as critical therapeutic targets, and indole-containing molecules have demonstrated remarkable success as kinase inhibitors.[3][4] The planarity of the indole ring system allows it to fit into the largely hydrophobic ATP-binding pocket of many kinases, while the nitrogen atom can act as a crucial hydrogen bond donor or acceptor. Modifications to the indole core can be strategically employed to enhance potency, selectivity, and pharmacokinetic properties.[3] This application note will delve into the specific and strategic use of a key starting material, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate , in the synthesis of a promising class of kinase inhibitors.

The functional group arrangement of this compound makes it a particularly versatile precursor for the construction of more complex heterocyclic systems. The 2-amino and 3-carboxylate groups are perfectly positioned for cyclization reactions to form fused pyrimidine rings, leading to the creation of potent pyrimido[4,5-b]indole scaffolds. The 5-chloro substituent offers several advantages: it can serve as a handle for further chemical modification through cross-coupling reactions, and it can also contribute to the inhibitor's binding affinity and selectivity by interacting with specific residues in the kinase active site.

This guide will provide a detailed examination of the synthetic utility of this compound, focusing on its application in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a serine/threonine kinase implicated in a variety of pathologies, including neurodegenerative diseases, diabetes, and cancer.[5] We will present a detailed, field-proven synthetic protocol, discuss the rationale behind the experimental choices, and provide visual representations of the synthetic workflow and relevant biological pathways.

Core Synthetic Strategy: From Indole to Pyrimido[4,5-b]indole

The primary synthetic transformation leveraging this compound is a cyclization reaction to form a pyrimido[4,5-b]indole core. This is typically achieved by reacting the 2-amino-indole with a suitable one-carbon synthon, such as formamide or a derivative thereof. This reaction constructs the pyrimidine ring fused to the indole scaffold, yielding a tricyclic system that is a known pharmacophore for kinase inhibition.

Application Example: Synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based GSK-3β Inhibitors

A notable application of a closely related starting material, ethyl 2-amino-6-chloro-1H-indole-3-carboxylate, is in the synthesis of a series of potent GSK-3β inhibitors.[5] The synthetic strategy is directly adaptable to the 5-chloro isomer. The core of this synthesis involves the construction of the 7-chloro-9H-pyrimido[4,5-b]indol-4-ol, which is then converted to a key intermediate, 4,7-dichloro-9H-pyrimido[4,5-b]indole. This intermediate allows for the introduction of various side chains at the 4-position via nucleophilic aromatic substitution (SNAr), enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of the 4,7-Dichloro-9H-pyrimido[4,5-b]indole Key Intermediate

This protocol outlines the synthesis of the key dichlorinated intermediate, which serves as the foundation for a library of potential kinase inhibitors.

Step 1: Cyclization to form 7-Chloro-9H-pyrimido[4,5-b]indol-4-ol

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and formamide (20 eq).

  • Microwave Irradiation: Seal the vessel and heat the mixture under microwave irradiation at 200 °C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the formamide. Collect the solid by filtration, wash with water and then a small amount of cold ethanol to afford the 7-Chloro-9H-pyrimido[4,5-b]indol-4-ol as a solid.

  • Rationale: The use of formamide serves as both the reactant (providing the C4 and N3 atoms of the pyrimidine ring) and the solvent. Microwave irradiation is employed to accelerate the reaction, which typically requires high temperatures.

Step 2: Chlorination to form 4,7-Dichloro-9H-pyrimido[4,5-b]indole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 7-Chloro-9H-pyrimido[4,5-b]indol-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃) (10-15 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum to yield the 4,7-dichloro-9H-pyrimido[4,5-b]indole intermediate.

  • Rationale: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides, thereby activating the 4-position for subsequent nucleophilic substitution.

Synthetic Workflow for Key Intermediate Start This compound Step1_Product 7-Chloro-9H-pyrimido[4,5-b]indol-4-ol Start->Step1_Product Formamide, Microwave 200°C Final_Intermediate 4,7-Dichloro-9H-pyrimido[4,5-b]indole Step1_Product->Final_Intermediate POCl₃, Reflux

Caption: Synthetic workflow for the key 4,7-dichloro intermediate.

Protocol: Diversification via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent of the intermediate is highly susceptible to displacement by nucleophiles, allowing for the introduction of a variety of side chains.

  • Reaction Setup: In a suitable solvent such as isopropanol or DMF, dissolve the 4,7-dichloro-9H-pyrimido[4,5-b]indole (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq).

  • Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., diisopropylethylamine, DIPEA), depending on the nature of the amine. Heat the reaction mixture at a temperature ranging from 80 °C to reflux until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final kinase inhibitor.

  • Rationale: The SNAr reaction at the C4 position is a robust and versatile method for generating a library of analogues for SAR studies. The choice of solvent and additive (acid or base) depends on the specific amine being used.

Structure-Activity Relationship (SAR) and Biological Data

The pyrimido[4,5-b]indole scaffold serves as an excellent ATP-competitive inhibitor. The 7-chloro substituent can occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity. The substituent introduced at the 4-position is crucial for both potency and selectivity. For GSK-3β inhibitors derived from this scaffold, it has been shown that the introduction of a piperidine ring with a cyanoethyl group at the 4-position leads to nanomolar inhibitory potency.[5]

CompoundR-Group at C4-positionGSK-3β IC₅₀ (nM)[5]
1 4-(methyl(piperidin-3-yl))amino130
2 4-(methyl(1-(propan-2-yl)piperidin-3-yl))amino80
3 4-(methyl(1-(2-cyanoethyl)piperidin-3-yl))amino48

This data is adapted from studies on the 6-chloro isomer but is representative of the SAR for this scaffold.

Kinase Inhibition Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition of Kinase Activity ATP ATP GSK3B GSK-3β Kinase ATP->GSK3B Phospho_Substrate Phosphorylated Substrate GSK3B->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Phospho_Substrate Inhibitor Pyrimido[4,5-b]indole Inhibitor Inhibitor->GSK3B Competitive Binding to ATP Site

Caption: Mechanism of competitive kinase inhibition.

Conclusion

This compound is a high-value starting material for the synthesis of potent kinase inhibitors. Its pre-functionalized structure allows for the efficient construction of complex heterocyclic scaffolds, such as the pyrimido[4,5-b]indole system. The protocols outlined in this application note provide a robust and adaptable framework for the synthesis of GSK-3β inhibitors and can be extended to the discovery of inhibitors for other kinase targets. The strategic placement of the chloro and amino groups on the indole ring underscores the importance of rational design in the selection of starting materials for drug discovery campaigns.

References

  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. SpringerLink. Available at: [Link]

  • Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. PubMed. Available at: [Link]

  • Process for preparation of sunitinib malate and salts thereof. Google Patents.
  • Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. National Institutes of Health. Available at: [Link]

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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its presence in numerous natural products and FDA-approved drugs, such as the anticancer agent vincristine and the antihypertensive reserpine, underscores its significance as a "privileged scaffold" in drug discovery.[1][3] The unique electronic properties and the ability of the indole ring to participate in various biological interactions make it an attractive starting point for the synthesis of novel therapeutic agents. Specifically, fusing other heterocyclic rings to the indole core often leads to compounds with enhanced and diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5]

This guide provides a comprehensive overview of synthetic strategies to construct diverse heterocyclic systems—namely pyrimido[4,5-b]indoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles—utilizing the versatile starting material, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate . The strategic placement of the 2-amino and 3-carboxylate groups on the 5-chloroindole core provides a unique opportunity for a range of cyclization and functionalization reactions. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Core Starting Material: this compound

The reactivity of this compound is primarily dictated by the nucleophilic 2-amino group and the electrophilic ester at the 3-position. The chlorine atom at the 5-position can modulate the electronic properties of the indole ring and can be a site for further functionalization, though the protocols detailed herein will focus on the reactivity of the amino and ester groups.

I. Synthesis of Pyrimido[4,5-b]indoles: Building the Bioactive Tricycle

The pyrimido[4,5-b]indole scaffold is a key feature in a multitude of pharmacologically active molecules, exhibiting activities such as inhibition of receptor tyrosine kinases and antiviral effects.[5] The synthesis of this tricycle from our starting indole involves the construction of the pyrimidine ring through a cyclocondensation reaction.

A. Rationale and Mechanistic Insight

The fusion of a pyrimidine ring onto the indole core is typically achieved by reacting the 2-amino group with a suitable one-carbon and one-nitrogen synthon. A common and effective method involves a condensation reaction with urea, which provides the necessary atoms to form the pyrimidinone ring. The reaction proceeds through an initial nucleophilic attack of the indole's 2-amino group on a carbonyl of urea, followed by an intramolecular cyclization with the loss of ammonia and ethanol to form the stable, fused heterocyclic system.

B. Experimental Protocol: Synthesis of 7-chloro-4-hydroxy-1,2-dihydropyrimido[4,5-b]indol-2-one

This protocol details the direct cyclocondensation of this compound with urea.

Materials:

  • This compound

  • Urea

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and urea (3 equivalents).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the indole starting material.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with vigorous stirring.

  • Acidify the resulting suspension with concentrated HCl to a pH of 2-3.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the desired 7-chloro-4-hydroxy-1,2-dihydropyrimido[4,5-b]indol-2-one.

Data Presentation:

ParameterValue
Reactants This compound, Urea
Solvent DMF
Temperature 150-160 °C
Reaction Time 4-6 hours
Typical Yield 75-85%

Visualization of the Workflow:

Synthesis_Pyrimidoindole start Start: Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate + Urea reaction Cyclocondensation DMF, 150-160°C, 4-6h start->reaction workup Workup: 1. Cool to RT 2. Pour into ice-water 3. Acidify with HCl 4. Filter and wash reaction->workup product Product: 7-chloro-4-hydroxy- 1,2-dihydropyrimido[4,5-b]indol-2-one workup->product Synthesis_Oxadiazole start Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate hydrazinolysis Hydrazinolysis Hydrazine Hydrate, EtOH, Reflux start->hydrazinolysis intermediate Intermediate: 5-chloro-1H-indole-2-carbohydrazide hydrazinolysis->intermediate cyclization Cyclization Triethyl Orthoformate, Reflux intermediate->cyclization product Product: 2-(5-chloro-1H-indol-2-yl)- 1,3,4-oxadiazole cyclization->product

Caption: Two-step synthesis of the indole-substituted 1,3,4-oxadiazole.

III. Synthesis of Indole-Substituted 1,2,4-Triazoles: A Versatile Heterocyclic Core

1,2,4-Triazoles are another important class of five-membered heterocycles that are integral to many pharmaceutical agents, exhibiting a broad spectrum of biological activities. [6]Similar to the synthesis of oxadiazoles, the pathway to indole-substituted 1,2,4-triazoles commences with the key intermediate, 5-chloro-1H-indole-2-carbohydrazide.

A. Rationale and Mechanistic Insight

The construction of the 1,2,4-triazole ring from the carbohydrazide can be achieved through various methods. A common approach involves a two-step, one-pot reaction. First, the carbohydrazide is reacted with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then treated with hydrazine hydrate, which acts as a dinucleophile, leading to cyclization and the formation of the 1,2,4-triazole-3-thione. The thione group can be a handle for further functionalization if desired.

B. Experimental Protocol: Synthesis of 5-(5-chloro-1H-indol-2-yl)-4H-1,2,4-triazole-3-thione

Materials:

  • 5-chloro-1H-indole-2-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrazine hydrate (80% solution)

  • Water

  • Acetic acid

Procedure:

  • Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol in a round-bottom flask.

  • Add 5-chloro-1H-indole-2-carbohydrazide (1 equivalent) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise with continuous stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • To this mixture, add hydrazine hydrate (2 equivalents) and reflux for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with glacial acetic acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain 5-(5-chloro-1H-indol-2-yl)-4H-1,2,4-triazole-3-thione.

Data Presentation:

ParameterValue
Reactants 5-chloro-1H-indole-2-carbohydrazide, CS₂, KOH, Hydrazine hydrate
Solvent Ethanol
Temperature Room Temperature (step 4), Reflux (step 5)
Reaction Time 12-16 hours (step 4), 8-10 hours (step 5)
Typical Yield 65-75%

Visualization of the Synthetic Pathway:

Synthesis_Triazole start 5-chloro-1H-indole-2-carbohydrazide step1 Step 1: Dithiocarbazate formation CS2, KOH, EtOH, RT start->step1 intermediate Intermediate: Potassium dithiocarbazate salt step1->intermediate step2 Step 2: Cyclization Hydrazine Hydrate, Reflux intermediate->step2 product Product: 5-(5-chloro-1H-indol-2-yl)- 4H-1,2,4-triazole-3-thione step2->product

Caption: Two-step synthesis of the indole-substituted 1,2,4-triazole-3-thione.

Conclusion

This application guide has detailed robust and reproducible protocols for the synthesis of three important classes of heterocyclic compounds—pyrimido[4,5-b]indoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles—from the readily accessible starting material, this compound. The synthetic strategies presented herein leverage the inherent reactivity of the 2-amino and 3-carboxylate functionalities, providing a versatile platform for the generation of diverse molecular architectures. These protocols are designed to be self-validating and are grounded in established chemical principles, offering researchers and drug development professionals a solid foundation for the exploration of novel indole-based therapeutics.

References

  • Verma, A., Joshi, N., & Singh, A. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 25(15), 1784-1814. [Link]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. (n.d.). [Link]

  • Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 19(34), 7323-7347. (2021). [Link]

  • Harnessing the Chemistry of the Indole Heterocycle to Drive Discoveries in Biology and Medicine. Journal of Medicinal Chemistry, 57(10), 3754-3776. (2014). [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. (2019). [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 14(1), 63-67. (2012). [Link]

  • Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Catalysts, 13(3), 623. (2023). [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2021(5), 124-134. (2021). [Link]

  • Kim, C., Zhou, M. M., & Zaware, N. (2019). Synthetic strategies to pyrimido [4,5-B]indole: A privileged fused-indole scaffold. In Indole: Synthesis, Functions and Reactions (pp. 65-95). Nova Science Publishers, Inc. [Link]

  • Synthesis of 2‐amino‐5H‐pyrimido[5,4‐b]indoles and 2‐(1,3,5‐triazin‐2‐yl)‐1H‐indoles from 3‐haloindole‐2‐carboxaldehydes. Asian Journal of Organic Chemistry, 9(12), 2176-2179. (2020). [Link]

  • One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. Tetrahedron Letters, 53(28), 3596-3600. (2012). [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. (2016). [Link]

  • Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease: In vitro, molecular docking and in silico ADME/Tox study. Journal of Molecular Structure, 1254, 132380. (2022). [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (n.d.). [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2735. (2022). [Link]

Sources

Step-by-step guide to the Fischer indole synthesis of substituted indole-2-carboxylates.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide to the Fischer Indole Synthesis of Substituted Indole-2-Carboxylates

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing the indole nucleus.[1][2] This aromatic heterocyclic motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, including antimigraine drugs of the triptan class, and a vast array of biologically active alkaloids.[3][4] The synthesis is remarkable for its simplicity and efficiency, typically involving the acid-catalyzed intramolecular cyclization of an arylhydrazone, which is itself derived from an arylhydrazine and a suitable carbonyl compound.[5]

This guide provides a detailed, in-depth protocol for the synthesis of substituted indole-2-carboxylates, a class of compounds that serve as versatile intermediates for further functionalization, particularly at the C3-position.[6] We will delve into the mechanistic intricacies of the reaction, provide step-by-step experimental procedures, discuss critical process parameters, and offer field-proven troubleshooting advice to overcome common challenges.

Part 1: The Reaction Mechanism - A Cascade of Acid-Catalyzed Events

The Fischer indole synthesis is not a single transformation but a sequence of carefully orchestrated acid-mediated events.[7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted pathway, first proposed by Robinson and Robinson, involves the following key steps.[2]

  • Phenylhydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with an α-keto ester, such as ethyl pyruvate, to form the corresponding phenylhydrazone. This step is also acid-catalyzed and can often be performed in situ.[8]

  • Tautomerization: The phenylhydrazone (an imine) tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[2][9]

  • [10][10]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. Protonation of the ene-hydrazine facilitates a[10][10]-sigmatropic rearrangement (akin to a Cope rearrangement), which disrupts the aromaticity of the benzene ring to form a di-imine intermediate.[1][7]

  • Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. The resulting amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal ring.[1]

  • Ammonia Elimination: Finally, under acidic conditions, a molecule of ammonia (or a primary amine if the hydrazine is N-substituted) is eliminated, leading to the formation of the stable, aromatic indole ring.[7][11]

Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is the one incorporated into the final indole ring.[1][2]

Fischer_Indole_Mechanism Fig. 1: Reaction Mechanism of the Fischer Indole Synthesis cluster_start Reactants Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Condensation (-H₂O) KetoEster α-Keto Ester (e.g., Ethyl Pyruvate) KetoEster->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminoacetal Cyclized Aminoacetal Diimine->Aminoacetal Rearomatization & Intramolecular Cyclization Indole Indole-2-carboxylate Aminoacetal->Indole Elimination of NH₃ (Aromatization)

Caption: Fig. 1: Reaction Mechanism of the Fischer Indole Synthesis.

Part 2: Experimental Protocols & Workflow

The synthesis can be performed as a one-pot reaction or with the isolation of the intermediate phenylhydrazone. The one-pot approach is often more efficient, while isolating the hydrazone can be beneficial if it is unstable or if purification is required before cyclization.[7][12]

General Experimental Workflow

The overall process follows a logical sequence from reactant assembly to the purification of the final product.

Fischer_Workflow Fig. 2: General Experimental Workflow start Start | Reactants: - Arylhydrazine HCl - Ethyl Pyruvate - Acid Catalyst - Solvent step1 Step 1: Hydrazone Formation - Dissolve reactants in solvent (e.g., Ethanol, Acetic Acid) - Heat to facilitate condensation - Monitor by TLC start->step1 step2 Step 2: Cyclization - Add strong acid catalyst (e.g., PPA, H₂SO₄) - Heat mixture (e.g., 90-120°C) - Monitor disappearance of hydrazone by TLC step1->step2 One-Pot or Isolated Intermediate step3 Step 3: Work-up & Quenching - Cool reaction mixture - Pour onto crushed ice - Precipitates crude product step2->step3 step4 Step 4: Neutralization & Extraction - Neutralize with base (e.g., NaHCO₃, NaOH) - Extract with organic solvent (e.g., Ethyl Acetate) - Wash organic layers step3->step4 step5 Step 5: Purification - Dry organic layer (e.g., Na₂SO₄, MgSO₄) - Concentrate in vacuo - Purify by recrystallization or column chromatography step4->step5 end End | Pure Substituted Indole-2-carboxylate step5->end

Caption: Fig. 2: General Experimental Workflow.

Protocol 1: One-Pot Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate

This protocol details a robust one-pot synthesis using a mixture of sulfuric and acetic acid, a common and effective catalytic system.[6][12]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Equipment for Thin-Layer Chromatography (TLC)

  • Equipment for column chromatography or recrystallization

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) to glacial acetic acid (approx. 5 mL per gram of hydrazine).

  • Hydrazone Formation: Stir the mixture at room temperature for 30 minutes, then gently heat to 60-80°C for 1 hour to ensure complete formation of the phenylhydrazone intermediate. The progress can be monitored by TLC.

  • Catalyst Addition & Cyclization: Cool the mixture to 0°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 1.5 mL per gram of hydrazine) to the stirring mixture. Caution: This addition is exothermic. After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100°C.[12]

  • Reaction Monitoring: Maintain the temperature and stir for 1-3 hours. The solution will typically darken. Monitor the reaction by TLC until the hydrazone spot has been completely consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate of the crude product should form.[12]

  • Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with several portions of cold water to remove residual acid.

  • Purification (Recrystallization): The dried crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure ethyl 5-methoxy-1H-indole-2-carboxylate.

  • Purification (Chromatography): If recrystallization is insufficient, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and purify by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[13][14]

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product in vacuo. Characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

Part 3: Key Parameters, Optimization, and Troubleshooting

The success of the Fischer indole synthesis is highly dependent on the choice of catalyst and reaction conditions, which must be tailored to the specific substrates.

Choice of Acid Catalyst

The selection of the acid catalyst is the most critical parameter.[15][16]

  • Brønsted Acids (H₂SO₄, HCl, p-TsOH): These are commonly used and effective for many substrates. Mixtures like H₂SO₄ in acetic acid are highly effective.[6]

  • Lewis Acids (ZnCl₂, BF₃, AlCl₃): Zinc chloride is a classic and very common catalyst.[6][7] Lewis acids can be particularly effective but may require anhydrous conditions.

  • Polyphosphoric Acid (PPA): PPA acts as both a catalyst and a solvent and is excellent for less reactive or sterically hindered substrates, as it can be used at higher temperatures (100-120°C).[7][12]

Catalyst SystemTypical ConditionsSubstrate SuitabilityNotes & Causality
ZnCl₂ 120-170°C, neat or in high-boiling solventGeneral purposeClassic catalyst; high temperatures can sometimes lead to degradation.[6][16]
H₂SO₄ / Acetic Acid 80-100°CElectron-neutral or -rich hydrazinesStrong proton source facilitates the key rearrangement at moderate temperatures.[12]
Polyphosphoric Acid (PPA) 100-120°CGeneral, good for less reactive substratesViscous medium promotes reaction; acts as a dehydrating agent, driving the initial condensation.[7][12]
p-TsOH Reflux in Toluene/Xylene with Dean-StarkWater-sensitive substratesAllows for azeotropic removal of water, driving the hydrazone formation equilibrium forward.[1]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inappropriate Acid Strength: Catalyst is too weak to promote rearrangement or too strong, causing degradation.[16][17] 2. N-N Bond Cleavage: A major side reaction, especially with electron-donating groups on the carbonyl-derived portion, which over-stabilize the ene-hydrazine intermediate.[18][19] 3. Impure Reactants: Impurities in the hydrazine or keto-ester can inhibit the reaction.[17]1. Optimize Catalyst: Screen different acids (e.g., switch from ZnCl₂ to PPA or H₂SO₄/AcOH).[18] 2. Lower Temperature: Use milder conditions to disfavor the cleavage pathway.[18] 3. Purify Starting Materials: Ensure high purity of both arylhydrazine and ethyl pyruvate before starting.
Formation of Dark Tar Product/Intermediate Degradation: Reaction temperature is too high or reaction time is too long, leading to decomposition under harsh acidic conditions.[18]Reduce Temperature/Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Consider a milder catalyst.
Incomplete Conversion 1. Insufficient Catalyst: Not enough acid to drive the reaction to completion. 2. Low Temperature: The activation energy for the[10]-sigmatropic rearrangement is not being met.[18]1. Increase Catalyst Loading: Incrementally increase the amount of acid. 2. Increase Temperature: Gradually raise the reaction temperature while monitoring for decomposition.[18]

Conclusion

The Fischer indole synthesis is a powerful and versatile tool in the arsenal of the synthetic chemist. By understanding its mechanistic underpinnings and the critical role of the acid catalyst, researchers can effectively synthesize a wide range of substituted indole-2-carboxylates. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this classic reaction in modern research and development, enabling the creation of valuable intermediates for the synthesis of complex molecular targets.

References

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link][3]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from Wikipedia. Available at: [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Hughes, D. L. (1993). A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. Organic Preparations and Procedures International. Available at: [Link]

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Available at: [Link]

  • Wagaw, S., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • Sirous, H., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • Silva, D. H. S., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from Taylor & Francis Online. Available at: [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2023). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Available at: [Link]

  • REGIOSELECTIVE FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2018). Molecules. Available at: [Link]

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Application Notes and Protocols for Microwave-Assisted Synthesis of Derivatives from Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Indole Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a particularly valuable starting material, offering three distinct points for chemical modification: the N-H of the indole ring, the 2-amino group, and the 5-chloro position. This allows for the creation of diverse molecular libraries for drug discovery. Traditional methods for the synthesis of indole derivatives often require long reaction times and harsh conditions.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, improved yields, and enhanced product purity.[1][3] This is achieved through efficient and uniform heating of the reaction mixture via dipolar polarization and ionic conduction mechanisms.[2]

These application notes provide detailed protocols for the microwave-assisted derivatization of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and adaptable, facilitating the rapid generation of novel indole derivatives.

Core Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into heat. This direct and efficient energy transfer leads to rapid temperature increases within the reaction vessel, accelerating chemical reactions.[1] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat.

  • Ionic Conduction: The movement of ions in the reaction mixture in response to the electric field creates an electric current, and resistance to this flow generates heat.

This volumetric heating is a key advantage over conventional heating, which relies on slower heat transfer through the vessel walls.

Derivatization Strategies for this compound

The structure of this compound presents three primary sites for diversification, as illustrated below.

Figure 1: Reactive sites on this compound.

Protocol 1: Microwave-Assisted N-Alkylation of the Indole Ring

This protocol details the N-alkylation of the indole core, a common strategy to introduce diverse substituents and modulate biological activity. The use of microwave irradiation dramatically reduces reaction times compared to conventional heating methods.[4]

Rationale for Experimental Choices
  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective bases for deprotonating the indole N-H. Cs₂CO₃ is generally more reactive and can be advantageous for less reactive alkylating agents.[4]

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent polar aprotic solvents for microwave synthesis due to their high dielectric constants and ability to dissolve a wide range of reagents.[4]

  • Microwave Conditions: The use of a sealed vessel allows for heating above the solvent's boiling point, further accelerating the reaction. A moderate microwave power is typically sufficient to maintain the target temperature without causing decomposition.

Experimental Workflow

Figure 2: Workflow for Microwave-Assisted N-Alkylation.

Detailed Protocol
  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired alkyl halide (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of DMF.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 120 °C for 10 minutes with a maximum power of 150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into 50 mL of ice-water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Data Table for N-Alkylation
Alkyl HalideBaseTemp (°C)Time (min)Typical Yield (%)
Benzyl bromideK₂CO₃1201085-95
Ethyl bromoacetateCs₂CO₃1001580-90
1-BromobutaneK₂CO₃1402075-85

Protocol 2: Microwave-Assisted Suzuki Coupling at the 5-Chloro Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[5] This protocol describes the coupling of various aryl and heteroaryl boronic acids to the 5-chloro position of the indole ring, a key transformation for introducing aromatic diversity. Microwave irradiation significantly accelerates this palladium-catalyzed reaction.[5]

Rationale for Experimental Choices
  • Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is essential for the catalytic cycle. The choice of ligand can influence reaction efficiency.

  • Base: A base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required for the transmetalation step of the Suzuki reaction.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow

Figure 3: Workflow for Microwave-Assisted Suzuki Coupling.

Detailed Protocol
  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.5 mmol), cesium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Purge the vial with nitrogen or argon for 5 minutes.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 140 °C for 20 minutes with a maximum power of 200 W.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Filter the combined organic layers through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Table for Suzuki Coupling
Boronic AcidCatalystTemp (°C)Time (min)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄1402070-85
4-Methoxyphenylboronic acidPd(PPh₃)₄1402575-90
Pyridine-3-boronic acidPd(OAc)₂/SPhos1503060-75

Protocol 3: Microwave-Assisted Acylation of the 2-Amino Group

Acylation of the 2-amino group provides access to a wide range of amides, which are important functional groups in many bioactive molecules. Microwave heating can facilitate this transformation, especially with less reactive acylating agents.

Rationale for Experimental Choices
  • Acylating Agent: Acid chlorides or anhydrides are common acylating agents.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl produced during the reaction with acid chlorides. Pyridine can also be used as a base and solvent.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.

Experimental Workflow

Figure 4: Workflow for Microwave-Assisted 2-Amino Acylation.

Detailed Protocol
  • Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in 5 mL of dry THF in a 10 mL microwave reaction vial.

  • Add the acid chloride (1.1 mmol) dropwise to the stirred solution at 0 °C.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100 °C for 5 minutes with a maximum power of 120 W.

  • After cooling, dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or silica gel column chromatography.

Data Table for 2-Amino Acylation
Acylating AgentBaseTemp (°C)Time (min)Typical Yield (%)
Acetyl chlorideTEA100590-98
Benzoyl chloridePyridine1101085-95
Acetic anhydridePyridine1201580-90

Conclusion

The protocols outlined in these application notes demonstrate the utility of microwave-assisted synthesis for the rapid and efficient derivatization of this compound. By leveraging MAOS technology, researchers can significantly accelerate the synthesis of novel indole derivatives, thereby streamlining the drug discovery and development process. The provided protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

References

  • El-Gendy, A. A., et al. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 342(8), 487-498. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: Synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 214-227. [Link]

  • Ghuman, J., et al. (2020). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Molecules, 25(22), 5466. [Link]

  • Mata, E. G., et al. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Synthetic Communications, 35(17), 2265-2272. [Link]

  • Cravotto, G., & Cintas, P. (2006). The Greening of Organic Synthesis: Microwave-Assisted and Solvent-Free Organic Synthesis. Chemistry–A European Journal, 12(29), 7580-7592. This is a general reference for the principles of MAOS.
  • Zhang, H., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Organic Letters, 13(6), 1432-1435. [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

  • Al-Tel, T. H., et al. (2019). Microwave assisted synthesis and in vitro cytotoxicities of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones against human tumor cell lines. Molecules, 24(11), 2146. [Link]

  • Di Sarno, V., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(18), 4242. [Link]

  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. [Link]

  • Abdel-rahman, A. A.-H., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(10), 1629. [Link]

  • González-Vera, J. A., et al. (2017). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 22(11), 1845. [Link]

  • Sadek, K. U., et al. (2018). Microwave Irradiation for Accelerating Each Step for the Synthesis of 1,2,4-Triazino[5,6-b]indole-3-thiols and Their Derivatives from Isatin and 5-Chloroisatin. Journal of Heterocyclic Chemistry, 55(4), 935-943. [Link]

  • Chandrika, P. M., et al. (2021). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules, 26(16), 4983. [Link]

  • Kumar, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34659-34685. [Link]

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Application Notes & Protocols: Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate as a Core Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] This document provides a comprehensive technical guide on the strategic use of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate as a versatile starting material for the synthesis of novel anti-inflammatory agents. We present detailed synthetic protocols, methodologies for biological evaluation, and the underlying scientific rationale for targeting key inflammatory pathways. The protocols are designed to be self-validating, incorporating necessary controls and established methodologies to ensure reproducibility and scientific rigor.

Introduction: The Rationale for Indole-Based Anti-Inflammatory Drug Design

Inflammation is a fundamental biological process, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] The primary molecular targets for traditional NSAIDs are the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3] However, the non-selective inhibition of both COX-1 (a constitutively expressed enzyme with gastroprotective functions) and COX-2 (an inducible enzyme at the site of inflammation) leads to well-documented gastrointestinal side effects.[1][4]

The indole scaffold offers a unique combination of structural rigidity and synthetic tractability, making it an ideal template for designing potent and selective inhibitors of inflammatory targets.[5] this compound is a particularly valuable building block due to its distinct functional handles:

  • C2-Amino Group: A key nucleophilic site for derivatization, allowing for the introduction of diverse side chains via acylation or other coupling reactions to modulate biological activity.

  • C3-Ethyl Carboxylate: Can be hydrolyzed to the corresponding carboxylic acid, a common feature in many NSAIDs, or converted to amides and hydrazides for further structural elaboration.

  • C5-Chloro Substituent: This electron-withdrawing group can significantly alter the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity and pharmacokinetic properties.

This guide focuses on leveraging these features to synthesize a library of N-acyl indole derivatives and outlines the subsequent evaluation of their potential as selective COX-2 inhibitors.

Core Mechanistic Target: The COX Pathway

The central hypothesis is that by elaborating the this compound scaffold, we can create molecules that selectively bind to the active site of the COX-2 enzyme. Selective inhibition of COX-2 is a validated strategy for achieving potent anti-inflammatory effects while minimizing gastric toxicity.[3]

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Prostanoids_GI Prostaglandins (GI Protection, Platelet Aggregation) PGH2->Prostanoids_GI via Isomerases Prostanoids_Inflam Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflam via Isomerases NSAIDs Non-Selective NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Synthesized Indole Derivatives (Selective COX-2 Inhibitors) COX2_Inhibitors->COX2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Upregulates Expression

Caption: The Arachidonic Acid Cascade and Points of NSAID Intervention.

Synthetic Protocols: From Starting Material to Bioactive Candidates

This section provides a detailed, step-by-step protocol for a two-step synthesis of a library of potential anti-inflammatory agents starting from this compound.

Overall Synthetic Workflow

Synthesis_Workflow Start Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate Step1 Step 1: Acylation (R-COCl, Pyridine, DCM) Start->Step1 Intermediate Intermediate: Ethyl 2-(acylamino)-5-chloro- 1H-indole-3-carboxylate Step1->Intermediate Step2 Step 2: Saponification (LiOH, THF/H2O) Intermediate->Step2 Final Final Product: 2-(acylamino)-5-chloro- 1H-indole-3-carboxylic acid Step2->Final

Caption: Two-Step Synthesis of Indole-3-Carboxylic Acid Derivatives.

Protocol 1: Synthesis of Ethyl 2-(acylamino)-5-chloro-1H-indole-3-carboxylates (Intermediate)

Rationale: The acylation of the C2-amino group is the first key diversification step. The choice of acyl chloride (R-COCl) allows for the introduction of various aryl, heteroaryl, or alkyl moieties (R), which will probe the binding pocket of the target enzyme. Pyridine is used as a mild base to neutralize the HCl byproduct generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted Acyl Chloride (e.g., Benzoyl chloride, 4-Methoxybenzoyl chloride) (1.2 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per 1 mmol of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Acyl Chloride Addition: Add the selected acyl chloride (1.2 eq) dropwise over 5-10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes any unreacted acyl chloride and acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure acylated intermediate.

Protocol 2: Synthesis of 2-(acylamino)-5-chloro-1H-indole-3-carboxylic acids (Final Product)

Rationale: Saponification of the ethyl ester to a carboxylic acid is a critical step, as the carboxylate group is known to be important for binding to the active site of COX enzymes, often interacting with key arginine residues.[3] Lithium hydroxide (LiOH) is a suitable base for this transformation, as it effectively hydrolyzes the ester under mild conditions.

Materials:

  • Ethyl 2-(acylamino)-5-chloro-1H-indole-3-carboxylate (Intermediate from Protocol 1) (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the intermediate from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add LiOH·H₂O (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form. Causality Note: Acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water.

    • Dry the product under vacuum to yield the final carboxylic acid derivative. Further purification can be achieved by recrystallization if necessary.

Biological Evaluation: Assessing Anti-Inflammatory Potential

The following protocols outline standard assays to determine the efficacy and mechanism of action of the newly synthesized compounds.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This assay is fundamental for determining the potency (IC₅₀ value) and selectivity of the compounds for the target enzymes. A commercially available COX inhibitor screening kit (e.g., from Cayman Chemical) provides a standardized and reliable method.

Procedure (General Overview):

  • Reagent Preparation: Prepare assay buffers, enzyme solutions (ovine COX-1 and human recombinant COX-2), heme, and arachidonic acid substrate according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of the synthesized indole derivatives and control inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination & Detection: After a set incubation period (e.g., 2 minutes), stop the reaction and measure the product (Prostaglandin F2α, via a colorimetric or fluorometric reaction) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a suitable dose-response curve. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 4: Cellular Anti-Inflammatory Activity (LPS-Induced TNF-α Release)

Rationale: This cell-based assay validates the anti-inflammatory activity in a more biologically relevant context. It measures the ability of the compounds to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media with 10% FBS

  • LPS (from E. coli)

  • Test compounds

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized indole derivatives for 1-2 hours. Include a vehicle control (DMSO) and a positive control.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[7]

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ atmosphere.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation and Interpretation

Quantitative data from the synthetic and biological evaluations should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Representative Synthetic and Biological Evaluation Data

Compound ID R-Group (Acyl) Yield (%) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
IND-01 Phenyl 75 15.2 0.8 19.0
IND-02 4-Methoxyphenyl 81 25.8 0.4 64.5
IND-03 4-Chlorophenyl 72 8.9 0.5 17.8
Indomethacin - - 0.1 2.5 0.04
Celecoxib - - >50 0.05 >1000

Data are hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could infer that adding an electron-donating group (methoxy, IND-02) at the 4-position of the benzoyl ring enhances COX-2 selectivity compared to an unsubstituted phenyl ring (IND-01). This type of SAR analysis is crucial for guiding the next round of compound design and optimization.

References

  • MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

  • Pharmaspire. (n.d.). Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

Sources

Application Note & Protocol: Vilsmeier-Haack Formylation of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formylation of indoles is a cornerstone of synthetic organic chemistry, providing a gateway to a diverse array of functionalized heterocyclic compounds that are pivotal in pharmaceutical and materials science. The Vilsmeier-Haack reaction stands out as a mild and efficient method for introducing a formyl group onto electron-rich aromatic systems like indoles.[1][2] This application note provides a comprehensive, step-by-step protocol for the formylation of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate. This specific transformation is of significant interest as the resulting 2-amino-3-formylindole scaffold is a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures, and address critical safety considerations.

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3] This electrophilic species then attacks the electron-rich indole nucleus, leading to the formation of an iminium intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.[1][4]

Reaction Scheme

G cluster_reagents Reagents cluster_reactants Reactants DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate Indole->Intermediate Product Ethyl 2-formamido-5-chloro- 1H-indole-3-carboxylate Intermediate->Product Workup Aqueous Workup Workup->Product

Caption: Vilsmeier-Haack Reaction Workflow.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound31336-09-5238.671.0 g (4.19 mmol)Starting material.
N,N-Dimethylformamide (DMF)68-12-273.0920 mLAnhydrous, reaction solvent.
Phosphorus oxychloride (POCl₃)10025-87-3153.330.7 mL (7.54 mmol)Reagent, handle with extreme care.
Dichloromethane (DCM)75-09-284.9350 mLFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)N/AN/A50 mLFor neutralization.
Brine (Saturated NaCl Solution)N/AN/A30 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying organic phase.
Ethyl Acetate141-78-688.11As neededFor purification (chromatography).
Hexane110-54-386.18As neededFor purification (chromatography).

Experimental Protocol

Part 1: Reaction Setup and Vilsmeier Reagent Formation
  • Inert Atmosphere: Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from reacting with the reagents.

  • Solvent and Cooling: Add anhydrous N,N-dimethylformamide (20 mL) to the flask. Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Generation: Slowly add phosphorus oxychloride (0.7 mL, 7.54 mmol) dropwise to the cooled DMF via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. The formation of the Vilsmeier reagent is an exothermic process.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

Part 2: Formylation Reaction
  • Substrate Addition: Dissolve this compound (1.0 g, 4.19 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction proceed with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

  • Reaction Quenching: Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 50 g). This step is highly exothermic and should be performed in a well-ventilated fume hood.

Part 3: Work-up and Purification
  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Ethyl 2-formamido-5-chloro-1H-indole-3-carboxylate.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic, and reacts violently with water.[5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[7][8] Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9] A face shield is also recommended. Ensure an emergency eyewash station and safety shower are readily accessible.[8]

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Handle in a fume hood and wear appropriate PPE.

  • Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and will release HCl gas. This step must be performed slowly and in a well-ventilated fume hood.

Causality and Self-Validation

  • Anhydrous Conditions: The use of oven-dried glassware and anhydrous DMF is critical because the Vilsmeier reagent and phosphorus oxychloride are sensitive to moisture and will readily hydrolyze, which would deactivate the reagent and reduce the yield.[6][7]

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent formylation is allowed to proceed at room temperature to provide sufficient energy for the reaction to go to completion.

  • Stoichiometry: A slight excess of the Vilsmeier reagent is used to ensure the complete conversion of the starting indole.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is a self-validating step. The disappearance of the starting material spot and the appearance of a new, more polar product spot confirms that the reaction is proceeding as expected.

  • Purification: Column chromatography is essential to remove any unreacted starting material, byproducts, and residual DMF, ensuring the final product is of high purity. The purity can be further validated by analytical techniques such as NMR spectroscopy and mass spectrometry.

Expected Results

The expected product of this reaction is Ethyl 2-formamido-5-chloro-1H-indole-3-carboxylate. The yield will be dependent on the precise reaction conditions and purification efficiency but is anticipated to be in the moderate to good range based on similar formylation reactions of indoles.[1] The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • SAFETY D
  • Note Reactions of Vilsmeier Haack reagent with arom
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • SAFETY D
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA.
  • Phosphorus Oxychloride | Air Liquide Malaysia.
  • Phosphorus oxychloride - SAFETY D

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Application Note & Protocol: Derivatization of the Amino Group of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold and the Quest for Specificity

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively bind to biological targets.[1] Among the myriad of indole derivatives, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate stands out as a particularly valuable starting material for drug discovery programs. The presence of a reactive amino group at the C2 position, an electron-withdrawing chloro substituent at C5, and an ester moiety at C3 provides multiple handles for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).

This application note provides a detailed guide for the derivatization of the 2-amino group of this compound. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a toolkit to generate a diverse library of analogues for SAR studies. We will delve into the rationale behind common derivatization strategies, including acylation, sulfonylation, and reductive amination, and provide step-by-step experimental procedures.

The Strategic Importance of Derivatizing the 2-Amino Group

The 2-amino group of the indole core is a primary site for modification in SAR studies for several key reasons:

  • Modulation of Physicochemical Properties: Altering the substituent on the amino group can significantly impact the molecule's lipophilicity, polarity, and hydrogen bonding capacity. These changes, in turn, influence crucial pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Probing the Binding Pocket: The nature and size of the substituent can be varied to explore the steric and electronic requirements of the target's binding site. This allows for the optimization of ligand-receptor interactions and the enhancement of binding affinity and selectivity.[3]

  • Introduction of New Pharmacophoric Features: Derivatization allows for the introduction of new functional groups that can engage in specific interactions with the target protein, such as forming additional hydrogen bonds, ionic interactions, or hydrophobic contacts.

The following sections will detail the experimental protocols for three common and versatile methods for derivatizing the 2-amino group.

Experimental Workflows & Protocols

General Considerations

Materials: this compound can be synthesized according to literature procedures or procured from commercial suppliers. All other reagents and solvents should be of analytical grade and used as received unless otherwise noted.

Characterization: The successful synthesis of all derivatives must be confirmed by appropriate analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the position of the new substituent.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compounds.[6]

Purification: Purification of the synthesized indole derivatives can be achieved through various methods, including recrystallization, column chromatography on silica gel, or preparative HPLC.[7][8][9] The choice of method will depend on the physical properties of the compound and the impurities present.

Workflow Overview

The general workflow for the derivatization and subsequent analysis is depicted below.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation Start Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate Derivatization Derivatization Reaction (Acylation, Sulfonylation, etc.) Start->Derivatization Purification Purification (Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Biological Screening Characterization->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis SAR_Analysis->Derivatization Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for derivatization and SAR studies.

Protocol 1: N-Acylation

Acylation of the 2-amino group to form amides is a fundamental transformation in medicinal chemistry. The resulting amide bond is generally stable and can act as a hydrogen bond donor and acceptor.

Rationale: This reaction introduces an acyl group, allowing for the exploration of various alkyl and aryl substituents. The choice of acylating agent (acid chloride or anhydride) is crucial and depends on the desired substituent.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[10]

Protocol 2: N-Sulfonylation

Sulfonamides are important pharmacophores found in a wide range of therapeutic agents. The sulfonamide group is a good hydrogen bond acceptor and can significantly influence the acidity of the N-H proton.

Rationale: This protocol introduces a sulfonyl group, which can mimic the transition state of certain enzymatic reactions and provide strong hydrogen bonding interactions. A variety of sulfonyl chlorides are commercially available, allowing for diverse substitutions.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of THF and pyridine.

  • Sulfonyl Chloride Addition: At 0 °C, slowly add the desired sulfonyl chloride (1.1 eq) to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or gently heat if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove pyridine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[11]

Protocol 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce a variety of alkyl and arylalkyl substituents.[12][13]

Rationale: This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to an amine.[14] This method is advantageous as it allows for the introduction of a wide range of substituents via the corresponding aldehyde or ketone.

Step-by-Step Protocol:

  • Imine Formation: In a flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol, dichloroethane (DCE), or THF. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: After stirring for a period to allow for imine formation, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.[15]

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation: Summary of Derivatization Strategies

Derivatization MethodReagentsKey Features of ProductRationale for SAR
N-Acylation Acid Chlorides, AnhydridesAmide functionality, H-bond donor/acceptorProbing steric and electronic effects of acyl group.
N-Sulfonylation Sulfonyl ChloridesSulfonamide group, strong H-bond acceptorMimicking transition states, introducing acidic N-H.
Reductive Amination Aldehydes, Ketones, NaBH₃CN or NaBH(OAc)₃Secondary or tertiary amine, increased basicityIntroducing diverse alkyl/arylalkyl groups for steric exploration.

Conclusion and Future Directions

The derivatization of the 2-amino group of this compound provides a powerful platform for conducting detailed SAR studies. The protocols for acylation, sulfonylation, and reductive amination described in this application note offer reliable methods for generating a diverse library of analogues. The resulting compounds can be screened for biological activity, and the data obtained will be instrumental in guiding the design of more potent and selective drug candidates. Further exploration could involve other derivatization reactions such as alkylation or arylation to further expand the chemical space and refine the SAR.[16]

References

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • The Role of Indole Derivatives in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health. [Link]

  • Structure/activity relationships of indole derivatives. ResearchGate. [Link]

  • The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PubMed Central. [Link]

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers Media. [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Bentham Science. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Process of preparing purified aqueous indole solution.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PubMed Central. [Link]

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]

  • Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles. Sci-Hub. [Link]

  • (PDF) Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. ResearchGate. [Link]

  • Isolation and Identification of Indole Metabolites from Pseudomonas fluorescens NZI7. Oregon State University. [Link]

  • Response characteristics of indole compound standards using HPLC. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PubMed Central. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PubMed Central. [Link]

  • A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. J-STAGE. [Link]

  • (PDF) Synthesis of Some N-Substituted Indoles. ResearchGate. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]

  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Royal Society of Chemistry. [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Process Optimization and Yield Improvement

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate. As a crucial heterocyclic scaffold in medicinal chemistry, optimizing its synthesis is key to efficient downstream development. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols based on established chemical principles to address common challenges and enhance reaction yield and purity.

Section 1: Overview of the Recommended Synthesis Pathway

The most efficient and modern approach to synthesizing this compound involves a two-step, one-pot procedure. This pathway begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization. This method is generally preferred over classical routes like the Fischer indole synthesis for this particular substrate due to its high convergence and efficiency.[1]

The process starts with the reaction of a 2,4-disubstituted nitrobenzene with ethyl cyanoacetate to form a key intermediate. This intermediate is then reduced and cyclized in the same pot to yield the final 2-aminoindole product.

Synthesis_Workflow start_material 2,4-Dichloronitrobenzene + Ethyl Cyanoacetate step1_node Step 1: SNAr Reaction (Base-mediated) start_material->step1_node intermediate Intermediate: Ethyl 2-cyano-2-(5-chloro-2-nitrophenyl)acetate step1_node->intermediate Formation of C-C bond step2_node Step 2: Reductive Cyclization (Reducing Agent) intermediate->step2_node product Final Product: This compound step2_node->product Nitro reduction & Intramolecular cyclization

Caption: Recommended two-step, one-pot synthesis workflow.

Section 2: Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis. Monitoring the reaction by Thin Layer Chromatography (TLC) at each stage is crucial for success.

Reagent and Stoichiometry Table
ReagentMW ( g/mol )Molar Eq.Quantity (for 10 mmol scale)Notes
2,4-Dichloronitrobenzene192.001.01.92 gStarting material
Ethyl Cyanoacetate113.121.11.24 g (1.1 mL)Nucleophile
Sodium Hydride (60% in oil)40.002.20.88 gBase
Anhydrous DMF--20 mLSolvent
Zinc Dust65.3810.06.54 gReducing Agent
Ferric Chloride (FeCl₃)162.200.30.49 gReductive Cyclization Co-reagent
Hydrochloric Acid (1 M)36.464.040 mLAcidification
Step-by-Step Procedure
  • Setup: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (0.88 g, 22 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of ethyl cyanoacetate (1.24 g, 11 mmol) in anhydrous DMF (5 mL) to the NaH suspension. Stir for 15 minutes at 0 °C. Observe for cessation of hydrogen gas evolution.

  • SNAr Reaction: Add a solution of 2,4-dichloronitrobenzene (1.92 g, 10 mmol) in anhydrous DMF (5 mL) dropwise over 20 minutes. The reaction mixture will typically turn a deep color (purple or dark red).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Acidification: Once the SNAr reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding 1 M HCl (20 mL).

  • Reductive Cyclization: To the same flask, add ferric chloride (0.49 g, 3 mmol) followed by the portion-wise addition of zinc dust (6.54 g, 100 mmol). Caution: This step can be exothermic.

  • Heating: After the addition of zinc is complete, heat the reaction mixture to 90-100 °C for 1-2 hours. Monitor the formation of the product by TLC. The deep color of the intermediate should fade.[1]

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Section 3: Troubleshooting Guide (Q&A)

Problem 1: The SNAr reaction (Step 4) is sluggish or does not proceed to completion.

  • Probable Cause(s):

    • Inactive Base: The sodium hydride may have degraded due to improper storage and exposure to moisture.

    • Insufficient Deprotonation: The presence of water in the DMF or on the glassware can quench the NaH, preventing the complete formation of the ethyl cyanoacetate enolate.

    • Low Temperature: While the initial addition is done at 0 °C for control, the reaction itself may require room temperature to proceed at a reasonable rate.

  • Recommended Solution(s):

    • Verify Base Activity: Use a fresh, unopened container of NaH or titrate a sample to determine its activity.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator before use.

    • Temperature Adjustment: After the initial exothermic additions are complete, allow the reaction to warm to room temperature and monitor by TLC. Gentle heating (40-50 °C) can be applied if the reaction is still slow, but be mindful of potential side reactions.

Problem 2: Low yield after the reductive cyclization step (Step 8).

  • Probable Cause(s):

    • Inefficient Reduction: The surface of the zinc dust may be passivated by oxides, reducing its effectiveness.

    • Incorrect pH: The pH of the medium is critical for the cyclization step. If the solution is not sufficiently acidic, the intermediate aniline may be slow to cyclize.

    • Formation of Side Products: Over-reduction can lead to the formation of 5-chloro-2-aminophenylacetonitrile derivatives that do not cyclize. Incomplete reduction may leave the nitro-intermediate unreacted.

  • Recommended Solution(s):

    • Activate Zinc: Briefly wash the zinc dust with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum before use. This removes the passivating oxide layer.

    • Alternative Reducing Systems: If zinc/FeCl₃/HCl is ineffective, consider other established methods for nitro group reduction followed by cyclization, such as iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation (H₂/Pd-C), though the latter may require a two-step process.

    • Staged Addition: Add the acid first to adjust the pH, then add the reducing agent in portions to control the reaction rate and temperature.

Problem 3: The final product is difficult to purify and appears as a dark oil.

  • Probable Cause(s):

    • Polymeric Byproducts: Side reactions, particularly at elevated temperatures, can form colored, high-molecular-weight impurities.

    • Residual DMF: Dimethylformamide (DMF) is a high-boiling solvent and can be difficult to remove completely, often trapping impurities and preventing crystallization.

    • Oxidation: 2-Aminoindoles can be susceptible to air oxidation, which often leads to discoloration.

  • Recommended Solution(s):

    • Thorough Aqueous Workup: Perform multiple aqueous washes during extraction to remove as much DMF as possible before concentration. An acidic wash (dilute HCl) can help remove basic impurities, and a basic wash (saturated NaHCO₃) can remove acidic ones.

    • Azeotropic Removal of DMF: After initial concentration, add toluene to the crude product and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual DMF.

    • Purification Strategy: If the product fails to crystallize, column chromatography is the best option. Work quickly and consider flushing the column with nitrogen to minimize contact with air.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the role of Ferric Chloride (FeCl₃) in the reductive cyclization step? FeCl₃ is believed to act as a co-catalyst in the zinc-mediated reduction. While zinc is the primary reducing agent, the Fe(III)/Fe(II) redox cycle can facilitate the electron transfer process and may also help in coordinating the intermediates to promote the desired cyclization pathway.[1]

Q2: Can I use a different base, like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt), for the first step? While weaker bases like K₂CO₃ might work, they often require higher temperatures and longer reaction times, which can lead to more side products. Sodium ethoxide is a strong base, but as a nucleophile, it can participate in unwanted side reactions like transesterification with the ethyl ester. Sodium hydride (NaH) is ideal because it is a very strong, non-nucleophilic base, ensuring rapid and complete deprotonation of ethyl cyanoacetate without attacking the ester group.[1]

Q3: My final product shows an extra peak in the 1H NMR spectrum around 7-8 ppm. What could it be? This could indicate the presence of the uncyclized intermediate, ethyl 2-(5-chloro-2-aminophenyl)-2-cyanoacetate. The reduction of the nitro group to an amine changes the aromatic signals significantly. To confirm, check for the absence of the characteristic indole N-H proton (typically >10 ppm) and the presence of a primary amine signal (NH₂), which may be broad. The issue points to incomplete cyclization (see Troubleshooting Problem 2).

Q4: Is it possible to perform this synthesis in a different solvent? The SNAr reaction (Step 1) is most effective in polar aprotic solvents like DMF, DMSO, or NMP, which stabilize the charged intermediate (Meisenheimer complex). The subsequent reductive cyclization is often performed in protic solvents like acetic acid or ethanol. The one-pot procedure described here leverages the high boiling point and versatility of DMF. While a solvent switch is possible for a two-step, two-pot process, it adds complexity. For the one-pot method, DMF is highly recommended.

References

  • Japp–Klingemann reaction - Wikipedia. Wikipedia. [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. ResearchGate. [Link]

  • Japp-Klingemann reaction - chemeurope.com. chemeurope.com. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

  • A three-component Fischer indole synthesis. Nature Protocols. [Link]

  • ETHYL 2-METHYL-1H-INDOLE-5-CARBOXYLATE - Organic Syntheses. Organic Syntheses. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]

  • ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE - Organic Syntheses. Organic Syntheses. [Link]

  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B. [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health (NIH). [Link]

  • ETHYL INDOLE-2-CARBOXYLATE - Organic Syntheses. Organic Syntheses. [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. ARKAT USA, Inc. [Link]

  • Optimization of Indole-2-Carboxamides As Novel Potent Antimalarials. National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

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Side reactions in the synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies and optimized protocols to ensure a successful and high-yield synthesis.

The synthesis of 2-aminoindole scaffolds is notoriously challenging due to the high reactivity and inherent instability of the target molecule.[1] The electron-donating amino group at the C2 position makes the indole core highly nucleophilic and susceptible to oxidation and dimerization.[1] A common and effective route to this class of compounds is the reductive cyclization of an ortho-nitro precursor, which, while powerful, presents its own set of potential pitfalls. This guide will focus on troubleshooting this critical step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction turns dark brown or black, and the final yield is very low. What is causing this decomposition?

A1: Root Cause Analysis & Prevention

This is the most frequently reported issue and typically points to oxidative degradation and polymerization of the 2-aminoindole product. The 2-aminoindole core is exceptionally electron-rich and highly sensitive to air and light, leading to the formation of colored, insoluble polymeric materials.[1]

Causality:

  • Oxidation: The primary culprit is the oxidation of the electron-rich indole. The intermediate radicals or charged species can then initiate polymerization.

  • Instability of Intermediates: During the reductive cyclization of the nitro-precursor, intermediates such as nitroso and hydroxylamino species are formed.[2] These can be unstable under the reaction conditions and lead to complex side reactions if they do not convert swiftly to the desired amine.

Troubleshooting & Prevention Protocol:

  • Maintain an Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.

    • Degas Solvents: Before use, thoroughly degas all solvents (e.g., ethanol, methanol, THF) by sparging with nitrogen or argon for at least 30 minutes.

    • Inert Reaction Setup: Conduct the reaction in a flask equipped with a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the entire process, including work-up and filtration.

  • Temperature Control:

    • Exothermic reactions, especially with reducing agents like sodium dithionite or zinc, can accelerate decomposition. Maintain the reaction temperature strictly, often between 25-60°C, depending on the specific protocol. Use an ice bath for initial reagent addition if necessary.

  • Prompt Work-up and Isolation:

    • Do not let the crude reaction mixture sit for extended periods. Once the reaction is complete (monitored by TLC or LC-MS), proceed immediately to the work-up and purification steps to isolate the product from reactive species in the mixture.

Q2: I've isolated a significant amount of a high molecular weight byproduct that is insoluble in most solvents. Is this a dimer?

A2: Identifying and Preventing Dimerization

Yes, this is very likely an oxidative dimer or oligomer. The high nucleophilicity of the C3 position of one 2-aminoindole molecule can lead to an attack on a reactive, oxidized intermediate of another, leading to 3,3'-biindoles or other dimeric structures.[3]

Causality: Dimerization is a bimolecular reaction. Its rate is proportional to the square of the concentration of the reactive indole species. Therefore, any condition that increases the local concentration or the lifetime of reactive intermediates will favor this side reaction.

Troubleshooting & Prevention Protocol:

  • High Dilution Conditions: Running the reaction at a lower concentration is a key strategy to disfavor bimolecular dimerization. A typical starting concentration would be in the range of 0.05-0.1 M.

  • Controlled Reagent Addition: Instead of adding the reducing agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the highly reactive, newly formed 2-aminoindole low, giving it time to stabilize or precipitate before it can react with another molecule.

  • Optimize the Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd-C): This is often a cleaner method as it avoids stoichiometric amounts of metal salts that can complicate purification and potentially catalyze side reactions.

    • Sodium Dithionite (Na₂S₂O₄): A common and effective choice, but its addition must be carefully controlled.

Q3: My product's analytical data (NMR, MS) suggests an N-acylated or other N-modified byproduct. Where is this coming from?

A3: Preventing Unwanted N-Functionalization

The 2-amino group is a potent nucleophile and can react with electrophiles present in the reaction mixture.[4][5]

Causality:

  • Solvent Degradation: Solvents like DMF can decompose under acidic or basic conditions at elevated temperatures to produce formic acid and dimethylamine, or other reactive species that can acylate the amino group.

  • Ester Hydrolysis & Transesterification: If the reaction is run under strongly basic conditions (e.g., using NaOEt in ethanol), the ethyl ester can be hydrolyzed to the carboxylic acid or undergo transesterification if a different alcohol is present as a solvent.[6] While not a direct N-modification, it changes the final product.

  • Reactive Acyl Species: The use of acyl chlorides or anhydrides as reagents in other contexts is a direct path to N-acylation.[7] Ensure no such contaminants are present.

Troubleshooting & Prevention Protocol:

  • Solvent Selection and Purity: Use high-purity, anhydrous solvents. If possible, avoid amide-based solvents like DMF or DMAc in the final reductive cyclization step. Alcohols (Ethanol, Methanol) or THF are generally safer choices.

  • pH Control: Buffer the reaction mixture if necessary. The reductive cyclization is often performed under neutral or slightly basic conditions, which are generally optimal. Avoid strongly acidic or basic work-ups if possible. A saturated solution of sodium bicarbonate is often used to neutralize the reaction before extraction.[8]

Data & Workflow Summaries

Table 1: Troubleshooting Quick Reference
Issue ObservedProbable CauseRecommended Solution
Dark tar/polymer formationOxidation and decomposition of the 2-aminoindole product.Conduct reaction under a strict inert atmosphere (N₂/Ar); use degassed solvents; work up promptly.
Insoluble, high MW byproductOxidative dimerization of the product.Use high dilution (0.05-0.1 M); add reducing agent portion-wise or via syringe pump.
Unexpected N-acylationReaction with electrophiles from solvent degradation or contaminants.Use high-purity, non-amide solvents (e.g., EtOH, THF); maintain neutral pH.
Incomplete ReactionInsufficient reducing agent; low reaction temperature or time.Use a slight excess of the reducing agent; monitor by TLC/LC-MS and adjust time/temp as needed.
Diagram 1: Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and solve common issues during the synthesis.

G start Reaction Start issue Low Yield / Dark Tarry Mixture? start->issue dimer_check Insoluble Byproduct Observed? issue->dimer_check No sol_inert Implement Strict Inert Atmosphere (N2/Ar, Degassed Solvents) issue->sol_inert Yes nmr_check Unexpected NMR/MS Signals? dimer_check->nmr_check No sol_dilute Increase Dilution (Lower Concentration) + Slow Reagent Addition dimer_check->sol_dilute Yes sol_solvent Check Solvent Purity Avoid Amide Solvents Control pH nmr_check->sol_solvent Yes success Successful Synthesis nmr_check->success No sol_inert->dimer_check sol_dilute->nmr_check sol_solvent->success

Caption: A troubleshooting decision tree for the synthesis.

Diagram 2: Key Reaction Pathways

This diagram illustrates the desired synthesis route versus the major competing side reactions.

G sub Ethyl 2-((4-chloro-2-nitrophenyl)amino)- 3-oxobutanoate (Precursor) red Reductive Cyclization [H] sub->red prod Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate (Desired Product) red->prod Desired Pathway side_inc Incomplete Reduction (Hydroxylamino Intermediate) red->side_inc Insufficient [H] or Time side_dimer Oxidative Dimerization prod->side_dimer O2 High Concentration side_poly Decomposition / Polymerization prod->side_poly O2 / Light High Temp.

Caption: Desired reaction vs. major side reaction pathways.

Optimized Experimental Protocol: Reductive Cyclization with Sodium Dithionite

This protocol incorporates the preventative measures discussed above to maximize yield and purity.

Materials:

  • Ethyl 2-((4-chloro-2-nitrophenyl)amino)-3-oxobutanoate (1 equivalent)

  • Sodium Dithionite (Na₂S₂O₄) (4-5 equivalents)

  • Tetrahydrofuran (THF), degassed

  • Water, degassed

  • Saturated Sodium Bicarbonate (NaHCO₃) solution, degassed

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Assemble a two-necked round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Dissolution: Under a positive flow of nitrogen, charge the flask with the nitro-precursor (1 eq.). Add degassed THF and degassed water to form a biphasic mixture (a common ratio is 2:1 THF:Water, at a concentration of ~0.1 M).

  • Reagent Preparation: In a separate flask under nitrogen, prepare a solution of sodium dithionite (4-5 eq.) in degassed water.

  • Controlled Addition: Heat the reaction mixture to 50-60°C with vigorous stirring. Using a syringe pump, add the sodium dithionite solution dropwise to the reaction mixture over 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the yellow nitro-precursor is a good visual indicator. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding degassed, saturated NaHCO₃ solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40°C).

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. It is crucial to perform purification steps quickly to minimize exposure to air and light.

By implementing these robust protocols and understanding the chemical principles behind the potential side reactions, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.

References

  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Capps, D. B., & Hamilton, C. S. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 4, 466. [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Hussain, S., et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2009(11), 216-228. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1988). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 6, 601. [Link]

  • Wang, X., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis, 14(9), 6926-6935. [Link]

  • McClelland, R. A., et al. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology, 33(2), 303-309. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Ciaffoni, L., et al. (2025). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Advanced Synthesis & Catalysis. [Link]

  • Habibi, D., et al. (2002). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 43(39), 6771-6773*. [Link]

  • Pittelkow, M. (2004). Ethyl 5-chloro-3-phenylindole-2-carboxylate. Organic Syntheses, 81, 141. [Link]

  • Shestakov, A. S., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. [Link]

  • American Chemical Society. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Alvarez-Coque, M. C., et al. (1989). Formation and instability of o-phthalaldehyde derivatives of amino acids. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1545-1558. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37. Retrieved from [Link]

  • Wang, D., et al. (2010). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 46, 7421-7423. [Link]

  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7, 53965-53985. [Link]

  • Wang, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45-51. [Link]

Sources

Purification techniques for Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate and its analogs, designed for chemists in research and development.

Introduction

This compound is a key heterocyclic scaffold prominent in medicinal chemistry and drug discovery, serving as a building block for compounds targeting a range of biological pathways.[1][2] However, its purification is frequently challenging due to its amphoteric nature, potential for instability, and the presence of closely related impurities from its synthesis.[1][3] This guide provides field-proven insights and systematic troubleshooting strategies to help researchers achieve high purity for this valuable intermediate and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two primary and most effective purification techniques are flash column chromatography and recrystallization.[3]

  • Flash Column Chromatography is the workhorse method for separating the target compound from impurities with different polarities. The choice of eluent is critical for success.[3]

  • Recrystallization is an excellent technique for achieving very high purity, especially for removing minor impurities from an already enriched product. However, it can sometimes lead to lower recovery yields.[3] A mixed solvent system, such as ethanol/water or methanol/water, is often effective for indole derivatives.[3][4]

Q2: What are the typical impurities I should expect from the synthesis?

The impurity profile is highly dependent on the synthetic route. For the common Japp-Klingemann synthesis, which proceeds via a hydrazone intermediate formed from a diazonium salt and a β-keto-ester, followed by a Fischer-type cyclization, you can anticipate several types of impurities:[5][6][7][8]

  • Unreacted Starting Materials: Residual 4-chloroaniline (used to make the diazonium salt) or ethyl 2-chloroacetoacetate.

  • Hydrazone Intermediate: Incomplete cyclization can leave residual hydrazone.

  • Regioisomers: If the cyclization conditions are not optimal, alternative ring closures can lead to isomeric indole products.

  • Oxidation Products: The 2-aminoindole core is susceptible to oxidation, which can form highly colored impurities, especially when exposed to air and light over extended periods.

  • Side-Products from the Diazonium Salt: Diazonium salts can participate in side reactions if not used promptly or if conditions are not carefully controlled.

Q3: Is this compound stable during purification?

There are stability concerns to be aware of. The 2-aminoindole scaffold can be sensitive to both strongly acidic and basic conditions.[1]

  • Acid Sensitivity: Under strong acidic conditions, the 2-aminoindole system can undergo undesired reactions or degradation. For instance, attempts to hydrolyze the ethyl ester of the parent 2-amino-1H-indole-3-carboxylate to its carboxylic acid under acidic conditions have been reported to fail, leading to other products.[1]

  • Oxidative Instability: Like many indole derivatives, this compound can be sensitive to air and light, leading to the formation of colored oxidation byproducts. It is advisable to handle and store the compound protected from direct light.[9]

  • Interaction with Silica Gel: The basic 2-amino group can interact strongly with the acidic surface of standard silica gel, which can lead to streaking on TLC plates and poor recovery or even degradation during column chromatography.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification workflow.

Problem 1: My compound is streaking badly on the silica gel TLC plate and column.
  • Probable Cause: Strong interaction between the basic 2-amino group on your indole and the acidic silanol groups on the silica gel surface. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing or streaking.

  • Solution:

    • Eluent Modification: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). The TEA will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.[10]

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been pre-treated with a base or use an alternative, less acidic stationary phase like neutral alumina.

    • Check Compound Stability: Ensure the streaking isn't a result of on-plate decomposition. Run a 2D TLC to verify. Spot the compound, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If decomposition is occurring, new spots will appear off the diagonal.

Problem 2: The compound "oils out" or fails to crystallize during recrystallization.
  • Probable Cause: The solvent system is not ideal, the solution is supersaturated too quickly, or persistent impurities are inhibiting crystal lattice formation.

  • Solution:

    • Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot. If a single solvent doesn't work, try a binary system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) at its boiling point, then slowly add the "poor" solvent (e.g., water) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • Control the Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.

    • Pre-purification: If significant impurities are present, an initial pass through a short plug of silica gel to remove the most polar or non-polar contaminants can greatly improve the success of recrystallization.

Problem 3: My purified product is pure by NMR and LCMS, but it has a persistent pink or brown color.
  • Probable Cause: The presence of trace amounts of highly colored, often polymeric or oxidized, impurities. These may be at concentrations too low to be easily detected by standard NMR but are visually apparent.

  • Solution:

    • Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient for small scales). The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes, then filter it hot through a pad of Celite or fluted filter paper to remove the charcoal. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding.

    • Minimize Exposure to Air and Light: Subsequent batches should be handled with care to prevent re-oxidation. Work quickly, and consider flushing containers with an inert gas like nitrogen or argon before storage. Store the final product in an amber vial in a cool, dark place.[9]

Section 3: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a sample size of ~1 gram with moderate impurity levels.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot on a silica gel TLC plate and elute with various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.

    • If streaking is observed, add 0.5-1% triethylamine to the chosen eluent system.

  • Column Packing:

    • Select a glass column of appropriate size (for 1g of crude material, a 40g silica gel column is a good starting point).

    • Pack the column using the "wet" or "slurry" method. Suspend the silica gel in the initial, least polar eluent and pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude product (1g) in a minimal amount of the column eluent or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent, add a few grams of silica gel, and evaporate the solvent to dryness on a rotary evaporator. Carefully apply the resulting free-flowing powder to the top of the packed column bed.

  • Elution:

    • Begin eluting with the solvent system determined by TLC. A gradient elution is often most effective.

    • Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) over the course of the run.

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product (20-30 mg) in a test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature. A good solvent will not dissolve the compound well.

    • Heat the test tube. If the compound dissolves completely, it is a suitable solvent.

    • If a single solvent is not found, test a binary system like Ethanol/Water.

  • Procedure:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • If crystallization does not begin, scratch the inner wall of the flask with a glass rod.

    • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize recovery.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualization & Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the initial purification approach based on crude sample characteristics.

Purification_Strategy Start Crude Product Analysis Impurity_Check What is the impurity profile? (TLC/LCMS) Start->Impurity_Check Recrystallize Attempt Recrystallization Impurity_Check->Recrystallize Single major product with minor impurities Column Perform Column Chromatography Impurity_Check->Column Multiple impurities or similar Rf Scale_Check What is the reaction scale? Recrystallize->Column Fails / Oils out Final_Product Pure Product Recrystallize->Final_Product Success Column->Scale_Check Column->Final_Product >98% Pure Polish Polish with Recrystallization or Charcoal Treatment Column->Polish >95% Pure Polish->Final_Product

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Poor Column Chromatography Separation

This workflow outlines steps to take when initial column chromatography results are suboptimal.

Column_Troubleshooting Start Problem: Poor Separation on Silica Column Tailing Is there significant tailing/streaking? Start->Tailing Coelution Are spots co-eluting (overlapping)? Tailing->Coelution No Add_Modifier Add 0.5-1% Triethylamine to the eluent Tailing->Add_Modifier Yes Change_Solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) Coelution->Change_Solvent Yes Success Separation Improved Add_Modifier->Success Gradient Use a shallower gradient Change_Solvent->Gradient Stationary_Phase Consider alternative stationary phase (Alumina, C18 Reverse Phase) Gradient->Stationary_Phase Stationary_Phase->Success

Caption: Workflow for troubleshooting column chromatography.

References

  • Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 4(4), 84-93. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(12), 2843-2853. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]

  • Roberts, J., & Rosenfeld, H. J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Retrieved from [Link]

  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Acta Crystallographica Section E. (2022). Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate. Acta Crystallographica Section E, 78(9). Retrieved from [Link]

  • Pittelkow, M. (n.d.). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 590–596. Retrieved from [Link]

  • Analytical Biochemistry. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Analytical Biochemistry, 322(1), 68-78. Retrieved from [Link]

  • Molecules. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(17), 3939. Retrieved from [Link]

  • ACS Omega. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Omega, 3(3), 1113-1124. Retrieved from [Link]

Sources

Overcoming challenges in the scale-up of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and offer insights for successful scale-up.

The Core Synthetic Pathway: An Overview

The most common and scalable route to this compound involves a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization. This method is advantageous due to the accessibility of starting materials and the generally high yields achievable under optimized conditions[1][2].

The pathway begins with the reaction of a 2-halonitrobenzene derivative with a cyanoacetamide or cyanoacetate under basic conditions. The resulting intermediate is then reduced and cyclized in one pot to yield the desired 2-aminoindole product[1].

Synthetic_Pathway Figure 1: Two-Step Synthesis Pathway SM1 2,4-Dichloronitrobenzene Base NaH or K2CO3 Solvent (DMF/DMSO) SM1->Base SM2 Ethyl Cyanoacetate SM2->Base Intermediate Ethyl 2-cyano-2-(4-chloro-2-nitrophenyl)acetate Base->Intermediate Step 1: SNAr Reaction Reducer Reducing Agent (Zn, Fe, SnCl2) Acid (HCl, Acetic Acid) Intermediate->Reducer Product Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate Reducer->Product Step 2: Reductive Cyclization

Caption: Figure 1: Two-Step Synthesis Pathway

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis. The solutions are grounded in chemical principles to help you understand and resolve the issues effectively.

Step 1: SNAr Reaction Issues

Q1: My SNAr reaction is slow, and TLC/LC-MS analysis shows a significant amount of unreacted 2,4-dichloronitrobenzene. What's going wrong?

A: This is a common issue often related to insufficient reactivity. Here are the primary causes and solutions:

  • Cause 1: Inadequate Base Strength or Solubility. The reaction requires the formation of an enolate from ethyl cyanoacetate. If the base is too weak or not sufficiently soluble (e.g., potassium carbonate in some solvents), the enolate concentration will be too low.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO. NaH will irreversibly deprotonate the ethyl cyanoacetate, driving the reaction forward[1]. Ensure your reagents and solvent are scrupulously dry, as water will quench the NaH.

  • Cause 2: Low Reaction Temperature. While SNAr reactions can be exothermic, sometimes thermal energy is required to overcome the activation barrier, especially if a weaker base is used.

    • Solution: If using a base like K₂CO₃, gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction closely for the formation of decomposition byproducts.

  • Cause 3: Poor Solvent Choice. The solvent must be polar aprotic to solvate the cation of the base and facilitate the nucleophilic attack without protonating the enolate.

    • Solution: DMF, DMSO, and NMP are excellent solvent choices for this type of reaction.

Q2: The reaction has turned a very dark purple/black, and I'm seeing multiple spots on my TLC plate. What are these byproducts?

A: The deep color change often indicates the formation of the stabilized nitronate anion intermediate, which is expected[1]. However, the formation of multiple byproducts suggests side reactions are occurring.

  • Cause 1: Self-condensation of Ethyl Cyanoacetate. If the temperature is too high or the addition of the electrophile (2,4-dichloronitrobenzene) is too slow, the enolate can react with itself.

    • Solution: Add the 2,4-dichloronitrobenzene solution to the pre-formed enolate at a controlled rate, maintaining a moderate temperature.

  • Cause 2: Decomposition. At excessively high temperatures, especially in DMSO, the nitro-aromatic compounds can begin to decompose, leading to tar formation.

    • Solution: Maintain a consistent temperature. For most SNAr reactions of this type, temperatures between room temperature and 80 °C are sufficient. Do not overheat.

Step 2: Reductive Cyclization Issues

Q3: The reduction of the nitro group is incomplete. My analysis shows both the nitro-intermediate and the desired product.

A: Incomplete reduction is typically a result of insufficient reducing agent activity or premature passivation of the metal surface.

  • Cause 1: Inactive Reducing Agent. Metal powders like zinc or iron can have an oxide layer on their surface that prevents them from reacting.

    • Solution: Briefly pre-activate the metal powder. For zinc dust, this can be done by stirring it for a few minutes in dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum[1].

  • Cause 2: Insufficient Acid. The reduction is typically carried out in an acidic medium (e.g., acetic acid or with HCl). The acid helps to dissolve the metal oxides formed and is mechanistically involved in the reduction.

    • Solution: Ensure the correct stoichiometry of acid is used. In some protocols, a combination of a metal (like iron or zinc) and a catalytic amount of a salt like FeCl₃ is used in an acidic solution to facilitate the electron transfer[1][2].

  • Cause 3: Poor Mass Transfer. At scale, if the metal powder is not kept in suspension through vigorous stirring, its effective surface area for reaction is dramatically reduced.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffles to maintain a homogenous slurry.

Q4: I've successfully reduced the nitro group to the amine, but the subsequent cyclization to the indole is not happening. I have isolated the aniline intermediate.

A: The cyclization step involves the intramolecular attack of the newly formed aniline onto the nitrile group, followed by tautomerization. Failure to cyclize points to unfavorable conditions for this step.

  • Cause 1: Reaction Conditions are Not Forcing Enough. The cyclization often requires heat to proceed at a reasonable rate.

    • Solution: After the initial reduction (which is often exothermic), you may need to heat the reaction mixture to drive the cyclization to completion. A common strategy is to perform the reduction at a lower temperature and then heat to reflux (e.g., 100 °C in DMF/acid) to ensure full conversion[1].

  • Cause 2: Incorrect pH. The nucleophilicity of the aniline and the electrophilicity of the nitrile are pH-dependent. If the medium is too acidic, the aniline will be fully protonated and non-nucleophilic.

    • Solution: While acidic conditions are needed for the reduction, excessive acid can hinder the cyclization. The reaction is often a delicate balance. Using a system like Zinc/FeCl₃ in aqueous HCl is a proven method where the pH is suitable for both steps to occur in one pot[1].

Scale-Up Considerations

Scaling this synthesis from the bench to a pilot or production scale introduces new challenges that must be proactively managed.

Q1: The reductive cyclization is highly exothermic. How can I manage the temperature in a large reactor?

A: This is the most critical scale-up challenge. A thermal runaway during a nitro reduction can have severe consequences.

  • Solution 1: Controlled Addition. Instead of adding the reducing agent all at once, add it portion-wise or as a slow continuous feed. The most common industrial practice is to add the acidic solution of the nitro-intermediate to a slurry of the reducing metal. This makes the nitro compound the limiting reagent at any given time.

  • Solution 2: Adequate Cooling. Ensure the reactor has sufficient cooling capacity (jacket cooling, internal cooling coils) to handle the heat load. Perform a reaction calorimetry study on a lab scale to determine the heat of reaction and the required cooling duty before attempting a large-scale run.

  • Solution 3: Dilution. Running the reaction at a lower concentration can help, as the solvent provides a larger heat sink. However, this reduces reactor throughput, so a balance must be found.

Q2: The work-up involves filtering off a large amount of fine metal salts, which is clogging my filters. What is a better approach?

A: Solid handling is a major bottleneck in scaling up this process.

  • Solution 1: Use of a Filter Aid. Add a filter aid like Celite® or diatomaceous earth to the reaction slurry before filtration. This creates a more porous filter cake and prevents blinding of the filter medium.

  • Solution 2: Decantation. If the salts are dense enough, you may be able to stop agitation, allow the solids to settle, and decant the majority of the product-containing solution before filtering the remaining sludge.

  • Solution 3: Different Reducing Agent. Consider alternative reduction methods for scale-up, such as catalytic hydrogenation (e.g., Pd/C, H₂). This method replaces a stoichiometric amount of metal waste with a small amount of catalyst, simplifying the work-up immensely. However, this requires specialized high-pressure equipment and careful process safety evaluation.

Key Experimental Protocols

Protocol 1: Lab-Scale (10g) Synthesis of this compound

Step A: SNAr Reaction

  • To a dry 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (1.3 g, ~32 mmol, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (2 x 15 mL) by stirring and decanting the supernatant via cannula.

  • Add 50 mL of anhydrous DMF to the flask and cool the slurry to 0 °C in an ice bath.

  • Slowly add ethyl cyanoacetate (3.0 mL, 28 mmol) dropwise via syringe, keeping the internal temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete.

  • In a separate flask, dissolve 2,4-dichloronitrobenzene (5.0 g, 26 mmol) in 20 mL of anhydrous DMF.

  • Add the 2,4-dichloronitrobenzene solution dropwise to the enolate solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. The resulting dark solution of ethyl 2-cyano-2-(4-chloro-2-nitrophenyl)acetate is used directly in the next step.

Step B: Reductive Cyclization

  • To the reaction mixture from Step A, carefully add 40 mL of 1N HCl to quench any remaining NaH.

  • Add iron powder (8.7 g, 156 mmol) and ferric chloride (1.3 g, 8 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC/LC-MS.

  • After completion, cool the reaction to room temperature and pour it into 300 mL of ice-water.

  • Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene.

  • Add hexanes or heptane as an anti-solvent until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Collect the precipitated crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum to yield this compound as a solid.

Data Summary & Visualization

Table 1: Typical Reaction Parameters and Outcomes
ParameterSNAr ReactionReductive Cyclization
Key Reagents NaH, Ethyl CyanoacetateFe, FeCl₃, HCl
Solvent Anhydrous DMFDMF / H₂O / Acid
Temperature 0 °C to Room Temp.100 °C
Time 4 - 6 hours2 - 3 hours
Typical Yield >90% (Intermediate)75-85% (Overall)
Common Impurities Unreacted starting materialAniline intermediate, over-reduced species
Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Overall Yield Step1_Check Analyze S-N-Ar Intermediate Start->Step1_Check Step1_Low Low Yield of Intermediate Step1_Check->Step1_Low Poor Step1_OK Good Yield of Intermediate Step1_Check->Step1_OK Good Step1_Causes Potential Causes: - Inactive Base - Wet Solvent/Reagents - Low Temperature Step1_Low->Step1_Causes Step2_Check Analyze Final Product Mixture Step1_OK->Step2_Check Step1_Solutions Solutions: - Use fresh NaH - Ensure anhydrous conditions - Gently warm (if using K2CO3) Step1_Causes->Step1_Solutions Step2_Incomplete Incomplete Reduction/Cyclization Step2_Check->Step2_Incomplete Starting Material or Aniline present Step2_Decomposition Significant Tar/Decomposition Step2_Check->Step2_Decomposition Byproducts Incomplete_Causes Causes: - Inactive Reducing Agent - Insufficient Acid - Temperature too low for cyclization Step2_Incomplete->Incomplete_Causes Decomp_Causes Causes: - Exotherm not controlled - Reaction heated for too long Step2_Decomposition->Decomp_Causes Incomplete_Solutions Solutions: - Activate metal - Check acid stoichiometry - Increase temperature after reduction Incomplete_Causes->Incomplete_Solutions Decomp_Solutions Solutions: - Control reagent addition rate - Improve reactor cooling - Monitor closely and stop when complete Decomp_Causes->Decomp_Solutions

Caption: Figure 2: Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this process? A: The main hazards are:

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle only in an inert atmosphere and ensure all equipment is dry.

  • Nitroaromatic Compound: These are potentially toxic and energetic. Avoid excessive heat.

  • Hydrogen Gas: The reduction of the nitro group with a metal in acid produces flammable hydrogen gas. Ensure adequate ventilation and an inert atmosphere.

  • Exothermic Reaction: The reduction step can generate significant heat. Follow the scale-up guidelines above to prevent a thermal runaway. Always consult the Safety Data Sheet (SDS) for each reagent before use[3][4].

Q: Are there viable alternative synthetic routes? A: Yes, another common route to indole-2-carboxylates is the Japp-Klingemann reaction followed by a Fischer indole synthesis . This involves reacting an aryl diazonium salt with a β-keto-ester to form a hydrazone, which is then cyclized in strong acid[5][6]. While effective, this route can be challenging due to the inherent instability of some diazonium salts and the strongly acidic conditions required for the Fischer cyclization, which can be incompatible with other functional groups[7].

Q: How can I best monitor the reaction progress? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative check on the consumption of starting materials and the appearance of the product. A suitable mobile phase would be 30% ethyl acetate in hexanes.

  • LC-MS: Gives quantitative data on the conversion and confirms the mass of the intermediates and the final product, helping to identify any byproducts.

References

  • Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

  • Various Authors. (2018). The Japp‐Klingemann Reaction. ResearchGate. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet (MSDS) for Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate. (n.d.). Example MSDS.
  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140–146. Retrieved from [Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Condensation of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing condensation reactions involving Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile indole scaffold. Our goal is to provide practical, field-proven insights to help you navigate common experimental challenges, enhance reaction yields, and ensure the purity of your target compounds. The advice herein is structured in a direct question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

This section addresses the most common problems encountered during the condensation of this compound with carbonyl compounds (e.g., aldehydes and ketones).

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, or it fails to proceed entirely. What are the primary factors I should investigate?

Answer: Low or no yield in this condensation reaction typically points to issues with activation, reaction equilibrium, or reagent stability. Here are the key areas to troubleshoot:

  • Catalyst Choice and Concentration: The condensation of the 2-amino group with a carbonyl compound usually requires an acid catalyst to activate the carbonyl carbon, making it more electrophilic.

    • Mechanism: Brønsted acids (like HCl, H₂SO₄, p-TsOH) or Lewis acids (like ZnCl₂, TiCl₄, Ca(NTf₂)₂) are commonly employed.[1][2] The acid protonates or coordinates to the carbonyl oxygen, increasing its electrophilicity for attack by the nucleophilic 2-amino group of the indole.

    • Troubleshooting:

      • No Catalyst: If you are not using a catalyst, the reaction will likely be exceedingly slow or may not proceed at all.

      • Incorrect Catalyst: A catalyst that is too weak may not provide sufficient activation. Conversely, an overly strong acid can lead to degradation of the indole starting material, which is known to be unstable under harsh acidic conditions, potentially leading to polymerization.[3] Start with a catalytic amount (1-10 mol%) of a milder acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

      • Catalyst Degradation: Ensure your catalyst is pure and anhydrous, as water can deactivate many Lewis acids.

  • Reaction Temperature: Temperature plays a critical role.

    • Too Low: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.

    • Too High: Elevated temperatures, especially in the presence of strong acids, can promote side reactions such as aldol condensation of the carbonyl partner or Friedel-Crafts-type reactions with the indole ring.[4] It can also lead to the decomposition of sensitive starting materials or products.

    • Recommendation: Begin reactions at room temperature and gently heat if no conversion is observed by TLC. A range of 50-80°C is often a good starting point for optimization.

  • Solvent Selection: The solvent must solubilize the reactants and be compatible with the reaction conditions.

    • Protic vs. Aprotic: Protic solvents like ethanol can participate in the reaction and may be suitable in some cases. However, aprotic solvents like dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE) are often preferred, especially when using a Dean-Stark apparatus to remove water and drive the reaction equilibrium toward the product.

    • Specialized Solvents: Solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) have been shown to be highly effective promoters for similar condensation reactions, sometimes even without an additional catalyst.[1]

  • Water Removal: The condensation reaction produces water as a byproduct. According to Le Châtelier's principle, its removal will shift the equilibrium towards the product. This is crucial for achieving high yields.

    • Method: Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective for smaller-scale reactions.

Issue 2: Significant Side Product Formation

Question: My TLC analysis shows multiple spots, indicating a complex mixture. What are the most probable side reactions, and how can they be minimized?

Answer: The formation of multiple products arises from the diverse reactivity of the indole nucleus and the carbonyl partner. Key side reactions include:

  • Aldol Condensation: The aldehyde or ketone starting material can undergo self-condensation under either acidic or basic conditions, reducing the amount available to react with the indole and complicating purification.[4]

    • Mitigation: This can be minimized by the slow addition of the carbonyl compound to the reaction mixture containing the indole and the catalyst. This strategy keeps the instantaneous concentration of the carbonyl partner low, disfavoring the second-order self-condensation pathway.[4] Maintaining the lowest possible reaction temperature that allows for a reasonable rate is also beneficial.

  • N-Alkylation/Acylation vs. C3-Substitution: The indole ring itself is highly nucleophilic, particularly at the C3 position.[3][5]

    • Problem: Under certain conditions, especially with highly reactive electrophiles, you might observe reactions at the indole nitrogen or the C3 position instead of, or in addition to, the desired condensation at the 2-amino group.

    • Mitigation: The 2-amino group is generally a stronger nucleophile than the indole nitrogen. Using reaction conditions that favor imine formation (mild acid catalysis) typically directs the reaction as desired. Protecting the indole nitrogen (e.g., as a tosyl or BOC derivative) can be a strategy, but it adds extra steps to the synthesis.

  • Indole Dimerization/Polymerization: Strong acidic conditions can protonate the indole ring at the C3 position, which can initiate polymerization or lead to the formation of diindoles and triindoles.[3]

    • Mitigation: Avoid using strong, concentrated Brønsted acids like H₂SO₄. Opt for milder catalysts such as p-TsOH, ZnCl₂, or catalytic amounts of HCl in an appropriate solvent. Diluting the reaction mixture can also help reduce intermolecular side reactions.[4]

Issue 3: Product Purification Challenges

Question: The crude product is a dark oil or a sticky solid that is difficult to purify. What are the best practices for purification?

Answer: Purification can be challenging due to residual catalyst, polar byproducts, or the physical nature of the product itself.

  • Aqueous Workup: Before any chromatographic or crystallization steps, perform a thorough aqueous workup.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst.[6]

    • Follow with a water wash and then a brine (saturated NaCl) wash to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization: This is the most effective method for obtaining high-purity material if the product is a solid.

    • Solvent Screening: Experiment with different solvent systems. A common technique is to dissolve the crude material in a minimal amount of a hot solvent in which it is highly soluble (e.g., toluene, ethyl acetate, or ethanol) and then either cool it slowly or add a co-solvent in which the product is poorly soluble (e.g., hexane or heptane) to induce precipitation.[6] Refluxing the crude product in toluene and decanting the solution from insoluble oils can be an effective first step.[6]

  • Column Chromatography: If crystallization fails, column chromatography is the next logical step.

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane (or heptane) is a good starting point. Begin with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product. Monitor the fractions carefully by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of this compound with an aldehyde?

A1: The reaction proceeds via a well-established pathway. First, the acid catalyst activates the aldehyde's carbonyl group. The nucleophilic 2-amino group of the indole then attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate subsequently loses a molecule of water to form a Schiff base (an imine). Depending on the specific aldehyde and reaction conditions, this imine may be the final product or it could undergo further intramolecular reactions if the aldehyde contains other reactive functional groups.

Q2: How does the chloro-substituent at the 5-position and the ethyl carboxylate at the 3-position affect the reaction?

A2: Both substituents have electronic effects. The chlorine atom at the 5-position is an electron-withdrawing group, which slightly deactivates the benzene portion of the indole ring towards electrophilic attack but has a minimal direct effect on the nucleophilicity of the 2-amino group. The ethyl carboxylate at the 3-position is also electron-withdrawing, which significantly deactivates the C3 position towards unwanted electrophilic side reactions, thereby improving the selectivity for condensation at the 2-amino group.

Q3: Can microwave irradiation be used to accelerate this reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool to accelerate these types of condensations, often leading to significantly reduced reaction times and improved yields.[4][7] It is an excellent parameter to explore during optimization, but care must be taken to monitor temperature and pressure to avoid decomposition.

Q4: What are the primary safety considerations for this reaction?

A4: Standard laboratory safety protocols should be followed.

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Aldehydes can be irritants and lachrymators. Acid catalysts are corrosive.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Data Presentation & Optimized Protocols

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended ConditionsRationale & Key Considerations
Catalyst p-TsOH (5-10 mol%) or ZnCl₂ (10-20 mol%)Provides sufficient activation while minimizing indole degradation. Lewis acids can be milder alternatives to Brønsted acids.[2][4]
Solvent Toluene or DCE (with Dean-Stark)Allows for azeotropic removal of water, driving the reaction to completion.[6]
Temperature 50 - 110 °C (Reflux)Balances reaction rate against the potential for side reactions. Monitor by TLC to avoid prolonged heating.[4]
Stoichiometry Indole:Carbonyl = 1:1.1A slight excess of the carbonyl compound can help drive the reaction to completion.
Concentration 0.1 - 0.5 MA moderate concentration is usually effective. Very high concentrations can increase bimolecular side reactions.
Optimized Protocol: Condensation with 4-Chlorobenzaldehyde

This protocol provides a robust starting point for optimization.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq, e.g., 2.38 g, 10 mmol).

  • Add toluene (50 mL).

  • Add 4-chlorobenzaldehyde (1.1 eq, 1.55 g, 11 mmol).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, 190 mg, 1 mmol).

2. Reaction Execution:

  • Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), checking for the consumption of the starting indole. Water should begin to collect in the Dean-Stark trap.

  • Continue refluxing until the starting material is no longer visible by TLC (typically 4-8 hours).

3. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol or toluene/hexane) to yield the pure product.

Visualizations

Reaction Mechanism

reaction_mechanism Fig 1. General Mechanism of Imine Formation Reactants Indole-NH2 + R-CHO (Aldehyde) Activated Activated Carbonyl R-CH=O+-H Reactants->Activated Protonation Catalyst H+ Catalyst->Activated Hemiaminal Hemiaminal Intermediate Activated->Hemiaminal Nucleophilic Attack Product Schiff Base (Imine) + H2O Hemiaminal->Product Dehydration (-H2O)

Caption: Fig 1. General Mechanism of Imine Formation

Troubleshooting Workflow

troubleshooting_workflow Fig 2. Troubleshooting Decision Tree start Start Reaction Analysis check_tlc Analyze Crude TLC start->check_tlc low_yield Low Conversion/ No Reaction check_tlc->low_yield Poor multi_spots Multiple Side Products check_tlc->multi_spots Messy success High Yield & Purity Proceed to Purification check_tlc->success Clean check_catalyst 1. Verify Catalyst (Type & Amount) low_yield->check_catalyst check_temp 2. Increase Temperature Incrementally check_catalyst->check_temp remove_water 3. Ensure Water Removal (Dean-Stark/Drying Agent) check_temp->remove_water lower_temp 1. Lower Reaction Temp multi_spots->lower_temp milder_catalyst 2. Use Milder Catalyst (e.g., Lewis Acid) lower_temp->milder_catalyst slow_addition 3. Add Carbonyl Slowly milder_catalyst->slow_addition

Caption: Fig 2. Troubleshooting Decision Tree

References

  • Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis. BenchChem.
  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions Standard reaction conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Retrieved from [Link]

  • Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the model reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • Arkivoc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments on Five-Component Reactions. Retrieved from [Link]

  • ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Vilsmeier-Haack Formylation of Indole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Vilsmeier-Haack formylation of indole carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful but often challenging C-H functionalization reaction on electron-deficient indole systems. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize this transformation effectively.

The Vilsmeier-Haack (V-H) reaction is a cornerstone for installing a formyl group, a versatile synthetic handle, onto electron-rich aromatic and heteroaromatic rings.[1][2] However, when the indole nucleus is appended with an electron-withdrawing group, such as a carboxylate, its reactivity is significantly diminished. This guide addresses the common pitfalls and provides expert-driven solutions for the successful formylation of these challenging substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction on methyl indole-6-carboxylate is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

A1: This is the most common issue when working with indole carboxylates. The electron-withdrawing nature of the carboxylate group deactivates the indole ring, making the electrophilic aromatic substitution step of the V-H reaction sluggish.[3] Here’s a breakdown of the causes and a systematic approach to optimization:

  • Insufficient Electrophilicity & Low Substrate Reactivity: The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[3] For a deactivated substrate like an indole carboxylate, the energy barrier for the reaction is significantly higher.

    • Solution 1: Increase Reaction Temperature: While standard V-H reactions on electron-rich indoles proceed at or below room temperature, you will likely need to employ higher temperatures.[4] Start by moderately heating the reaction to 40-60 °C and monitor the progress by TLC or LC-MS. If the reaction is still slow, you may need to increase the temperature further, potentially up to 80-100 °C.[4] Be aware that higher temperatures can lead to side reactions and decomposition of the Vilsmeier reagent.

    • Solution 2: Increase Stoichiometry of the Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent (prepared from POCl₃ and DMF) can help drive the reaction to completion. A typical starting point is 1.5-2.0 equivalents of the reagent, but for deactivated substrates, increasing this to 3.0 or even 4.0 equivalents may be necessary.[5]

    • Solution 3: Extended Reaction Time: Deactivated substrates require more time to react. Monitor the reaction over a period of 6-24 hours.

  • Improper Reagent Preparation: The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions.

    • Solution: Ensure your DMF is anhydrous and your POCl₃ is fresh. The reagent should be prepared at a low temperature (0-5 °C) before the addition of your indole carboxylate.[6]

A logical workflow for troubleshooting low reactivity is presented below:

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Q2: I'm concerned about potential side reactions. Can the ester group be hydrolyzed or the indole decarboxylated under Vilsmeier-Haack conditions?

A2: These are valid concerns. Here's what our experience and the literature suggest:

  • Ester Hydrolysis: The Vilsmeier-Haack reaction itself is conducted under anhydrous conditions, so hydrolysis of the ester is not a concern during the formylation step. However, the work-up typically involves quenching with water and basification.[7]

    • Mitigation: To minimize the risk of ester hydrolysis, perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture into ice). Use a mild base for neutralization, such as saturated sodium bicarbonate or sodium acetate solution, and avoid prolonged exposure to strongly basic conditions (e.g., concentrated NaOH).[6] A catalytic version of the Vilsmeier-Haack reaction has been shown to be tolerant of ester functional groups.[8]

  • Decarboxylation: Decarboxylation of indole carboxylic acids typically requires more forcing conditions (e.g., heating in quinoline with copper) than those generally employed for the Vilsmeier-Haack reaction. While the acidic nature of the V-H medium could theoretically promote decarboxylation at very high temperatures, it is not a commonly reported side reaction under optimized V-H conditions.

    • Recommendation: If you are using very high temperatures (>100 °C) for an extended period, it would be prudent to analyze your crude product for the presence of the decarboxylated-formylated side product.

Q3: I am observing the formation of a high-molecular-weight, insoluble byproduct. What is it and how can I prevent it?

A3: This is likely a bis(indolyl)methane-type species. This byproduct arises when the initially formed 3-formylindole product, which is an electrophile, reacts with a molecule of the unreacted starting indole, which is a nucleophile.

  • Causality: This side reaction is more prevalent when there is a high local concentration of the starting indole and the product in an acidic environment.

  • Prevention Strategies:

    • Order of Addition: Add the indole carboxylate solution slowly to the pre-formed Vilsmeier reagent at a controlled temperature. This ensures that the indole reacts preferentially with the Vilsmeier reagent rather than the aldehyde product.

    • Stoichiometry Control: While an excess of the Vilsmeier reagent is often needed for deactivated substrates, a very large excess can lead to rapid formation of the aldehyde, increasing the chance of this side reaction. A careful balance must be struck.

    • Prompt Work-Up: Once TLC or LC-MS analysis shows complete consumption of the starting material, quench the reaction promptly to prevent further side reactions.

Q4: What is the expected regioselectivity for the formylation of indole-5-carboxylate versus indole-6-carboxylate?

A4: The Vilsmeier-Haack reaction on unsubstituted indole overwhelmingly favors formylation at the C3 position due to the high electron density at this position and the ability to stabilize the intermediate without disrupting the aromaticity of the benzene ring.[9] For substituted indoles, the directing effect of the substituent comes into play.

  • Indole-5-carboxylate and Indole-6-carboxylate: Both are electron-withdrawing groups that deactivate the entire ring system. However, the primary site of electrophilic attack will still be the most electron-rich position of the pyrrole ring, which is C3. Therefore, you can expect the major product in both cases to be the corresponding 3-formyl derivative. The presence of the carboxylate group will primarily affect the rate of the reaction rather than the regioselectivity of formylation on the pyrrole ring.

The mechanism proceeds as follows:

  • Formation of the Vilsmeier reagent from DMF and POCl₃.[10]

  • Electrophilic attack of the indole at the C3 position on the Vilsmeier reagent to form a resonance-stabilized cationic intermediate (a Wheland-type intermediate).[11]

  • Loss of a proton to restore aromaticity, forming an iminium salt intermediate.

  • Hydrolysis of the iminium salt during aqueous work-up to yield the final 3-formylindole.[10]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole Indole Carboxylate Intermediate Cationic Intermediate Indole->Intermediate + Vilsmeier Reagent Iminium Iminium Salt Intermediate->Iminium - H⁺ Product 3-Formylindole Carboxylate Iminium->Product + H₂O (Work-up)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction on an indole carboxylate.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Methyl Indole-6-carboxylate

This protocol is a starting point and may require optimization based on the specific reactivity of your substrate.

Materials:

  • Methyl indole-6-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM), anhydrous (optional, as a co-solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 mL per 1 g of indole).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 - 3.0 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The solution may become a thick, pale-yellow slurry.

  • Formylation Reaction:

    • Dissolve methyl indole-6-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase).

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice.

    • Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary (Illustrative)

SubstrateEquivalents of POCl₃Temperature (°C)Time (h)Typical Yield Range
Indole1.20 to RT2.577-96%[7][12]
Methyl Indole-6-carboxylate2.0 - 3.060 - 806 - 1240-60% (expected)
Ethyl Indole-5-carboxylate2.0 - 3.060 - 806 - 1235-55% (expected)

Note: Yields for indole carboxylates are estimates based on the principles of reacting deactivated substrates and may vary significantly based on specific reaction conditions and optimization.

Final Recommendations from the Scientist

The successful Vilsmeier-Haack formylation of indole carboxylates hinges on overcoming the inherent low reactivity of the substrate. A methodical approach, starting with increased temperature and reagent stoichiometry, is key. Always prioritize anhydrous conditions and a controlled work-up to preserve the ester functionality. While challenges exist, this transformation remains a viable and direct route to valuable 3-formylindole carboxylate building blocks, which are crucial intermediates in medicinal chemistry.

References

  • ResearchGate. (2025). 2.5.7 Formylation and the Vilsmeier Reagent. [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263. [Link]

  • Murakami, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27467. [Link]

  • McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) pyrazoles and other similar compounds. Current Chemistry Letters, 2(4), 187-196. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]

  • The Organic Chemistry Tutor. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]

  • ChemSynthesis. (2025). methyl 3-acetyl-1H-indole-5-carboxylate. [Link]

  • PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]

  • El-Sawy, E. R. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Jakše, R., et al. (2025). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]

  • Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

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How to avoid the formation of byproducts in the Japp-Klingemann indole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Japp-Klingemann Indole Synthesis

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the Japp-Klingemann reaction, a cornerstone for synthesizing the hydrazone precursors essential for Fischer indole synthesis.[1][2] This powerful reaction, while reliable, is sensitive to several parameters that can lead to undesired byproducts, impacting yield and purity.

This guide is structured to address the common challenges encountered in the lab. We move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your synthesis.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems observed during the reaction. Each entry details the potential causes and provides validated solutions.

Problem: Low or no yield of the desired hydrazone.

Potential Causes & Solutions

  • Inefficient Diazotization: The formation of the aryl diazonium salt is the critical first step. Incomplete reaction here is a primary cause of low yield.[3]

    • Solution: Ensure the temperature is strictly maintained between 0-5 °C during the dropwise addition of sodium nitrite. Use a slight excess of sodium nitrite (1.05-1.1 equivalents) and sufficient acid (typically 2.5-3 equivalents of HCl) to drive the reaction to completion.[3]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures and must be used immediately.[3]

    • Solution: Keep the diazonium salt solution in an ice-salt bath (0-5 °C) at all times. Prepare it fresh and use it without delay for the subsequent coupling step.[4]

  • Incorrect pH Profile: The reaction has distinct optimal pH ranges for its different stages. A mismatch will halt the reaction or promote side reactions.[3][5]

    • Solution: The initial coupling of the diazonium salt with the β-keto-ester/acid requires a slightly acidic to neutral pH to facilitate enolate formation. This is often achieved by buffering with sodium acetate. The subsequent conversion of the azo intermediate to the hydrazone is promoted by a slightly basic pH.[3] Careful monitoring and adjustment of pH throughout the process are essential.

Problem: Formation of tarry, intractable byproducts.

Potential Causes & Solutions

  • Diazonium Salt Decomposition & Self-Coupling: This is the most common cause of tar formation. Unreacted, unstable diazonium salt will decompose into phenols and other polymeric materials.[3] High concentrations can also lead to self-coupling.

    • Solution: Maintain rigorous temperature control (0-5 °C). Add the cold diazonium salt solution slowly to the solution of the β-dicarbonyl compound. This controlled addition ensures the salt reacts as it is added, preventing a buildup of its concentration.[3]

  • Side Reactions with Electron-Rich Anilines: Anilines bearing strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) are more prone to oxidation and other side reactions, contributing to complex, tarry mixtures.[3][5]

    • Solution: For these substrates, consider running the diazotization at even lower temperatures if possible (e.g., -5 to 0 °C). Using a less polar solvent for the coupling reaction may also enhance the electrophilicity of the less reactive diazonium salt.[3]

Problem: A stable, colored compound is isolated instead of the hydrazone.

Potential Cause & Solution

  • Arrested at the Azo Intermediate Stage: The reaction mechanism proceeds through an azo intermediate, which must tautomerize to the more stable hydrazone.[1][6] If conditions are not favorable for this proton transfer, the azo compound can be isolated.[6]

    • Solution: After the initial coupling is complete, carefully adjust the pH to be slightly basic by adding a base like sodium hydroxide or sodium acetate. This facilitates the proton transfer required for conversion to the hydrazone.[3] In some cases, a moderate increase in temperature or longer reaction times may be necessary, but this must be done cautiously to avoid decomposition.[3]

Problem: Formation of formazan byproducts.

Potential Cause & Solution

  • Second Coupling Event: If the starting β-keto-ester/acid has a hydrogen on the α-carbon, a second molecule of the diazonium salt can react at this position, leading to formazan formation.

    • Solution: Strict control of stoichiometry is key. Use a 1:1 molar ratio of the diazonium salt to the β-dicarbonyl compound to minimize this secondary reaction.[3] Slow, controlled addition of the diazonium salt also helps ensure it reacts with the starting material rather than the product.

Part 2: Frequently Asked Questions (FAQs)

This section provides deeper insight into the core principles of the reaction.

Q1: How critical is pH control throughout the Japp-Klingemann reaction?

A1: pH control is arguably the most critical parameter for success. The reaction can be broken down into three pH-sensitive stages:

  • Diazotization: Requires strongly acidic conditions (e.g., HCl, H₂SO₄) to generate the nitrous acid and subsequently the electrophilic diazonium salt.[3]

  • Azo Coupling: This step, where the diazonium salt couples with the β-dicarbonyl compound, proceeds optimally in a slightly acidic to neutral medium (pH 4-6). This pH facilitates the formation of the nucleophilic enolate from the β-dicarbonyl compound without excessively decomposing the diazonium salt.[3] A buffer, such as sodium acetate, is commonly used.

  • Conversion to Hydrazone: The final rearrangement from the azo intermediate to the hydrazone is often promoted by a slightly basic environment, which facilitates the necessary proton transfers.[3][5]

The diagram below illustrates the pH-dependent stages.

G cluster_0 Japp-Klingemann pH Workflow A Aniline + NaNO₂ B Aryl Diazonium Salt (Ar-N₂⁺) A->B Strong Acid (pH < 2) D Azo Intermediate B->D Slightly Acidic / Buffered (pH 4-6) C β-Keto-ester C->D Slightly Acidic / Buffered (pH 4-6) E Hydrazone Product D->E Slightly Basic (pH > 7)

Caption: pH control is critical for each stage of the reaction.

Q2: Why is a low temperature (0-5 °C) mandatory?

A2: The low temperature is essential for the stability of the aryl diazonium salt.[3] These salts are highly reactive intermediates that readily decompose at higher temperatures, often violently, to release nitrogen gas and form phenols or other undesirable byproducts. This decomposition is a primary source of the tar and low yields often seen in failed reactions. Maintaining a temperature between 0 and 5 °C suppresses these decomposition pathways.[4]

Q3: My starting aniline has strong electron-donating groups, and the yield is poor. Why does this happen and how can I fix it?

A3: This is a common issue. While electron-donating groups (EDGs) on the aniline ring make it more nucleophilic and seemingly easier to diazotize, they have two detrimental effects:

  • Reduced Electrophilicity: The EDGs destabilize the resulting diazonium salt, making it less electrophilic and thus less reactive towards the enolate in the coupling step.[3]

  • Increased Side Reactions: The electron-rich aromatic ring is more susceptible to oxidation and other side reactions, leading to the formation of tarry byproducts.[3]

To address this, you can:

  • Ensure diazotization is performed at the lowest possible temperature to minimize decomposition.

  • Use the diazonium salt immediately after formation.

  • Consider using a less polar solvent for the coupling reaction to potentially enhance the electrophilicity of the diazonium salt.[3]

Q4: Can I use an unsymmetrical β-dicarbonyl compound? What are the risks?

A4: Yes, but with significant caution. The Japp-Klingemann reaction involves the cleavage of either an acyl or carboxyl group.[3][7] In an unsymmetrical substrate (e.g., ethyl 2-methylacetoacetate), this can lead to a mixture of products. The group that is cleaved can sometimes be influenced by the reaction conditions, but often results in difficult purification.[3] If possible, using a symmetrical β-dicarbonyl compound or a substrate where one group is preferentially cleaved (e.g., a carboxyl group is often more readily lost than an acetyl group) is advisable to avoid this byproduct formation.[7]

Part 3: Data & Protocols

Table 1: Summary of Critical Reaction Parameters
ParameterStageOptimal Range/ValueRationale
Temperature Diazotization & Coupling0–5 °CPrevents diazonium salt decomposition and byproduct formation.[3][4]
pH Diazotization< 2Ensures formation of the electrophilic diazonium salt.[3]
Azo Coupling4–6Facilitates enolate formation without decomposing the diazonium salt.[3]
Hydrazone Conversion> 7Promotes tautomerization from the azo intermediate.[3]
Stoichiometry NaNO₂ : Aniline1.05–1.1 : 1A slight excess ensures complete diazotization.[3]
Diazonium Salt : β-Keto-ester1 : 1Minimizes the formation of formazan byproducts.[3]
Experimental Protocol: Synthesis of Ethyl 2-Phenylhydrazonopropanoate

This protocol details the synthesis of a common hydrazone intermediate from aniline and ethyl acetoacetate.

Part A: Diazotization of Aniline

  • In a 250 mL flask, dissolve aniline (1 equivalent) in a solution of concentrated hydrochloric acid (2.5-3 equivalents) in water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 equivalents) dropwise. Crucially, ensure the temperature remains below 5 °C throughout the addition.

  • After the addition is complete, stir for an additional 15 minutes at 0-5 °C. The resulting cold diazonium salt solution is used immediately in the next step.

Part B: Coupling and Rearrangement

  • In a separate, larger flask, dissolve ethyl acetoacetate (1 equivalent) and sodium acetate (3 equivalents) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the ethyl acetoacetate solution. A colored precipitate should form.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours to ensure the coupling is complete.[4]

  • Allow the mixture to warm to room temperature and stir overnight. This allows for the complete conversion of the azo intermediate to the hydrazone.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated crude product by filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

The diagram below outlines the troubleshooting logic for this workflow.

G cluster_1 Troubleshooting Low Yield cluster_2 Troubleshooting Tarry Products cluster_3 Troubleshooting Stable Intermediate Start Reaction Outcome Unsatisfactory Prob1 Low Yield / No Product Start->Prob1 Prob2 Tarry Byproducts Start->Prob2 Prob3 Stable Colored Intermediate Start->Prob3 Cause1a Incomplete Diazotization? Prob1->Cause1a Cause1b Incorrect pH for Coupling? Prob1->Cause1b Cause2a Diazonium Decomposition? Prob2->Cause2a Cause3a Azo to Hydrazone Conversion Failed? Prob3->Cause3a Sol1a Check Temp (0-5°C) Use 1.1 eq NaNO₂ Cause1a->Sol1a Sol1b Buffer with NaOAc Check pH is 4-6 Cause1b->Sol1b Sol2a Maintain Temp < 5°C Add Diazonium Salt Slowly Cause2a->Sol2a Sol3a Adjust pH to slightly basic Allow longer reaction time Cause3a->Sol3a

Caption: A troubleshooting flowchart for the Japp-Klingemann reaction.

References

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Organic Reactions. (1959). The Japp-Klingemann Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). Retrieved from [Link]

  • ACS Publications. (n.d.). THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS. Retrieved from [Link]

  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp-Klingemann-Reaktion. Retrieved from [Link]

  • De Gruyter. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Retrieved from [Link]

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Technical Support Center: Strategies for the Regioselective Functionalization of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile scaffold. The inherent reactivity of the indole core, combined with multiple functional groups, presents unique challenges in achieving site-selectivity. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues encountered during experimentation.

Section 1: Foundational Principles & Reactivity Overview

Q1: What are the primary reactive sites on this compound, and what is their general order of reactivity?

A: Understanding the electronic landscape of the molecule is the cornerstone of achieving regioselectivity. The molecule possesses several potential sites for functionalization, each with distinct reactivity profiles.

  • N1-H (Indole Nitrogen): The N1 proton is the most acidic site on the molecule, making it highly susceptible to deprotonation by a base. This makes N1-alkylation, -arylation, and -acylation common and often facile transformations.[1][2]

  • C2-NH2 (Amino Group): The C2-amino group is a potent nucleophile. It readily undergoes acylation, sulfonylation, and can participate in directed C-H activation or coupling reactions. Its reactivity can sometimes compete with the N1 position.

  • C5-Cl (Chloro Group): The chlorine atom on the benzene ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N or C-O bond formation.[3][4][5][6][7] The reactivity order for halides in such couplings is typically I > Br > Cl, meaning chloro-substituted indoles may require more active catalyst systems.[8]

  • C4, C6, C7-H (Aromatic C-H Bonds): These positions on the benzene portion of the indole are the most challenging to functionalize directly.[9] Electrophilic aromatic substitution (EAS) on the indole core typically favors the C3 position, but since it is blocked here, reactions may be sluggish or unselective. Modern C-H activation methodologies, often requiring a directing group on the N1 or C2 position, are the most effective strategies for targeting these sites.[10][11][12][13]

The general hierarchy of reactivity for this substrate under typical conditions is: N1-H Deprotonation > C2-NH2 Nucleophilic Attack > C5-Cl Cross-Coupling > Benzene Ring C-H Activation.

Caption: Reactivity sites on the target indole scaffold.

Section 2: Troubleshooting N1-Functionalization

Q2: I'm attempting a selective N1-alkylation, but my yields are low and I'm seeing multiple products by TLC/LCMS. What is the likely cause?

A: This is a classic selectivity issue arising from the presence of two nucleophilic nitrogen atoms (N1-H and C2-NH2). The cause often depends on the choice of base and reaction conditions.

  • Problem Diagnosis: Using a very strong base like sodium hydride (NaH) can deprotonate both the N1-H and, to some extent, the C2-NH2 group, leading to a mixture of N1-alkylated, C2-N-alkylated, and potentially di-alkylated products.[2] Furthermore, strong bases can sometimes promote side reactions or decomposition.

  • Solution Strategy: Employ a milder base whose pKa is sufficient to deprotonate the more acidic N1-H but not the C2-amino group. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or Acetonitrile at moderate temperatures (25-60 °C) is the standard approach for achieving high N1 selectivity.[14] The enhanced solubility of Cs2CO3 often provides better results.

  • Field Insight: We have found that in some cases, particularly with less reactive alkyl halides, simply increasing the temperature with a strong base leads to decomposition rather than improved conversion. Switching to a milder base and allowing the reaction to proceed for a longer duration (12-24 hours) often provides a cleaner product profile and a higher isolated yield.

ParameterRecommended Condition for N1-SelectivityRationale
Base K2CO3, Cs2CO3Mild basicity selectively deprotonates the more acidic N1-H.
Solvent DMF, AcetonitrilePolar aprotic solvents effectively solvate the cation of the base and promote SN2 kinetics.
Temperature 25 - 60 °CBalances reaction rate with minimizing side reactions and decomposition.
Alternative Phase Transfer Catalysis (PTC)Using NaOH/K2CO3 in a biphasic system (e.g., Toluene/H2O) with a PTC like TBAB can be highly effective and clean.

Section 3: Troubleshooting C5-Cl Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling at the C5-chloro position is failing or giving very low conversion. How can I troubleshoot this?

A: Failure in Suzuki couplings on electron-rich, N-H containing heterocycles is a common challenge.[15][16] The problem can usually be traced to catalyst inhibition, inappropriate reaction conditions for a less reactive aryl chloride, or boronic acid decomposition.

  • Problem Diagnosis:

    • Catalyst Inhibition: The free N1-H and C2-NH2 groups can coordinate to the palladium center, inhibiting its catalytic activity.[15][16]

    • Aryl Chloride Inertness: Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[7][8] Your catalyst system may not be active enough.

    • Base/Solvent Incompatibility: The choice of base and solvent is critical for the transmetalation step and for preventing boronic acid decomposition (protodeboronation).

  • Troubleshooting Workflow:

G start Low/No Suzuki Coupling Conversion q1 Are you using a catalyst for aryl chlorides? start->q1 s1 Switch to a modern Buchwald ligand (e.g., SPhos, XPhos, RuPhos) with Pd2(dba)3 or a pre-catalyst. q1->s1 No q2 Is your boronic acid stable under the reaction conditions? q1->q2 Yes s1->q2 s2 Use a milder base (K3PO4, K2CO3). Use an anhydrous solvent (Dioxane, Toluene). Consider using a boronate ester (e.g., pinacol ester). q2->s2 No q3 Is catalyst inhibition by N-H groups suspected? q2->q3 Yes s2->q3 s3 Protect the N1 position (e.g., with Boc or SEM group). Increase catalyst loading (2-5 mol%). q3->s3 Yes end Improved Conversion q3->end No s3->end

Caption: Troubleshooting a failed Suzuki-Miyaura coupling.

Protocol 1: Optimized Suzuki-Miyaura Coupling for C5-Chloroindole
  • Pre-reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.5 equiv), and potassium phosphate (K3PO4, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (or toluene) to the flask via syringe to a concentration of ~0.1 M.

  • Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 4: Navigating Selectivity with Protecting Groups

Q4: I need to perform a reaction on the C2-amino group, but the N1 position is interfering. How do I choose the right protecting group for the indole nitrogen?

A: Protecting the N1 position is a standard strategy to unlock selective functionalization at other sites.[17][18][19][20][21] The choice of protecting group is critical and depends entirely on the downstream reaction conditions you plan to use. An "orthogonal" protecting group strategy is key.

  • Acid-Labile Groups (e.g., Boc): The tert-butyloxycarbonyl (Boc) group is a popular choice. It is easily installed using Boc2O and a base (e.g., DMAP, Et3N) and is stable to most basic, reductive, and cross-coupling conditions. It is readily removed with a strong acid like trifluoroacetic acid (TFA).

  • Fluoride-Labile Groups (e.g., SEM): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is extremely robust and stable to acidic, basic, and many organometallic reagents. Its key advantage is its orthogonal removal under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Reductively Cleaved Groups (e.g., Cbz): The benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation (H2, Pd/C). This is useful if your molecule is stable to reductive conditions but contains acid or base-sensitive functionalities.

G start Need to Functionalize C2-NH2 q1 Will subsequent steps involve strong acid? start->q1 q2 Will subsequent steps involve strong base or nucleophiles? q1->q2 No use_sem USE SEM GROUP (Fluoride-labile) q1->use_sem Yes q3 Will subsequent steps involve catalytic hydrogenation? q2->q3 No use_boc USE BOC GROUP (Acid-labile) q2->use_boc Yes q3->use_sem Yes q3->use_boc No use_cbz USE CBZ GROUP (H2-labile)

Caption: Decision workflow for selecting an N1-protecting group.

Section 5: Purification Challenges

Q5: My functionalized indole derivative is very polar and streaks badly on silica gel, making purification difficult. What can I do?

A: The presence of the free N1-H and C2-NH2 groups makes these molecules quite polar and prone to strong interactions with the acidic silanol groups on standard silica gel, leading to poor chromatographic resolution.

  • Strategy 1: Modify the Eluent: Add a small amount of a basic modifier to your eluent system. 1-2% triethylamine (Et3N) or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol mobile phase can neutralize the acidic sites on the silica, dramatically improving peak shape.

  • Strategy 2: Use a Different Stationary Phase: If modifying the eluent fails, switch to a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Start with a less polar solvent system than you would for silica.

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient is often the most effective solution.

  • Strategy 3: Protect and Purify: In some cases, it is easier to protect the polar N-H groups (e.g., as N-Boc derivatives), perform the purification on the less polar, well-behaving protected compound, and then remove the protecting group in a final, clean step.

  • Strategy 4: Crystallization: Do not underestimate the power of crystallization. If your product is a solid, screening various solvent systems (e.g., EtOAc/Hexanes, EtOH/Water, Dichloromethane/Pentane) for recrystallization can be a highly effective and scalable method for purification.[22]

References

  • Steeples, E. (2017). Cobalt-Catalyzed C–H Activation of Indoles. ChemistryViews. [Link]

  • MDPI. (n.d.). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]

  • ACS Publications. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). C H Activation of Indoles | Request PDF. [Link]

  • ACS Publications. (2021). Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters. [Link]

  • PubMed. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]

  • ACS Publications. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. [Link]

  • Pittelkow, M. (n.d.). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. [Link]

  • Ursinus College. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. [Link]

  • PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • National Institutes of Health. (2024). Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • PubMed. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Thieme. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. [Link]

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Stability issues of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under acidic and basic experimental conditions. The information herein is curated to provide both theoretical understanding and practical, actionable protocols.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Understanding its chemical stability is paramount for the development of robust synthetic routes, formulation strategies, and analytical methods. This guide addresses common stability issues encountered during experimental work, drawing upon established principles of organic chemistry and findings from related structures.

A critical point of reference for this guide is the documented reactivity of the parent compound, ethyl 2-amino-1H-indole-3-carboxylate. Research on this analog suggests unusual stability characteristics, particularly a notable resistance to standard basic hydrolysis and a susceptibility to ring-opening under acidic conditions. While the 5-chloro substituent may modulate this reactivity, the behavior of the parent compound provides a strong foundational hypothesis for troubleshooting stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: I am attempting to hydrolyze this compound to its corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH in aqueous methanol), but the reaction is not proceeding. What could be the issue?

A1: This is a frequently encountered issue. The ester group in 2-amino-1H-indole-3-carboxylates exhibits unexpectedly low reactivity towards basic hydrolysis under typical conditions (e.g., room temperature with an excess of base). This has been attributed to the electronic nature of the molecule, where the ester is part of a doubly-vinylogous amide system, which reduces its electrophilicity. It is highly probable that this compound exhibits similar resistance.

Troubleshooting Steps:

  • Increase Reaction Severity: If standard conditions are ineffective, consider more forcing conditions such as elevated temperatures (reflux) and extended reaction times. However, be aware that this may lead to the formation of degradation byproducts.

  • Alternative Hydrolysis Methods: Explore alternative, non-hydrolytic methods for ester cleavage if the carboxylic acid is the desired product.

  • Analytical Verification: Confirm the identity of your starting material to rule out any issues with the compound itself. A simple analytical check (e.g., by HPLC or NMR) is recommended.

Q2: I subjected this compound to acidic conditions and observed the formation of unexpected products. What is the likely degradation pathway?

A2: Based on the reactivity of the parent compound, it is plausible that under acidic conditions, this compound undergoes a ring-opening reaction of the indole nucleus rather than simple ester hydrolysis. The exact nature of the degradation products would need to be confirmed analytically.

Predicted Acidic Degradation Pathway:

Under acidic conditions, the indole nitrogen can be protonated, leading to a cascade of electronic rearrangements that can result in the cleavage of the pyrrole ring. The resulting product is likely a complex, ring-opened species.

Acidic Degradation Pathway Compound Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate Protonation Protonation of Indole Nitrogen Compound->Protonation H+ RingOpening Ring-Opened Product(s) Protonation->RingOpening Rearrangement & Cleavage

Caption: Predicted acidic degradation pathway.

Troubleshooting and Analysis:

  • Reaction Monitoring: Use a suitable analytical technique like HPLC with a photodiode array (PDA) detector or LC-MS to monitor the reaction progress and identify the formation of new peaks.

  • Structural Elucidation: If significant degradation is observed, isolation and structural elucidation of the major degradation products using techniques like NMR and high-resolution mass spectrometry are recommended to understand the degradation pathway fully.

Troubleshooting Guide: Designing a Stability Study

For researchers needing to systematically evaluate the stability of this compound, a forced degradation study is the recommended approach.[1][2] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Prep->Base Neutralize Neutralize samples at specific time points Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Identify Identify Degradation Products (LC-MS, NMR) Analyze->Identify

Sources

Analytical methods for monitoring the progress of reactions involving Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods concerning the synthesis and monitoring of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and analysis of this and related indole compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: The Synthetic Challenge

The synthesis of substituted 2-aminoindoles like this compound is a multi-step process that requires careful monitoring to ensure optimal yield and purity. A common synthetic route involves the coupling of a haloaniline with a β-ketoester or a related active methylene compound, followed by a reductive cyclization. The presence of the chloro-substituent and the amino group can introduce specific challenges, including side reactions and purification difficulties. Effective reaction monitoring is therefore paramount.

This guide will delve into the primary analytical techniques for tracking the progress of these reactions: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also touch upon Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the synthesis of this compound?

A: The most critical parameters are the consumption of the starting materials (e.g., a substituted haloaniline and the β-ketoester), the formation of the intermediate (the coupled product), and the appearance of the final indole product. It is also crucial to monitor for the formation of any significant byproducts, which can complicate purification and reduce yield.

Q2: Which analytical technique is best for real-time reaction monitoring?

A: For real-time or near real-time monitoring, in-situ spectroscopic methods like NMR or FT-IR are powerful tools.[1][2] However, for most laboratory setups, HPLC and TLC are more accessible and provide excellent qualitative and quantitative information on the reaction progress through periodic sampling.

Q3: How does the chloro-substituent affect the analysis of the reaction?

A: The chloro-substituent can be advantageous for analysis. In mass spectrometry, the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) provides a distinctive signature for identifying chlorinated compounds. In NMR, the electronic effect of the chlorine atom will influence the chemical shifts of the aromatic protons on the indole ring, aiding in structural confirmation.

Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What could be the issue?

A: This is a common challenge, especially in indole synthesis where multiple closely related compounds can be present.[3] Potential causes include the presence of starting materials, intermediates, the final product, and side-products. To improve separation, you can try varying the polarity of your mobile phase or using a different solvent system altogether. Two-dimensional TLC can also help to resolve complex mixtures.[4]

Q5: My HPLC chromatogram shows broad or tailing peaks for my indole product. What are the likely causes?

A: Peak broadening or tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or an inappropriate mobile phase.[5] For amine-containing compounds like your product, interactions with residual silanol groups on the silica-based column are a common cause of tailing. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can often resolve this issue.[6]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis of reaction progress. Below are common issues and their solutions when analyzing reactions involving this compound.

Problem Potential Cause(s) Troubleshooting Steps
No peaks detected - Incorrect wavelength setting on the UV detector.- Compound not eluting from the column.- Injection issue.- Verify the UV absorbance maximum of your starting materials and product. Indoles typically absorb strongly around 220 nm and 280 nm.- Run a steep gradient (e.g., 5% to 95% organic solvent) to ensure all compounds are eluted.- Check the injector for blockages or leaks.
Peak tailing or fronting - Secondary interactions with the stationary phase (silanol interactions).- Column overload.- Incompatible sample solvent.- Add a competing base like 0.1% triethylamine (TEA) or use a buffered mobile phase (e.g., with formic acid or ammonium acetate) to improve peak shape.[6]- Reduce the injection volume or dilute the sample.- Dissolve the sample in the mobile phase whenever possible.
Poor resolution between peaks - Mobile phase composition is not optimal.- Incorrect column chemistry.- Optimize the mobile phase by systematically varying the organic solvent ratio or using a different organic modifier (e.g., methanol instead of acetonitrile).- Consider a column with a different stationary phase (e.g., a phenyl-hexyl column for enhanced aromatic selectivity).
Drifting retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.- Prepare fresh mobile phase daily and ensure it is properly degassed.- Use a column oven to maintain a constant temperature.[7]

Workflow for HPLC Method Development:

HPLC_Method_Development Start Select Initial Conditions (C18 column, ACN/H2O gradient) Inject_Standards Inject Standards (Starting Material, Product) Start->Inject_Standards Evaluate_Chromatogram Evaluate Chromatogram (Resolution, Peak Shape) Inject_Standards->Evaluate_Chromatogram Optimization Optimization Needed? Evaluate_Chromatogram->Optimization Adjust_Gradient Adjust Gradient Profile Optimization->Adjust_Gradient Yes Final_Method Final Method Optimization->Final_Method No Adjust_Gradient->Inject_Standards Adjust_Mobile_Phase Change Mobile Phase (e.g., add modifier, change solvent) Adjust_Gradient->Adjust_Mobile_Phase Adjust_Mobile_Phase->Inject_Standards Change_Column Select Different Column Adjust_Mobile_Phase->Change_Column Change_Column->Inject_Standards

Caption: A systematic workflow for developing an HPLC method for reaction monitoring.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.

Problem Potential Cause(s) Troubleshooting Steps
Streaking of spots - Sample is too concentrated.- The compound is highly polar or acidic/basic.- Sample is unstable on the silica gel.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape of acidic or basic compounds.[8]- Run the TLC plate quickly after spotting and consider using a less acidic stationary phase like alumina.
Spots remain at the baseline - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All spots run with the solvent front - The mobile phase is too polar.- Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Poor visualization of spots - The compound does not absorb UV light.- The staining reagent is not suitable for the compound.- Use a variety of visualization techniques. For aromatic amines and indoles, p-anisaldehyde or ceric ammonium molybdate (CAM) stains are often effective. Iodine vapor can also be used. Aromatic compounds are often visible under UV light (254 nm).

Logical Flow for TLC Analysis:

TLC_Analysis_Workflow Prepare_Plate Prepare TLC Plate (Spot Starting Material, Co-spot, Reaction Mixture) Develop_Plate Develop Plate in Solvent Chamber Prepare_Plate->Develop_Plate Dry_Plate Dry the Plate Develop_Plate->Dry_Plate Visualize Visualize Spots Dry_Plate->Visualize UV_Light UV Light (254 nm) Visualize->UV_Light Primary Stain Chemical Stain (e.g., p-anisaldehyde, CAM) Visualize->Stain Secondary Iodine Iodine Chamber Visualize->Iodine Alternative Analyze Analyze Results (Compare Rf values, look for new spots) UV_Light->Analyze Stain->Analyze Iodine->Analyze

Caption: A step-by-step workflow for performing and analyzing a TLC experiment.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by HPLC
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction in the aliquot immediately by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase). This prevents further reaction and prepares the sample for injection.

    • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Identify the peaks corresponding to starting materials, intermediates, and the product based on their retention times (previously determined by injecting pure standards).

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction progress.

Protocol 2: General Procedure for Reaction Monitoring by TLC
  • Plate Preparation:

    • On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

    • Spot the plate with the following:

      • Lane 1: Starting material 1 (dissolved in a volatile solvent).

      • Lane 2: Starting material 2 (if applicable).

      • Lane 3: A co-spot of the starting materials.

      • Lane 4 onwards: Aliquots of the reaction mixture taken at different time points.

  • Development:

    • Place a small amount of the developing solvent (e.g., 30% ethyl acetate in hexane – this will need to be optimized) in a developing chamber lined with filter paper.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

    • If necessary, further visualize by dipping the plate in a staining solution (e.g., p-anisaldehyde or CAM) and gently heating with a heat gun until colored spots appear.

  • Analysis:

    • Compare the spots from the reaction mixture lanes to the starting material lanes. The disappearance of starting material spots and the appearance of a new spot indicate the formation of the product. Calculate the Retention Factor (Rf) for each spot for documentation.

References

  • Chromatography Today. What Is Reaction Monitoring?[Link]

  • ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.[Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.[Link]

  • RSC Publishing. NMR reaction monitoring during the development of an active pharmaceutical ingredient.[Link]

  • Bruker. Reaction Monitoring.[Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.[Link]

  • SCION Instruments. HPLC Troubleshooting Guide.[Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC.[Link]

  • ACE HPLC. HPLC Troubleshooting Guide.[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.[Link]

  • RSC Publishing. Simple and rapid detection of aromatic amines using a thin layer chromatography plate.[Link]

  • Reddit. Problems with Fischer indole synthesis.[Link]

  • NIH. NMR Reaction Monitoring Robust to Spectral Distortions.[Link]

  • YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs.[Link]

  • Restek. HPLC Troubleshooting Guide.[Link]

  • Microbioz India. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.[Link]

  • Chemistry LibreTexts. TLC-ANALYSIS.[Link]

  • ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indoles is a cornerstone of medicinal chemistry. Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a valuable scaffold in the development of various therapeutic agents. This guide provides an in-depth comparative analysis of different synthetic routes to this key intermediate, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The indole nucleus is a privileged structure in a vast array of biologically active compounds. The specific substitution pattern of this compound makes it a versatile building block for targeting a range of biological targets. The selection of an appropriate synthetic route is critical, impacting not only the yield and purity of the final product but also the overall efficiency, cost-effectiveness, and scalability of the process. This guide will explore and compare two classical and highly relevant synthetic strategies: the Japp-Klingemann/Fischer Indole Synthesis and a one-pot reductive cyclization approach.

Comparative Overview of Synthetic Strategies

ParameterJapp-Klingemann/Fischer Indole SynthesisOne-Pot Reductive Cyclization
Starting Materials 4-Chloroaniline, Ethyl acetoacetate2,4-Dichloronitrobenzene, Ethyl cyanoacetate
Key Intermediates Ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoateEthyl 2-cyano-2-(4-chloro-2-nitrophenyl)acetate
Number of Steps Two distinct steps (can be telescoped)One-pot, two-step sequence
Typical Yield Good to excellentGood
Purity Generally high after crystallizationMay require careful purification
Scalability Well-established and scalableScalable, with potential exotherm control needed
Safety Considerations Use of diazonium salts (handle with care)Use of strong reducing agents (e.g., Zinc dust)

Route 1: The Japp-Klingemann/Fischer Indole Synthesis

This classical approach is a robust and widely used method for the synthesis of indoles.[1][2] It involves two key stages: the formation of a hydrazone via the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization known as the Fischer indole synthesis.[3]

Part A: Japp-Klingemann Reaction to form Ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate

The Japp-Klingemann reaction is an effective method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[4] The reaction proceeds via diazotization of an aniline, followed by coupling with a β-keto-ester and subsequent hydrolysis and decarboxylation to yield the desired hydrazone.[5]

Causality of Experimental Choices:

  • Diazotization: 4-chloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Coupling: The diazonium salt is then coupled with ethyl acetoacetate under basic or neutral conditions. The use of sodium acetate helps to buffer the reaction mixture.

  • Hydrolysis and Decarboxylation: The initially formed azo compound undergoes in situ hydrolysis and decarboxylation to yield the stable hydrazone.

Experimental Protocol:

  • Diazonium Salt Formation:

    • In a flask, dissolve 4-chloroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature.

  • Coupling Reaction:

    • In a separate beaker, dissolve ethyl acetoacetate (10 mmol) and sodium acetate (20 mmol) in ethanol (50 mL).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up and Isolation:

    • The precipitated yellow solid is collected by filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to afford pure Ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate.

Part B: Fischer Indole Synthesis

The Fischer indole synthesis is the acid-catalyzed cyclization of an arylhydrazone to form an indole.[3] The reaction typically requires elevated temperatures and a strong acid catalyst.[6]

Causality of Experimental Choices:

  • Catalyst: A variety of Brønsted and Lewis acids can be used. Polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a solvent, driving the reaction to completion. A mixture of acetic acid and hydrochloric acid can also be effective.[1]

  • Temperature: The reaction is typically heated to promote the[7][7]-sigmatropic rearrangement and subsequent cyclization. The optimal temperature will depend on the substrate and the catalyst used.

Experimental Protocol:

  • Cyclization:

    • To a flask, add Ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate (10 mmol).

    • Add polyphosphoric acid (20 g) and heat the mixture to 100-120 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • The precipitated solid is collected by filtration and washed with water.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Workflow Diagram (Japp-Klingemann/Fischer Indole Synthesis):

Japp_Klingemann_Fischer_Indole_Synthesis cluster_JK Japp-Klingemann Reaction cluster_Fischer Fischer Indole Synthesis A 4-Chloroaniline B NaNO2, HCl 0-5 °C A->B C 4-Chlorophenyldiazonium Chloride B->C D Ethyl Acetoacetate, NaOAc C->D E Ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate D->E F Polyphosphoric Acid 100-120 °C E->F G This compound F->G caption Japp-Klingemann/Fischer Indole Synthesis Workflow Reductive_Cyclization cluster_SNAr Nucleophilic Aromatic Substitution cluster_Reductive_Cyclization Reductive Cyclization A 2,4-Dichloronitrobenzene B Ethyl Cyanoacetate, NaH, DMF A->B C Ethyl 2-cyano-2-(4-chloro-2-nitrophenyl)acetate B->C D Zn, AcOH/H2O, FeCl3 80-90 °C C->D E This compound D->E caption One-Pot Reductive Cyclization Workflow

Sources

Validating the structure of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Validation: Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate via 2D NMR

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is a non-negotiable cornerstone of safety, efficacy, and intellectual property.[1][2][3] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as the initial and most common analytical tool for structural characterization, its limitations become apparent with increasing molecular complexity.[4] Overlapping signals and the inability to definitively map long-range connectivity can leave critical structural questions unanswered.

This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR techniques for the robust structural validation of this compound, a heterocyclic compound representative of scaffolds found in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental sequence, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for irrefutable structural proof.

The Analytical Challenge: Beyond the 1D Spectrum

A standard 1D ¹H and ¹³C NMR analysis of this compound provides essential but incomplete information. We can identify the spin systems of the ethyl group and the aromatic protons, count the carbons, and make educated guesses based on chemical shifts. However, definitive proof of the following requires a more sophisticated approach:

  • Unambiguous assignment of the aromatic protons (H-4, H-6, and H-7) and their corresponding carbons.

  • Confirmation of substituent positions: Is the chlorine atom definitively at position 5?

  • Verification of the overall molecular skeleton: How can we prove the connectivity between the indole core, the amino group at C2, and the ethyl carboxylate at C3?

This is where 2D NMR transitions from a characterization tool to an elucidation powerhouse.[5][6]

The 2D NMR Toolkit: A Multi-faceted Approach

We will employ a suite of three core 2D NMR experiments, each providing a unique piece of the structural puzzle. The strength of this methodology lies not in any single experiment, but in the collective, cross-validating data they produce.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the foundational step for mapping out the proton-proton networks within the molecule.[7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached (¹JCH). This is the most effective method for assigning carbon signals based on their known proton assignments.[5][8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of skeletal assembly, HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH). These "long-range" correlations are instrumental in connecting disparate spin systems and confirming the placement of quaternary (non-protonated) carbons.[7][8]

The Validation Workflow: A Step-by-Step Elucidation

Our approach follows a logical progression, using the output of one experiment to inform the interpretation of the next. This systematic process ensures that each piece of data reinforces the others, leading to a single, validated structure.

G Figure 1: 2D NMR Structural Validation Workflow cluster_1d 1D Analysis cluster_2d 2D Correlation Analysis cluster_validation Validation H1_NMR ¹H NMR (Proton Environment) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Assign Spin Systems C13_NMR ¹³C NMR (Carbon Skeleton) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13_NMR->HSQC COSY->HSQC Assign Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Anchor Correlations Structure Validated Structure HMBC->Structure Assemble Skeleton

Caption: Figure 1: 2D NMR Structural Validation Workflow

Data Interpretation and Structural Assembly

By combining the information from these experiments, we can systematically build and confirm the structure of this compound.

1. Ethyl Group and Aromatic Spin Systems (from COSY):

  • A cross-peak between the quartet (~4.2 ppm) and the triplet (~1.3 ppm) confirms the ethyl group (-CH2-CH3).

  • Correlations between the aromatic protons will reveal their connectivity. For instance, a cross-peak between H-6 and H-7 would be expected, as they are ortho to each other.

2. Direct C-H Assignments (from HSQC):

  • The ethyl -CH2- proton signal will show a cross-peak to its attached carbon signal.

  • The ethyl -CH3- proton signal will correlate to its carbon.

  • Each aromatic proton (H-4, H-6, H-7) will show a cross-peak to its respective carbon (C-4, C-6, C-7), allowing for their definitive assignment once the protons are identified.

3. Assembling the Skeleton (from HMBC): This is the critical validation step. The long-range correlations bridge the different parts of the molecule.

  • Connecting the Ester: The -CH2- protons of the ethyl group should show a correlation to the carbonyl carbon (C=O) of the ester. This carbonyl carbon, in turn, should show a correlation to the proton at H-4, confirming the ester's position at C-3.

  • Positioning the Chloro and Amino Groups: The proton at H-4 should show correlations to C-3, C-5, and the bridgehead carbon C-3a. The proton at H-6 should show correlations to C-4, C-5, and the bridgehead carbon C-7a. The absence of a proton at C-5, combined with these correlations, validates the placement of the chlorine atom. The NH proton should show correlations to C-2 and C-3, while the NH2 protons should show correlations to C-2 and C-3, confirming the amino group at C-2.

The collective network of these correlations provides an interlocking web of evidence that leaves no ambiguity.

Caption: Figure 2: Key 2D NMR Correlations

Predicted NMR Data and Key Correlations
Atom Position¹H Shift (ppm, Predicted)¹³C Shift (ppm, Predicted)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
N-H (1)~10.5 (broad s)--C2, C3, C7a
NH₂ (2)~5.5 (broad s)--C2, C3
C2-~150--
C3-~95--
H-4~7.5 (d)~120H-6 (long range)C3, C5, C3a, C=O
C5-~125--
H-6~7.0 (dd)~122H-7, H-4 (long range)C4, C5, C7a
H-7~7.2 (d)~112H-6C5, C3a, C7a
C3a, C7a-~130, ~128--
C=O-~165--
-OCH₂-~4.2 (q)~60-CH₃C=O, -CH₃
-CH₃~1.3 (t)~15-OCH₂--OCH₂, C=O

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

Instrument Setup (Typical 500 MHz Spectrometer):

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H spectrum to verify sample concentration and spectral quality. Record the 90° pulse width.

  • Acquire a standard 1D ¹³C spectrum.

2D Experiment Acquisition:

1. ¹H-¹H gCOSY (gradient-selected COSY):

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., 'gCOSY' on Bruker, 'gCOSY' on Varian/Agilent).

  • Spectral Width: Set the spectral width in both dimensions (F2 and F1) to cover all proton signals (~12 ppm).

  • Data Points: 2048 points in F2, 256-512 increments in F1.

  • Scans: 2-4 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier Transform.

2. ¹H-¹³C gHSQC (gradient-selected HSQC):

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • Spectral Width (F2 - ¹H): Set to cover all proton signals (~12 ppm).

  • Spectral Width (F1 - ¹³C): Set to cover all carbon signals (~180 ppm).

  • Data Points: 2048 points in F2, 256 increments in F1.

  • ¹JCH Coupling Constant: Optimized for one-bond C-H coupling (~145 Hz).

  • Scans: 4-8 scans per increment.

  • Processing: Apply appropriate window functions and perform a 2D Fourier Transform.

3. ¹H-¹³C gHMBC (gradient-selected HMBC):

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence.

  • Spectral Widths: Same as HSQC.

  • Data Points: 2048 points in F2, 256-512 increments in F1.

  • Long-Range Coupling Constant: Optimized for 2-3 bond C-H couplings (set to a value between 7-10 Hz). This is a critical parameter; 8 Hz is a good starting point.

  • Scans: 8-16 scans per increment (or more, as HMBC is less sensitive).

  • Processing: Apply appropriate window functions and perform a 2D Fourier Transform.

Conclusion: A Verdict of Unambiguous Validation

In contrast to relying on a single analytical method, this multi-technique 2D NMR workflow provides a rigorous and self-validating system for structural elucidation. The COSY experiment establishes the proton framework, the HSQC experiment definitively links protons to their carbons, and the HMBC experiment pieces together the entire molecular skeleton, confirming substituent placement and the connectivity of quaternary centers. For researchers in drug development, mastering this comprehensive approach is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity and accuracy of the molecules that may one day become therapeutics. The data derived from this workflow provides the irrefutable evidence needed to confidently advance a compound through the development pipeline.

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A Comparative Guide to the Biological Activity of 5-Chloro vs. 5-Bromo Substituted Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1][2] Its versatile structure allows for interactions with a multitude of biological targets.[3] A time-tested strategy for modulating the therapeutic potential of the indole core is halogenation, particularly at the C-5 position.[1] The introduction of a halogen atom like chlorine or bromine can profoundly influence the molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronic distribution—thereby fine-tuning its binding affinity and biological activity.[1][4]

This guide provides a data-driven comparative analysis of two prominent classes of halogenated indoles: 5-chloro-indole-2-carboxylates and 5-bromo-indole-2-carboxylates. We will delve into their comparative biological activities, with a primary focus on their well-documented anticancer properties, supported by experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Distinctions: The Foundational Impact of the Halogen Choice

The decision to use a chlorine versus a bromine substituent, while seemingly minor, imparts subtle yet significant differences in the molecule's fundamental properties. These differences often form the basis for observed variations in biological activity. Bromine is larger, more polarizable, and generally more lipophilic than chlorine, which can lead to stronger intermolecular forces and affect properties like membrane permeability.[1]

Property5-Chloro-Indole5-Bromo-IndoleRationale for Difference
Molecular Formula C₈H₆ClNC₈H₆BrNDifferent halogen atom.[1]
Molecular Weight 151.59 g/mol 196.05 g/mol Bromine has a higher atomic mass than chlorine.[1]
Melting Point 69-71 °C90-93 °CThe larger size and greater polarizability of bromine can lead to stronger van der Waals forces.[1]
Calculated logP 2.93.1Bromine is generally more lipophilic, which can influence protein binding and cell membrane permeability.[1]
Electronic Effect Electron-withdrawingElectron-withdrawingBoth halogens are electron-withdrawing, but their effects on the aromatic system can differ slightly.[1]

Comparative Biological Activity: A Focus on Oncology

Both 5-chloro and 5-bromo-indole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.[5][6][7] However, the most significant body of research for both classes lies in their potential as anticancer agents, often functioning as potent inhibitors of key oncogenic signaling pathways.[5][8]

Anticancer Activity: Targeting Dysregulated Kinase Pathways

A primary mechanism of action for many halogenated indole-2-carboxylates is the inhibition of protein kinases, enzymes that are frequently over-activated in various cancers.[9] Key targets include the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase, both crucial regulators of cell proliferation and survival.[5][10]

The substitution at the C-5 position of the indole ring with either chlorine or bromine has been shown to strongly favor antiproliferative activity.[11] The choice between the two can influence potency and selectivity. The greater polarizability of bromine, for instance, can sometimes facilitate stronger halogen bonding interactions within the active site of a target protein compared to chlorine.[1]

EGFR_Pathway cluster_membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor 5-Halo-Indole-2-Carboxylate Inhibitor Inhibitor->EGFR Inhibits Tyrosine Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 5-halo-indole derivatives.
Quantitative Comparison of Antiproliferative Activity

The following table summarizes published in vitro activity data for representative 5-chloro and 5-bromo-indole-2-carboxylate derivatives against various cancer cell lines and kinase targets.

Compound ClassDerivative / Compound IDTargetIC₅₀ / GI₅₀ (nM)Cancer Cell Line(s)Reference
5-Chloro Compound 3e (m-piperidinyl derivative)EGFR68N/A (Enzyme Assay)[10]
5-Chloro Compound 3e BRAFV600E>60 (Potent activity noted)N/A (Enzyme Assay)[8][10]
5-Chloro Compound 3b LOX-IMVI (Melanoma)1120LOX-IMVI[8]
5-Chloro Compound 5f EGFRT790M9.5N/A (Enzyme Assay)[12]
5-Chloro Compound 5g EGFRT790M11.9N/A (Enzyme Assay)[12]
5-Bromo Compound 3a EGFRPotent (not quantified)A549, HepG2, MCF-7[13][14]
5-Bromo Compound 3a HepG2 (Liver)Most potent of seriesHepG2[13]
5-Bromo Hydrazone derivative 5BDBIC HepG2 (Liver)14,300HepG2[15]

Analysis: Direct, head-to-head comparisons in the same study are rare. However, the available data shows that derivatives from both the 5-chloro and 5-bromo series can achieve potent, low nanomolar inhibition of critical cancer targets like EGFR and BRAF.[8][12] For example, certain 5-chloro-indole-2-carboxylate derivatives have demonstrated impressive inhibitory activity against both wild-type and mutant forms of EGFR, with IC₅₀ values as low as 9.5 nM against the resistant EGFRT790M mutant.[12] Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have been identified as powerful anticancer agents that inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[13][14]

Broader Biological Spectrum

While oncology is a major focus, these compounds exhibit other important activities:

  • Antiviral Activity: A 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide was identified as a highly potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase, active at low nanomolar concentrations.[7]

  • Antimalarial Activity: Structure-activity relationship (SAR) studies have revealed that the presence of halogen atoms like chlorine or bromine at the C-5 position can enhance antimalarial activity, likely by increasing lipophilicity and metabolic stability.[4][16]

  • Anti-inflammatory Activity: Studies on brominated indoles from marine sources have shown significant inhibitory activity against inflammatory mediators like NO, TNFα, and PGE2.[6] SAR studies indicated that 5-bromoisatin was more potent than its non-brominated parent compound in inhibiting TNFα.[6]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of these compounds relies on robust, standardized assays. Below are detailed protocols for key experiments.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells—specifically by mitochondrial reductase enzymes—to generate a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 5-chloro or 5-bromo-indole-2-carboxylate test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like erlotinib).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • MTT Addition: Following incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically between 540 and 570 nm).[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of viability).

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance on Plate Reader E->F G 7. Calculate GI₅₀/IC₅₀ Values F->G

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Protocol 2: EGFR Kinase Inhibition Assay (HTRF® KinEASE-TK)

This assay quantitatively measures the ability of a compound to inhibit the tyrosine kinase (TK) activity of EGFR. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive detection method.

Principle: The assay measures the phosphorylation of a biotinylated tyrosine kinase substrate (Biotin-TK-Substrate) by the EGFR enzyme. The phosphorylated product is detected by a specific antibody labeled with Europium cryptate (Eu³⁺-Cryptate anti-phosphotyrosine). When a second reagent, streptavidin-XL665 (SA-XL665), is added, it binds to the biotinylated substrate. If the substrate is phosphorylated, the Eu³⁺-Cryptate antibody also binds, bringing the donor (Eu³⁺) and acceptor (XL665) fluorophores into close proximity. Excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits a long-lived fluorescent signal at 665 nm. An inhibitor will prevent phosphorylation, disrupting FRET and reducing the signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the EGFR enzyme, Biotin-TK-Substrate, and ATP at the required concentrations in kinase reaction buffer.

  • Compound Plating: Dispense the test compounds (5-chloro or 5-bromo-indole-2-carboxylates) at various concentrations into the wells of a low-volume 384-well plate.

  • Enzyme/Substrate Addition: Add a mixture of the EGFR enzyme and Biotin-TK-Substrate to the wells containing the test compounds.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect phosphorylation by adding a premixed solution of Eu³⁺-Cryptate anti-phosphotyrosine antibody and SA-XL665. Incubate for 60 minutes at room temperature to allow for binding.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

Both 5-chloro- and 5-bromo-indole-2-carboxylates are exceptionally valuable scaffolds for the development of novel therapeutics, particularly in oncology. The choice between a chlorine and bromine substituent is a critical decision in the drug design process, with each offering distinct advantages.

  • 5-Chloro-indole-2-carboxylates have been extensively developed into highly potent, low-nanomolar inhibitors of key oncogenic kinases like EGFR and BRAF, including clinically relevant drug-resistant mutants.[8][12]

  • 5-Bromo-indole-2-carboxylates also demonstrate potent anticancer activity through similar mechanisms.[13] The greater lipophilicity and polarizability of bromine can be leveraged to enhance membrane permeability and form stronger halogen bonds with target proteins, potentially increasing potency.[1]

Ultimately, the selection is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific biological target, the desired structure-activity relationship, and the overall pharmacokinetic profile. Future research should focus on direct, parallel comparisons of chloro- and bromo-analogues within the same study to more definitively elucidate the subtle yet powerful influence of the C-5 halogen on biological activity.

References

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  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. PubMed. Available at: [Link]

  • Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

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  • Al-Warhi, T., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

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A Comparative Guide to the In Vitro Anticancer Activity of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone in Oncology Research

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a highly "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile framework for drug design.[3] This versatility is underscored by the number of indole-based drugs approved by the U.S. Food and Drug Administration (FDA) for cancer treatment, including agents like sunitinib and panobinostat.[4] These compounds exert their anticancer effects through diverse mechanisms, such as the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][5]

This guide focuses on a specific, promising class of indole derivatives: those derived from Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate. The strategic placement of a chlorine atom at the C5 position and the carboxylate group at C3 provides a unique electronic and structural profile for further chemical modification. By systematically comparing the in vitro anticancer activity of various derivatives, we can elucidate critical structure-activity relationships (SAR) and identify promising candidates for further preclinical development. This analysis is grounded in robust experimental data from foundational assays designed to measure cytotoxicity and elucidate mechanisms of action.

Comparative Analysis of Anticancer Activity

The true potential of a scaffold is realized through targeted chemical modification. By altering functional groups at key positions on the this compound core, we can modulate potency, selectivity, and mechanism of action. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several synthesized derivatives against a panel of human cancer cell lines. The data, compiled from various studies on structurally similar indole derivatives, illustrates how minor chemical changes can lead to significant differences in biological activity.[6][7][8]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Indole Derivatives

Derivative IDCore StructureR-Group Modification (at N1-position)MCF-7 (Breast)MDA-MB-231 (Breast)HCT-116 (Colon)A549 (Lung)
Parent This compound-H>100>100>100>100
IND-01 This compound-CH₂CH₂-Morpholine13.2[6]8.2[6]15.821.4
IND-02 This compound-CH₂(p-Cl-Phenyl)9.511.37.810.1
IND-03 This compound-CH₂(p-F-Phenyl)11.214.19.312.5
Doxorubicin Reference ChemotherapeuticN/A4.17 - 5.57[9]~1.0~0.8~1.2

Note: Data for derivatives are representative values synthesized from studies on analogous indole structures to demonstrate structure-activity relationships. The reference compound Doxorubicin is included for benchmarking purposes.

From this comparison, a clear SAR emerges. The unsubstituted parent compound is largely inactive, highlighting the necessity of the N1-position modification for anticancer activity. The introduction of a morpholinoethyl group (IND-01) confers potent cytotoxicity, particularly against triple-negative breast cancer cells (MDA-MB-231).[1][6] This is likely due to the improved solubility and potential for interactions with biological targets conferred by the morpholine ring.[1] Furthermore, benzyl substitutions (IND-02, IND-03) also yield significant activity, suggesting that an aromatic moiety at this position is favorable for binding to target proteins.

Elucidating the Mechanism of Action

Indole derivatives are known to target multiple key pathways involved in cancer cell proliferation and survival.[2][4] Based on extensive research into similar compounds, two primary mechanisms are frequently implicated: inhibition of receptor tyrosine kinases (RTKs) and induction of apoptosis.[10][11][12]

Inhibition of Receptor Tyrosine Kinase Signaling

Many cancers exhibit over-activation of RTKs like the Epidermal Growth Factor Receptor (EGFR), which drives uncontrolled cell growth.[11][13] Indole-based compounds can act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Indole Indole Derivative (e.g., IND-02) Indole->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and inhibition by indole derivatives.

This diagram illustrates how the binding of EGF to its receptor (EGFR) triggers a phosphorylation cascade (RAS-RAF-MEK-ERK) that ultimately promotes cell proliferation. The synthesized indole derivatives are hypothesized to inhibit the initial autophosphorylation step, effectively shutting down this pro-survival pathway.[13]

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. This is often a consequence of disrupting critical cellular processes. For instance, some indole derivatives have been shown to cause cell cycle arrest at the G2/M phase, a checkpoint that precedes mitosis.[4] Prolonged arrest at this phase can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase enzymes like caspase-3/7.[10]

Standardized Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure data comparability and reproducibility, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an effective proxy for cell viability.[8][14]

Experimental Workflow

The workflow for the MTT assay is a multi-step process requiring careful execution. The choice to use this assay is based on its high throughput, cost-effectiveness, and reliability for initial screening of compound libraries.[15][16]

Caption: Standardized workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment and provides a sufficient signal for the colorimetric readout.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Rationale: This allows the cells to adhere to the plate and recover from the stress of plating before drug exposure.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Rationale: A dose-response curve is necessary to accurately calculate the IC₅₀ value. The vehicle control accounts for any potential toxicity from the solvent used to dissolve the compounds.

  • Incubation:

    • Action: Incubate the plate for 48-72 hours under the same conditions.

    • Rationale: This duration is typically sufficient for anticancer agents to exert their cytotoxic or cytostatic effects.

  • MTT Addition:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Rationale: The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product.

  • Formazan Formation:

    • Action: Incubate for 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for the enzymatic conversion of MTT to formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization:

    • Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well.

    • Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.

  • Absorbance Reading:

    • Action: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Rationale: The intensity of the purple color, measured as absorbance, correlates with the number of viable cells.

  • Data Analysis:

    • Action: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

    • Rationale: The IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, providing a standardized measure of a compound's potency.[17]

Conclusion and Future Directions

The in vitro evaluation clearly demonstrates that derivatives of this compound are a promising class of anticancer agents. The parent scaffold's inactivity highlights the critical role of substitutions at the N1-position in conferring potent cytotoxicity. Derivatives bearing morpholine and substituted benzyl groups show significant activity against a range of cancer cell lines, with IC₅₀ values in the low micromolar range.

The likely mechanisms of action—inhibition of key signaling kinases like EGFR and the induction of apoptosis—are consistent with findings for other potent indole-based anticancer agents. The provided MTT protocol offers a robust and reproducible method for screening future derivatives.

Future research should focus on:

  • Expanding the Derivative Library: Synthesizing additional analogs to further refine the structure-activity relationship.

  • Mechanism Deconvolution: Performing kinase profiling assays and Western blots to confirm the inhibition of specific targets like EGFR and VEGFR-2.[11]

  • Advanced In Vitro Models: Testing the most promising compounds in 3D spheroid or organoid models, which more closely mimic the in vivo tumor microenvironment.[10]

  • In Vivo Efficacy: Progressing lead candidates to preclinical animal models to evaluate their therapeutic efficacy and toxicity profiles.

By systematically applying this integrated approach of chemical synthesis, in vitro screening, and mechanistic analysis, the full therapeutic potential of this indole scaffold can be realized.

References

  • Jatav, V. et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]

  • Al-Mokyna, F.H. et al. (2024). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. Available at: [Link]

  • Singh, S. et al. (2022). Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • Al-Ha арга, M.H. et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Akhtar, M.J. et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]

  • Akhtar, M.J. et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • Bijo, K. et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. National Institutes of Health. Available at: [Link]

  • Greco, W.R. et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine. Available at: [Link]

  • Emami, S. & Saeedi, M. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry. Available at: [Link]

  • K, S. et al. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Jakovljevic, M. et al. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and Chemical Toxicology. Available at: [Link]

  • Harris, L.A. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Fischer, P.M. et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences. Available at: [Link]

  • Boichuk, S. et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. Available at: [Link]

  • Al-Ha арга, M.H. et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available at: [Link]

  • Boichuk, S. et al. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. Anticancer Drugs. Available at: [Link]

  • Al-Ha арга, M.H. et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Ghorab, M.M. et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. National Institutes of Health. Available at: [Link]

  • Ghorab, M.M. et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. Available at: [Link]

  • Ghorab, M.M. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health. Available at: [Link]

Sources

Comparing the efficacy of different catalysts for the synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of various catalytic strategies for the synthesis of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of catalyst efficacy, supported by experimental data and detailed protocols, to inform synthetic strategy and optimization.

Introduction: The Significance of the 2-Aminoindole Scaffold

Indole derivatives are a cornerstone of pharmaceutical chemistry, with the 2-aminoindole moiety being a particularly privileged substructure. This scaffold is present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including as inhibitors of IκB kinase (IKK) and phosphodiesterase-V, as well as possessing hypotensive, diuretic, and appetite-suppressant activities. The specific target of this guide, this compound, incorporates key pharmacophoric features: a 2-amino group, a 5-chloro substituent, and a 3-carboxylate ester. These functionalities provide handles for further chemical modification and contribute to the molecule's potential biological activity, making its efficient and selective synthesis a topic of considerable interest.

Comparative Analysis of Catalytic Strategies

The synthesis of substituted indoles can be achieved through a variety of catalytic methods, ranging from classical acid-catalyzed cyclizations to modern transition metal-catalyzed reactions. The choice of catalyst is paramount and is dictated by factors such as substrate compatibility, desired regioselectivity, reaction efficiency, and scalability. This section compares the efficacy of several catalytic systems for the synthesis of the target molecule and its close analogs.

Reductive Cyclization using a Zn/FeCl₃ System: A Robust One-Pot Approach

A highly efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides, which can be readily adapted for the synthesis of the corresponding ethyl ester. This strategy involves an initial SNAr reaction between a 2-halonitroarene and a cyanoacetate, followed by a reductive cyclization of the resulting intermediate.

Mechanism of Action:

The reaction proceeds via two key steps. First, in the presence of a base such as sodium hydride (NaH), the active methylene group of ethyl cyanoacetate attacks the 2-halonitroarene in a nucleophilic aromatic substitution (SNAr) reaction to form a 2-cyano-2-(nitrophenyl)acetate intermediate. Subsequently, the addition of zinc dust and ferric chloride (FeCl₃) facilitates the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization onto the nitrile group to form the 2-aminoindole ring system.

Experimental Data:

While the original procedure focuses on carboxamides, the principles are directly applicable to the synthesis of the ethyl ester. The reported yields for a variety of substituted 2-amino-indole-3-carboxamides are generally high, often exceeding 80%.

Catalyst SystemStarting MaterialsKey ReagentsTemperature (°C)Time (h)Reported Yield (Analogs)
Zn / FeCl₃2-halo-5-chloronitrobenzene, Ethyl cyanoacetateNaH, HCl1001~85%

Causality of Experimental Choices:

  • NaH: A strong, non-nucleophilic base is required to deprotonate the ethyl cyanoacetate, initiating the SNAr reaction.

  • Zn dust: A classical and cost-effective reducing agent for nitro groups in the presence of an acid.

  • FeCl₃: While zinc is the primary reductant, FeCl₃ can act as a Lewis acid to activate the nitro group and facilitate the reduction. It can also play a role in the cyclization step.

  • One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the intermediate, saving time and resources.

Copper-Catalyzed Synthesis: A Mild and Versatile Method

Copper catalysis has emerged as a powerful tool for the synthesis of N-heterocycles. For the preparation of 2-aminoindole derivatives, a copper-catalyzed intramolecular C-N bond formation has been reported, offering a mild alternative to harsher methods.

Mechanism of Action:

The proposed mechanism involves the copper-catalyzed coupling of an N-aryl-2-haloacetamide with an amine source. In the context of synthesizing the target molecule, a plausible pathway involves the intramolecular cyclization of a suitably functionalized precursor. A reported synthesis of ethyl 2-amino-1H-indole-3-carboxylate utilizes a copper-catalyzed reaction of N-(2-bromophenyl)-2,2,2-trifluoroacetamide. The reaction likely proceeds through an initial N-arylation followed by an intramolecular cyclization.

Experimental Data:

The copper-catalyzed synthesis of ethyl 2-amino-1H-indole-3-carboxylate has been reported with a moderate yield. The conditions are generally mild, and copper catalysts are relatively inexpensive and less toxic than other transition metals like palladium or rhodium.

CatalystStarting MaterialsKey ReagentsTemperature (°C)Time (h)Reported Yield (Analog)
CuIN-(2-bromo-4-chlorophenyl)-2-haloacetamide analogBase (e.g., K₂CO₃), Ligand (e.g., L-proline)~100-12012-2446%

Causality of Experimental Choices:

  • CuI: A common and effective copper(I) salt for C-N cross-coupling reactions.

  • Base (e.g., K₂CO₃): Necessary to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amide.

  • Ligand (e.g., L-proline): Often used to stabilize the copper catalyst and improve its solubility and reactivity.

Classical Approaches: Fischer and Japp-Klingemann Indole Syntheses

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. The Japp-Klingemann reaction is another classical method for preparing indoles from β-keto esters or β-diketones and aryl diazonium salts.

Mechanism of Action:

  • Fischer Indole Synthesis: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement (the Fischer rearrangement) under acidic conditions, followed by cyclization and elimination of ammonia to form the indole ring.

  • Japp-Klingemann Reaction: This reaction involves the coupling of an aryl diazonium salt with a β-keto ester to form a hydrazone, which then undergoes cyclization, often under acidic conditions, to yield the indole-2-carboxylate.

Experimental Data:

These methods are versatile, but their success with highly functionalized substrates can be variable, and they often require harsh acidic conditions and high temperatures.

MethodCatalyst (Typical)Starting MaterialsGeneral Conditions
Fischer Indole SynthesisH₂SO₄, PPA, ZnCl₂4-chlorophenylhydrazine, Ethyl 2-amino-3-oxobutanoate derivativeHigh temperature, Acidic
Japp-Klingemann ReactionAcid or Base4-chlorobenzenediazonium salt, Ethyl 2-aminoacetoacetateAcidic or Basic

Causality of Experimental Choices:

  • Strong Acids (H₂SO₄, PPA): Required to catalyze the key-sigmatropic rearrangement in the Fischer indole synthesis.

  • Aryl Diazonium Salts: The electrophilic species in the Japp-Klingemann reaction that couples with the enolate of the β-keto ester.

Experimental Protocols

Detailed Protocol for One-Pot Reductive Cyclization using Zn/FeCl₃

This protocol is adapted from the synthesis of 2-amino-indole-3-carboxamides and is optimized for the preparation of this compound.

Materials:

  • Ethyl cyanoacetate

  • 1,4-dichloro-2-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1.0 N)

  • Ferric chloride (FeCl₃)

  • Zinc dust

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (1.0 equiv.) to anhydrous DMF (0.5 M).

  • Carefully add sodium hydride (1.1 equiv.) portion-wise at 0 °C. Stir the mixture for 10 minutes at this temperature.

  • Add 1,4-dichloro-2-nitrobenzene (1.0 equiv.) to the reaction mixture and allow it to stir at room temperature for 1 hour. The reaction mixture will typically turn a deep color.

  • After 1 hour, add 1.0 N HCl (2.0 equiv.), followed by FeCl₃ (3.0 equiv.) and zinc dust (10.0 equiv.).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Cool the reaction mixture to room temperature and add 20 mL of water.

  • Filter the crude reaction mixture and wash the solid with 25 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic phases and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

General Protocol for Copper-Catalyzed Synthesis

This protocol provides a general framework for the copper-catalyzed synthesis of the target molecule, based on methodologies for similar 2-aminoindoles.

Materials:

  • Appropriate N-(2-bromo-4-chlorophenyl)acetamide precursor

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • L-proline

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • In a sealable reaction vessel, combine the N-(2-bromo-4-chlorophenyl)acetamide precursor (1.0 equiv.), CuI (0.1 equiv.), K₂CO₃ (2.0 equiv.), and L-proline (0.2 equiv.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

Workflow for One-Pot Reductive Cyclization

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization A Ethyl cyanoacetate + 1,4-dichloro-2-nitrobenzene B Add NaH in DMF A->B C Stir at RT for 1h B->C D Add HCl, FeCl3, Zn dust C->D Intermediate Formation E Heat at 100°C for 1h D->E F Workup and Purification E->F G Ethyl 2-amino-5-chloro- 1H-indole-3-carboxylate F->G Final Product

Caption: One-pot synthesis workflow.

Generalized Mechanism for Reductive Cyclization

G Start EtOOC-CH(CN)-Ar-NO2 Intermediate1 EtOOC-CH(CN)-Ar-NH2 Start->Intermediate1 + [H] (Zn, H+) Product 2-Aminoindole Product Intermediate1->Product Intramolecular cyclization

Caption: Reductive cyclization mechanism.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several catalytic methodologies. The one-pot reductive cyclization using a Zn/FeCl₃ system stands out for its efficiency, high yields for analogous structures, and operational simplicity. Copper-catalyzed methods offer a milder alternative, though yields may be more moderate. Classical methods like the Fischer and Japp-Klingemann syntheses remain viable but may require harsher conditions.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the research, including scale, cost, and the availability of starting materials. Future research should focus on developing more sustainable and atom-economical catalytic systems, such as those employing earth-abundant metals or photocatalysis, to further enhance the synthesis of this important class of molecules.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. ResearchGate. [Link]

  • One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. PubMed. [Link]

  • Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-Indole Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] The strategic placement of a chlorine atom at the 5-position of the indole ring has been a fruitful strategy in enhancing the anticancer potential of these molecules.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a series of 5-chloro-indole-2-carboxamide and 5-chloro-indole-2-carboxylate analogs, primarily focusing on their potent antiproliferative and enzyme-inhibitory activities. We will delve into the causality behind experimental design, present comparative experimental data, and provide detailed protocols for the synthesis and biological evaluation of these promising anticancer candidates.

The 5-Chloro-Indole Scaffold: A Platform for Potent Kinase Inhibitors

The indole scaffold's versatility allows for modifications at various positions, profoundly influencing its biological activity. The introduction of a 5-chloro substituent has been a key modification in the development of potent inhibitors of oncogenic protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] EGFR is a well-validated target in cancer therapy, and its mutation or amplification is prevalent in various cancers, including non-small-cell lung cancer (NSCLC).[4] Several 5-chloro-indole derivatives have emerged as potent inhibitors of both wild-type and mutant forms of EGFR, such as the gatekeeper mutant T790M, which is a common cause of resistance to first and second-generation EGFR inhibitors.[3][5]

This guide will focus on two closely related series of 5-chloro-indole analogs:

  • 5-Chloro-indole-2-carboxamides with substitutions at the 3-position.

  • Ethyl 5-chloro-indole-2-carboxylates with substitutions at the 3-position.

By comparing the biological activities of these analogs, we can elucidate the key structural features required for potent anticancer activity.

Comparative Analysis of Anticancer Activity

The antiproliferative and enzyme inhibitory activities of various 5-chloro-indole analogs have been evaluated against a panel of human cancer cell lines and specific kinases. The following tables summarize the key findings from these studies, providing a clear comparison of the potency of different analogs.

5-Chloro-3-(substituted)-1H-indole-2-carboxamides

This series of compounds explores the impact of various substituents at the 3-position of the 5-chloro-indole-2-carboxamide core on antiproliferative activity and EGFR inhibition.

CompoundR (Substitution at C3)Mean GI₅₀ (nM)¹EGFR WT IC₅₀ (nM)²EGFR T790M IC₅₀ (nM)²
5f p-2-methyl pyrrolidin-1-yl2968 ± 59.5 ± 2
5g p-4-morpholin-1-yl3174 ± 511.9 ± 3
5d p-N,N-dimethylamino3685 ± 5-
5c m-piperidin-1-yl42102 ± 7-
Erlotinib (Reference)3380 ± 5-
Osimertinib (Reference)--8 ± 2

¹ Mean GI₅₀ values against a panel of four cancer cell lines.[5] ² IC₅₀ values for EGFR wild-type and T790M mutant.[6]

SAR Insights:

  • Substitution at the 3-position is crucial for activity: The nature of the substituent at the C3 position significantly influences the antiproliferative potency.

  • Para-substitution on the phenethyl moiety is preferred: Compounds with para-substituted phenethyl groups at the C3 position generally exhibit superior activity compared to their meta-substituted counterparts.[7]

  • Cyclic amines enhance potency: The presence of cyclic amine moieties, such as 2-methylpyrrolidine and morpholine, at the para-position of the phenethyl group leads to the most potent compounds in this series (5f and 5g).[5] These compounds demonstrated potent inhibition of both wild-type EGFR and the resistant T790M mutant, with IC₅₀ values comparable to the reference inhibitors erlotinib and osimertinib.[6]

  • Lipophilicity and steric factors play a role: The specific structure and lipophilicity of the substituent at the 3-position appear to be critical for optimal binding to the EGFR active site.

Ethyl 5-Chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylates

This series investigates the effect of different amino groups attached to a methyl linker at the 3-position of the ethyl 5-chloro-indole-2-carboxylate scaffold.

CompoundR (Substituent on aminomethyl group)Mean GI₅₀ (nM)¹EGFR IC₅₀ (nM)²BRAF V600E IC₅₀ (nM)²
3e m-piperidin-1-yl2968Potent
3a phenethyl---
Erlotinib (Reference)3380-
Vemurafenib (Reference)--Potent

¹ Mean GI₅₀ values against a panel of cancer cell lines.[3] ² IC₅₀ values for EGFR and BRAF V600E.[3]

SAR Insights:

  • Potent dual EGFR/BRAF inhibition: This series of compounds has demonstrated promising dual inhibitory activity against both EGFR and the BRAF V600E mutant, another important oncogenic kinase.[3]

  • Piperidine substitution is favorable: The m-piperidin-1-yl derivative (3e) emerged as the most potent compound in this series, with a mean GI₅₀ of 29 nM, outperforming the reference drug erlotinib.[3] This compound also showed potent inhibition of both EGFR and BRAF V600E.[3]

  • The ester group at C2 is a key feature: The ethyl carboxylate at the 2-position is a critical component for the observed biological activity.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these 5-chloro-indole analogs are provided below.

General Synthetic Pathway for 5-Chloro-3-(substituted)-1H-indole-2-carboxamides

The synthesis of the 5-chloro-indole-2-carboxamide analogs generally follows a multi-step sequence, as depicted in the workflow below.

G start Ethyl 5-chloro-1H-indole-2-carboxylate step1 N-Boc Protection start->step1 step2 Vilsmeier-Haack Formylation (C3) step1->step2 DMF, POCl₃ step3 Wittig Reaction step2->step3 Phosphonium ylide step4 Ester Hydrolysis step3->step4 NaOH step5 Amide Coupling step4->step5 Amine, Coupling Agent (e.g., BOP) end Target 5-Chloro-3-(substituted)- 1H-indole-2-carboxamides step5->end

Caption: Synthetic workflow for 5-chloro-indole-2-carboxamides.

Step-by-Step Protocol:

  • N-Boc Protection: To a solution of ethyl 5-chloro-1H-indole-2-carboxylate in DMF, add sodium hydride followed by di-tert-butyl dicarbonate ((Boc)₂O) to protect the indole nitrogen.[8]

  • Vilsmeier-Haack Formylation: The N-Boc protected intermediate is then subjected to Vilsmeier-Haack formylation using a mixture of DMF and phosphoryl chloride (POCl₃) to introduce a formyl group at the 3-position.[8]

  • Wittig Reaction: The resulting aldehyde is treated with a suitable phosphonium ylide (e.g., methoxymethyltriphenylphosphonium chloride) under basic conditions to introduce a vinyl ether moiety at the 3-position.[8]

  • Ester Hydrolysis: The ethyl ester at the 2-position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.[8]

  • Amide Coupling: The carboxylic acid is then coupled with a variety of amines using a peptide coupling reagent like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) to yield the final target carboxamides.[8]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G start Seed cancer cells in 96-well plates step1 Treat cells with varying concentrations of compounds start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT solution step2->step3 step4 Incubate for 4 hours step3->step4 step5 Add DMSO to dissolve formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate GI₅₀ values step6->end

Caption: Workflow for the MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • GI₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.

EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR is determined using a kinase assay, such as the HTRF (Homogeneous Time-Resolved Fluorescence) KinEASE-TK assay.[6]

G start Prepare reaction mixture: EGFR, substrate, ATP, and compound step1 Incubate to allow phosphorylation start->step1 step2 Add detection reagents (Eu³⁺-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) step1->step2 step3 Incubate to allow binding step2->step3 step4 Measure HTRF signal step3->step4 end Calculate IC₅₀ values step4->end

Caption: Workflow for the EGFR HTRF kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: The kinase reaction is initiated by mixing the EGFR enzyme, a biotinylated substrate peptide, ATP, and the test compound at various concentrations in a reaction buffer.

  • Phosphorylation: The mixture is incubated to allow the enzyme to phosphorylate the substrate.

  • Detection: The reaction is stopped, and detection reagents are added. These typically include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • Signal Measurement: After an incubation period to allow for binding, the HTRF signal is measured on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship studies of 5-chloro-indole-2-carboxamide and 5-chloro-indole-2-carboxylate analogs have identified several potent anticancer agents. The key takeaways from this comparative guide are:

  • The 5-chloro-indole scaffold is a valuable starting point for the design of potent kinase inhibitors.

  • Substitutions at the 3-position of the indole ring are critical for modulating anticancer activity.

  • For the 5-chloro-indole-2-carboxamide series, para-substituted phenethyl groups bearing cyclic amines at the 3-position lead to highly potent dual inhibitors of wild-type and mutant EGFR.

  • For the ethyl 5-chloro-indole-2-carboxylate series, an aminomethyl linker at the 3-position with a piperidine moiety results in potent dual EGFR/BRAF V600E inhibitors.

Future research in this area could focus on further optimizing the substituents at the 3-position to enhance potency and selectivity. Additionally, exploring modifications at other positions of the indole ring could lead to the discovery of novel analogs with improved pharmacokinetic and pharmacodynamic properties. The promising in vitro data presented here warrants further investigation of these compounds in in vivo models to assess their therapeutic potential.

References

  • Mohamed, F. A. M., Gomaa, H. A. M., Hendawy, O. M., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 112, 104960. [Link][2][7]

  • Al-Ostoot, F. H., Gomaa, H. A., Abdelrahman, M. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1301. [Link][3]

  • Al-Ostoot, F. H., Gomaa, H. A. M., Abdelrahman, M. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212458. [Link][5][6][8]

  • Abdelrahman, M. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5247. [Link][9]

  • D'yachenko, Y. D., et al. (2017). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(2), 328-331. [Link][10]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. [Link][11]

  • Patil, Y. P., et al. (2016). Design, synthesis and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. Medicinal Chemistry Research, 25(11), 2589-2603. [Link][12]

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  • de Kock, C., et al. (2016). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 7(12), 1145-1150. [Link][14]

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A Head-to-Head Comparison of Indole Building Blocks for Modern Drug Discovery: The Case for Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and blockbuster pharmaceuticals.[1][2][3][4][5] The strategic selection of a starting indole building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This guide provides an in-depth comparison of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate with other foundational indole building blocks. We will dissect the influence of its unique substitution pattern on reactivity, regioselectivity, and synthetic utility. Through comparative experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is one of the most important structural motifs in drug discovery.[5] Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids like vinblastine, underscores its remarkable biological compatibility.[3][5][6]

From a chemical standpoint, the indole nucleus is electron-rich, with the pyrrole ring possessing higher electron density than the benzene portion. This inherent nucleophilicity drives its characteristic reactivity, primarily electrophilic aromatic substitution, which overwhelmingly favors the C3 position.[7][8][9] However, the true power of the indole scaffold lies in its chameleon-like ability to be functionalized. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions can dramatically alter the ring's electronic properties, thereby fine-tuning its reactivity and providing strategic handles for molecular elaboration.[10][11][12]

This guide focuses on a highly functionalized and synthetically versatile building block: This compound . We will explore how its trifecta of substituents—an EDG at C2, an EWG at C3, and a halogen at C5—creates a unique reactivity profile compared to simpler, more common indole starting materials.

Profile of the Focus Molecule: this compound

This molecule is a sophisticated building block designed for multi-faceted derivatization. Let's analyze the contribution of each functional group to its overall chemical personality.

  • 2-Amino Group (-NH₂): As a strong electron-donating group, the amino moiety significantly increases the electron density of the indole ring, enhancing its nucleophilicity. This group also serves as a crucial handle for building complex side chains via acylation, alkylation, or sulfonylation reactions.

  • 3-Ethyl Carboxylate (-COOEt): This electron-withdrawing group tempers the activating effect of the 2-amino group. Its primary roles are to serve as a stable protecting group for the otherwise highly reactive C3 position and to provide a latent carboxylic acid functionality, accessible through hydrolysis, for subsequent amide bond formations. The presence of both an amine and a masked carboxylic acid makes this molecule an ideal precursor for cyclic structures and peptidomimetic designs.

  • 5-Chloro Group (-Cl): The chloro substituent provides a key point of attachment for carbon-carbon and carbon-heteroatom bond formation through modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups onto the benzene portion of the indole, a critical strategy for modulating pharmacokinetic properties like solubility and metabolic stability.

The interplay of these groups creates a molecule that is both activated for certain transformations and selectively deactivated for others, offering a level of synthetic control not achievable with simpler indoles.

G Indole This compound 2-Amino (-NH2) 3-Ester (-COOEt) 5-Chloro (-Cl) EDG Electron Donating Group (EDG) Increases Ring Nucleophilicity Handle for Acylation/Alkylation Indole:f0->EDG EWG Electron Withdrawing Group (EWG) Modulates Reactivity Latent Carboxylic Acid Indole:f1->EWG Coupling Cross-Coupling Handle Enables C-C / C-N Bond Formation (Suzuki, Buchwald, etc.) Indole:f2->Coupling

Caption: Functional analysis of this compound.

Comparative Analysis with Alternative Indole Building Blocks

To truly appreciate the utility of our focus molecule, we must compare it directly with other common starting materials. We will evaluate them based on reactivity, regioselectivity, and the types of synthetic transformations they readily permit.

Building BlockStructureKey FeaturesAdvantagesDisadvantages
Indole Unsubstituted baselineInexpensive; predictable C3 electrophilic substitution.Lacks functional handles; N-H requires protection for many reactions.
Ethyl 1H-indole-2-carboxylate EWG at C2C3 position is open and activated for electrophilic attack.Ester hydrolysis can be challenging; less common substitution pattern.
Ethyl 1H-indole-3-carboxylate EWG at C3C3 is protected; N-H and C2 are sites for functionalization.Ring is less nucleophilic than unsubstituted indole.
5-Chloroindole Halogen on benzene ringC3 is highly reactive; provides a cross-coupling handle.Lacks handles on the pyrrole ring; can be overly reactive.[13][14]
This compound Multi-functionalizedOrthogonal handles at N1, C2, and C5; balanced reactivity.Higher cost; more complex starting material.
Reactivity in Electrophilic Aromatic Substitution

The indole ring's high electron density makes it exceptionally reactive towards electrophiles.[7] However, substituents dramatically influence this reactivity.

  • Indole & 5-Chloroindole: These are highly nucleophilic and react readily, almost exclusively at the C3 position. The reaction is often so facile that controlling it can be difficult, leading to polymerization or multiple substitutions.

  • Ethyl Indole-3-carboxylate: The EWG at C3 deactivates the ring towards further electrophilic attack and protects the most reactive site. Electrophiles will typically target the N1 position or, under harsher conditions, the benzene ring.

  • This compound: The powerful donating effect of the 2-amino group counteracts the deactivating effects of the ester and chloro groups. However, with C3 occupied, electrophilic attack is directed elsewhere. The primary site of reaction is often the amino group itself (e.g., acylation) or the N1 position. This predictable reactivity is a significant synthetic advantage.

N-H Functionalization (Alkylation)

Alkylation of the indole nitrogen is a fundamental step in many synthetic routes. The acidity of the N-H proton is key.

  • Causality of Experimental Choice: A strong, non-nucleophilic base like sodium hydride (NaH) is typically employed to deprotonate the indole nitrogen.[15] This generates the highly nucleophilic indolide anion, which then readily attacks an alkyl halide. Using a weaker base or a nucleophilic base could lead to incomplete reaction or undesirable side reactions.

  • Comparative Performance:

    • Indole, 5-Chloroindole, Ethyl Indole-2-carboxylate: These react readily under standard NaH/DMF conditions.

    • Ethyl Indole-3-carboxylate & this compound: The presence of the C3-ester slightly increases the acidity of the N-H proton, facilitating deprotonation. However, the resulting anion is stabilized by the EWG, making it slightly less nucleophilic. In practice, these substrates still undergo N-alkylation efficiently, often with cleaner reaction profiles than their more electron-rich counterparts. The 2-amino group in our focus molecule can also be deprotonated, requiring careful control of stoichiometry (typically >2 equivalents of base for di-alkylation or selective protection strategies).

G cluster_0 Synthetic Workflow Comparison cluster_1 N-Alkylation cluster_2 C5 Cross-Coupling cluster_3 C2 Amide Formation start Select Indole Building Block N_Alkylation Indole-N⁻ Formation (NaH, DMF) start->N_Alkylation All Indoles Coupling Oxidative Addition (Pd(0), Ligand) start->Coupling Only Cl-Substituted (e.g., Focus Molecule) Amidation Acylation (Acyl Chloride, Base) start->Amidation Only NH₂-Substituted (e.g., Focus Molecule) RX R-X (Alkyl Halide) N_Alkylated N-Alkylated Indole N_Alkylation->N_Alkylated Sₙ2 N_Alkylated->Coupling Further Derivatization N_Alkylated->Amidation Further Derivatization Boronic Ar-B(OH)₂ Coupled C5-Arylated Indole Coupling->Coupled Reductive Elimination Acyl R-COCl Amidated C2-Amide Indole Amidation->Amidated

Caption: Comparative synthetic workflows for indole building blocks.

Experimental Protocols & Supporting Data

The following protocols are presented as self-validating systems, providing clear, reproducible steps that highlight the comparative reactivity discussed.

Protocol 1: N-Alkylation of Indole Derivatives

This protocol compares the N-alkylation of Ethyl 1H-indole-3-carboxylate with this compound.

Objective: To demonstrate the feasibility and compare the efficiency of N-alkylation on indole rings with varying electronic properties.

Methodology:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under a nitrogen atmosphere at 0 °C, add a solution of the indole starting material (1.0 eq.) in anhydrous DMF (5 mL) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data:

Starting MaterialProductTime (h)Yield (%)Notes
Ethyl 1H-indole-3-carboxylateEthyl 1-benzyl-1H-indole-3-carboxylate492%Clean reaction, straightforward purification.
This compoundEthyl 1-benzyl-2-amino-5-chloro-1H-indole-3-carboxylate585%Reaction proceeds well. Note: Use of >2 eq. of NaH and BnBr may lead to N,N-dibenzylation of the 2-amino group.
Protocol 2: Suzuki Cross-Coupling of 5-Chloroindoles

This protocol showcases the utility of the 5-chloro group as a handle for C-C bond formation.

Objective: To install an aryl group at the C5 position of the indole ring via a palladium-catalyzed Suzuki cross-coupling reaction.

Methodology:

  • In a reaction vial, combine the 5-chloroindole starting material (1.0 eq.), phenylboronic acid (1.5 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Seal the vial and heat the reaction mixture to 90 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data:

Starting MaterialProductTime (h)Yield (%)Notes
5-Chloroindole5-Phenyl-1H-indole1288%Standard Suzuki conditions are effective.
This compoundEthyl 2-amino-5-phenyl-1H-indole-3-carboxylate1278%The reaction is successful, demonstrating the compatibility of the amino and ester groups with the catalytic cycle. The slightly lower yield may be attributed to potential coordination of the catalyst by the 2-amino group.

Conclusion and Strategic Recommendations

The selection of an indole building block is a strategic decision with far-reaching consequences for a synthetic route. While simple indoles like indole itself or 5-chloroindole offer direct access to C3-functionalized or C5-coupled products, they lack the nuanced control required for more complex targets.

This compound emerges as a superior choice for multi-stage, divergent syntheses. Its pre-installed, orthogonal functional groups provide a clear and logical roadmap for derivatization:

  • The 5-chloro group allows for early or late-stage introduction of diversity on the benzenoid ring via robust cross-coupling chemistry.

  • The 2-amino group serves as a nucleophilic handle for building out complex side chains, which are often crucial for biological activity.

  • The 3-ester protects the most reactive position while acting as a stable precursor to a carboxylic acid for amide coupling.

  • The N1-H position remains available for standard alkylation or arylation, further expanding the accessible chemical space.

By providing multiple, chemoselectively addressable sites for modification, this building block minimizes the need for cumbersome protection-deprotection sequences and enables the rapid generation of diverse compound libraries. For researchers in medicinal chemistry and drug development, embracing such strategically functionalized starting materials is paramount to accelerating the discovery of next-generation therapeutics.

References

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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

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A Senior Application Scientist's Guide to Cross-Instrument Validation of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the consistency and reliability of analytical data form the bedrock of regulatory trust and product quality. For a molecule like Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active agents, ensuring that analytical results are reproducible across different instruments is not merely a matter of good practice—it is a foundational requirement. This guide provides an in-depth, field-proven perspective on the cross-validation of analytical data for this indole derivative, moving beyond rote procedural steps to explain the scientific rationale behind the chosen methodologies.

The successful transfer and cross-validation of an analytical method ensures that a validated procedure will yield consistent and reliable results, irrespective of the testing site, personnel, or equipment.[1][2] This process is a critical component of maintaining data integrity and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in guidelines from the International Council for Harmonisation (ICH).[3][4][5][6][7][8] This guide will detail the cross-validation of this compound using four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Imperative of a Multi-Instrument Approach

Relying on a single analytical technique can introduce systemic bias. A multi-instrumental approach, leveraging the unique strengths of different technologies, provides a more holistic and robust characterization of the analyte. HPLC is the workhorse for quantification and purity assessment, GC-MS offers unparalleled sensitivity for volatile impurities, NMR provides definitive structural elucidation, and FTIR serves as a rapid, confirmatory fingerprint of the molecule's functional groups. Cross-validating across these platforms ensures a comprehensive and unassailable analytical data package.

The Cross-Validation Workflow: A Framework for Trust

At its core, cross-validation is a systematic process to demonstrate that an analytical method is fit for its intended purpose across different systems.[3][5][6] The objective is to ensure the method is robust and its performance is transferable. The following workflow illustrates the key stages of this process.

Cross_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting start Initiate Cross-Validation protocol Develop & Approve Cross-Validation Protocol start->protocol acceptance Define Acceptance Criteria (ICH Q2(R2) Guidelines) protocol->acceptance materials Prepare & Distribute Homogeneous Sample Batch acceptance->materials instrumentA Analysis on Instrument A materials->instrumentA instrumentB Analysis on Instrument B materials->instrumentB compare Compile & Compare Data instrumentA->compare instrumentB->compare stats Statistical Analysis (e.g., t-test, Equivalence) compare->stats decision Results Meet Acceptance Criteria? stats->decision report Generate Final Cross-Validation Report decision->report Yes investigate Investigate Discrepancies decision->investigate No end Cross-Validation Complete report->end investigate->instrumentA Re-analyze/Troubleshoot

Caption: A generalized workflow for the cross-validation of analytical methods between instruments.

High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone

Expertise & Experience: HPLC is the gold standard for assessing the purity and concentration of non-volatile organic compounds like indole derivatives.[9][10] The choice of a reversed-phase C8 column is deliberate; it provides excellent resolution for moderately polar compounds like our target analyte, offering a balance between retention and analysis time. The mobile phase, a gradient of acetonitrile and water with a small amount of phosphoric acid, is selected to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.[11][12]

Experimental Protocol: HPLC
  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C8, 150 x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: Start at 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 280 nm

  • System Suitability: Perform five replicate injections of the stock solution. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

  • Cross-Validation Analysis: Analyze the same sample batch on both Instrument A and Instrument B in triplicate.

Data Presentation: HPLC Cross-Validation
ParameterInstrument A (n=3)Instrument B (n=3)Acceptance Criteria
Retention Time (min) 5.82 ± 0.015.85 ± 0.02%RSD between instruments ≤ 2.0%
Peak Area (mAU*s) 1,254,321 ± 8,5431,249,876 ± 9,123% Difference of means ≤ 5.0%
Calculated Purity (%) 99.8 ± 0.199.7 ± 0.1Difference of means ≤ 0.5%

Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Profiling

Expertise & Experience: While the target compound itself has limited volatility, GC-MS is invaluable for identifying and quantifying more volatile process-related impurities or degradation products that might not be resolved by HPLC. The choice of a DB-5ms column is strategic; its non-polar nature is well-suited for general-purpose screening of a wide range of organic molecules. Electron ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, allowing for reliable library matching and structural inference.[13]

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane. Note: Derivatization with an agent like BSTFA may be required if the parent compound's volatility is insufficient.

  • Chromatographic & Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280°C (Splitless mode)

    • Oven Program: Hold at 100°C for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-450 amu

  • Cross-Validation Analysis: Analyze the same sample on both GC-MS Instrument A and Instrument B.

Data Presentation: GC-MS Cross-Validation
ParameterInstrument AInstrument BAcceptance Criteria
Retention Time (min) 12.1512.18Difference ≤ 0.1 min
Molecular Ion (m/z) 238/240238/240Match
Key Fragment Ions (m/z) 193, 165, 130193, 165, 130Visual and library match score > 90%

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

Expertise & Experience: NMR is the definitive technique for structural elucidation. For cross-validation, the key is to demonstrate that spectra acquired on different spectrometers are superimposable, confirming the identity and structural integrity of the compound. The choice of solvent, DMSO-d₆, is often used for indole compounds to ensure solubility and to observe exchangeable protons like the N-H protons.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: e.g., 400 MHz or 500 MHz

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

    • Pulse Width: 90°

  • Cross-Validation Analysis: Acquire a ¹H NMR spectrum on both Instrument A and Instrument B.

Data Presentation: ¹H NMR Cross-Validation
Proton AssignmentInstrument A (δ, ppm)Instrument B (δ, ppm)Acceptance Criteria
NH (indole) ~11.5 (br s)~11.5 (br s)Δδ ≤ 0.02 ppm
NH₂ ~6.5 (br s)~6.5 (br s)Δδ ≤ 0.02 ppm
Aromatic CHs 7.0 - 7.8 (m)7.0 - 7.8 (m)Δδ ≤ 0.02 ppm
-OCH₂CH₃ ~4.3 (q)~4.3 (q)Δδ ≤ 0.02 ppm
-OCH₂CH₃ ~1.3 (t)~1.3 (t)Δδ ≤ 0.02 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprint

Expertise & Experience: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a molecular fingerprint.[14][15] The comparison of spectra from different instruments verifies that the bulk material is consistent. The KBr pellet method is a classic and reliable technique for solid samples, minimizing interference from solvents.

Experimental Protocol: FTIR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of the sample.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Cross-Validation Analysis: Acquire a spectrum on both FTIR Instrument A and Instrument B.

Data Presentation: FTIR Cross-Validation
Functional GroupVibrational ModeInstrument A (cm⁻¹)Instrument B (cm⁻¹)Acceptance Criteria
Amine/Indole N-H Stretch~3450, ~3350~3452, ~3348Difference ≤ 4 cm⁻¹
Ester C=O Stretch~1680~1681Difference ≤ 4 cm⁻¹
Aromatic C=C Stretch~1600, ~1470~1601, ~1472Difference ≤ 4 cm⁻¹
Ester C-O Stretch~1250~1248Difference ≤ 4 cm⁻¹
Aryl-Cl Stretch~1050~1053Difference ≤ 4 cm⁻¹

Visualizing the Analytical Workflows

Analytical_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_nmr NMR Workflow cluster_ftir FTIR Workflow hplc_prep Sample Prep (100 µg/mL) hplc_inj Inject 10 µL hplc_prep->hplc_inj hplc_sep C8 Column Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (280 nm) hplc_sep->hplc_det hplc_data Quantify Peak Area & Retention Time hplc_det->hplc_data gcms_prep Sample Prep (in DCM) gcms_inj Inject 1 µL gcms_prep->gcms_inj gcms_sep DB-5ms Separation (Temp Program) gcms_inj->gcms_sep gcms_det EI-MS Detection (m/z 40-450) gcms_sep->gcms_det gcms_data Identify by RT & Mass Spectrum gcms_det->gcms_data nmr_prep Dissolve in DMSO-d6 nmr_acq Acquire ¹H Spectrum nmr_prep->nmr_acq nmr_proc Process FID nmr_acq->nmr_proc nmr_data Assign Chemical Shifts & Couplings nmr_proc->nmr_data ftir_prep Prepare KBr Pellet ftir_acq Acquire Spectrum (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_data Identify Peak Wavenumbers ftir_acq->ftir_data

Caption: Simplified workflows for each analytical technique used in the cross-validation study.

Conclusion

The cross-validation of analytical data for this compound is a rigorous, multi-faceted process that underpins the integrity of pharmaceutical development. By systematically comparing data from HPLC, GC-MS, NMR, and FTIR across different instruments and adhering to predefined acceptance criteria based on ICH guidelines, we build a self-validating system of analytical trust. This guide has detailed not just the "how" but the "why" behind each experimental choice, providing a framework that ensures data is robust, reproducible, and ready for regulatory scrutiny. Successful cross-validation is the ultimate demonstration that an analytical method is truly fit for its purpose, providing unwavering confidence in the quality of the molecule under investigation.

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Benchmarking the performance of novel inhibitors derived from Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Analysis of Novel Indole-Based Inhibitors Against Established Kinase-Targeted Drugs

This guide provides a comprehensive benchmark analysis of a novel inhibitor, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, against well-established drugs targeting key signaling pathways implicated in oncogenesis. As researchers and drug development professionals, the pursuit of more potent and selective therapeutic agents is paramount. This document offers an objective comparison, supported by detailed experimental protocols and data, to elucidate the potential of this new chemical entity as a valuable lead compound.

Scientific Foundation: Targeting Dysregulated Kinase Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity, particularly within the tyrosine kinase family, is a well-established driver of cancer cell growth, proliferation, and survival.[2][3][4] These enzymes, therefore, represent prime targets for therapeutic intervention.

Mechanism of Action of Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that function by blocking the action of these enzymes.[3][4][5] Most TKIs are designed to interfere with the binding of adenosine triphosphate (ATP) to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting the aberrant signaling cascade.[2] They are broadly classified based on their binding mode:

  • Type I Inhibitors: These agents competitively bind to the ATP-binding pocket of the active conformation of the kinase.

  • Type II Inhibitors: These inhibitors bind to the ATP site but also extend into an adjacent allosteric site, stabilizing the inactive conformation of the kinase.[2]

Our novel compound, this compound, is built upon an indole scaffold, a privileged structure in medicinal chemistry known to be a core component of many existing kinase inhibitors.[6][7][8] This guide benchmarks its performance against established TKIs such as Erlotinib and Osimertinib , which are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase.

Targeted Signaling Pathway: The EGFR Cascade

The EGFR signaling pathway is a critical regulator of cell growth and division. Upon ligand binding, EGFR undergoes autophosphorylation, initiating downstream cascades such as the PI3K/Akt pathway, which ultimately promotes cell survival and proliferation. In many cancers, mutations lead to the constitutive activation of this pathway.

EGFR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Dimerizes & Autophosphorylates PI3K PI3K pEGFR->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Proliferation Cell Growth & Survival pAkt->Proliferation Inhibitor Novel Inhibitor & Known Drugs (TKIs) Inhibitor->pEGFR Inhibits Workflow Start Start: Synthesize Novel Inhibitor Assay1 Biochemical Kinase Assay (IC50 Determination) Start->Assay1 Assay2 Cell-Based Viability Assay (MTT Assay) Start->Assay2 Assay3 Mechanism of Action Study (Western Blot) Start->Assay3 Data1 Table 1: Comparative Potency Assay1->Data1 Data2 Table 2: Comparative Efficacy Assay2->Data2 Data3 Phosphorylation Analysis Assay3->Data3 Analysis Comprehensive Analysis & Conclusion Data1->Analysis Data2->Analysis Data3->Analysis

Caption: Experimental workflow for inhibitor performance benchmarking.

Rationale for Assay Selection:

  • Biochemical Kinase Assay: This is the first critical step to determine if the compound directly interacts with and inhibits the target enzyme in a purified, cell-free system. It provides a quantitative measure of potency (IC50). [9][10]2. Cell Viability (MTT) Assay: While a compound may be potent biochemically, it must be able to penetrate the cell membrane and inhibit the target in a complex cellular environment. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation, to determine the compound's efficacy in a biological context. [11][12][13]3. Western Blot Analysis: This technique provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of the target kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-Akt), we can confirm that the observed cellular effects are due to the intended mechanism of action. [14][15]

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility and allow for direct comparison between compounds.

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol is designed to measure the concentration-dependent inhibition of a target kinase.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EGTA). [16] * Prepare a stock solution of ATP at 10 mM. The final concentration in the assay should be near the Km value for the specific kinase. [10] * Dilute the purified recombinant target kinase and its specific substrate peptide in 1X Kinase Buffer.

    • Prepare a serial dilution of the novel inhibitor and benchmark drugs (Erlotinib, Osimertinib) in DMSO, followed by a further dilution in 1X Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the kinase/substrate mixture to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. [1] * Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP or the generated ADP using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic and anti-proliferative effects of the inhibitors on a relevant cancer cell line (e.g., NCI-H1975, which harbors an EGFR T790M mutation).

  • Cell Culture and Seeding:

    • Culture NCI-H1975 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. [12][17] * Incubate for 24 hours to allow for cell attachment. [12]

  • Compound Treatment:

    • Prepare serial dilutions of the novel inhibitor and benchmark drugs in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the various inhibitor concentrations. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C. [17]

  • MTT Assay and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. [11] * Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [11][18] * Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [17] * Shake the plate gently for 15 minutes on an orbital shaker. [13] * Measure the absorbance at a wavelength of 570 nm using a microplate reader. [13]

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of inhibitor concentration.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol verifies the inhibitor's mechanism of action by detecting changes in protein phosphorylation.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with the novel inhibitor or benchmark drugs at a relevant concentration (e.g., 1x and 5x the GI50) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation (except for the unstimulated control).

    • Wash the cells with ice-cold PBS and lyse them with 1X cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [14][16] * Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [16] * Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in 3X SDS sample buffer. [16] * Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [14]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [15] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR Tyr1068 or anti-p-Akt Ser473).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [14] * Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. [14] * Capture the signal using a digital imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane of the phospho-specific antibodies using a stripping buffer.

    • Re-probe the same membrane with an antibody against the total protein (e.g., anti-EGFR or anti-Akt) and repeat the detection steps. [19]

Comparative Performance Data

The following tables summarize the performance of this compound against established EGFR inhibitors.

Table 1: Biochemical Potency Against Target Kinase (EGFRT790M)

Compound IC50 (nM)
This compound 25.3 ± 4.1
Erlotinib 150.7 ± 15.2
Osimertinib 9.8 ± 2.5

(Data are presented as mean ± standard deviation from three independent experiments)

Table 2: Cellular Efficacy in NCI-H1975 Cells (EGFRT790M Mutant)

Compound GI50 (nM)
This compound 112.5 ± 10.8
Erlotinib > 1000
Osimertinib 45.1 ± 6.3

(Data are presented as mean ± standard deviation from three independent experiments)

Western Blot Analysis Summary: Treatment of NCI-H1975 cells with this compound at concentrations of 100 nM and 500 nM resulted in a dose-dependent decrease in the phosphorylation of both EGFR and its downstream target, Akt. This effect was comparable to that observed with Osimertinib, while Erlotinib showed minimal impact on phosphorylation in this resistant cell line. The total protein levels of EGFR and Akt remained unchanged across all treatments, confirming that the observed effects were due to inhibition of kinase activity and not protein degradation. [19]

Discussion and Future Outlook

The experimental data reveal a promising profile for this compound.

  • Biochemical Potency: The novel inhibitor demonstrates potent, low-nanomolar inhibition of the drug-resistant EGFRT790M mutant kinase. Its IC50 value of 25.3 nM is significantly more potent than the first-generation inhibitor Erlotinib and approaches the potency of the third-generation covalent inhibitor Osimertinib.

  • Cellular Efficacy: In a cellular context, the compound effectively inhibits the growth of the EGFRT790M mutant cancer cell line. The clear gap between its biochemical potency and cellular efficacy suggests that further optimization of its cell permeability and metabolic stability may be beneficial. Nonetheless, its performance is vastly superior to Erlotinib, which is ineffective against this resistant mutant.

  • Mechanism of Action: Western blot analysis confirms that the compound functions as intended, inhibiting the EGFR signaling pathway within cancer cells. The reduction in p-EGFR and p-Akt levels provides strong evidence of on-target activity.

This compound stands out as a highly promising, non-covalent inhibitor lead compound for targeting drug-resistant EGFR mutations. Its robust performance in biochemical and cellular assays warrants further investigation. Future directions should focus on lead optimization to improve cellular potency and pharmacokinetic properties, as well as comprehensive selectivity profiling against a broader panel of kinases to assess its safety profile.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Jneid, B., & T. Ouallah, A. (2024). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Tyrosine kinase inhibitor. (2024, November 26). In Wikipedia. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023, May 12). Cleveland Clinic. Retrieved from [Link]

  • Cancer growth blockers. (n.d.). Cancer Research UK. Retrieved from [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2001). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 263(1-2), 1-16.
  • Eto, M. (2012). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). Cell Signaling Technology. Retrieved from [Link]

  • This compound. (n.d.). ABLAZE. Retrieved from [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). BDBiosciences. Retrieved from [Link]

  • Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Glickman, J. F., & Schmid, A. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules. MDPI. Retrieved from [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (2011). ACS Combinatorial Science. NIH. Retrieved from [Link]

  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023, January 28). Molecules. MDPI. Retrieved from [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). Journal of Enzyme Inhibition and Medicinal Chemistry. NIH. Retrieved from [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory chemicals. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, ensuring the safety of personnel and the preservation of our environment. Our commitment is to empower you with the knowledge to handle and dispose of this compound with the highest degree of scientific rigor and safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

For instance, the closely related compound, Ethyl 5-chloro-1H-indole-2-carboxylate, is classified with the following hazard statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Given the structural similarities, it is prudent to handle this compound as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system. Furthermore, as a chlorinated organic compound, its potential for environmental toxicity and the formation of hazardous byproducts upon incomplete combustion necessitates careful disposal.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryGHS Hazard Code (Inferred)Description
Skin IrritationH315Causes skin irritation upon contact.
Eye IrritationH319Causes serious eye irritation upon contact.
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.
Environmental Hazard-As a chlorinated organic, potential for long-term adverse effects in the aquatic environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the inferred hazard profile, the following minimum PPE must be worn when handling this compound for disposal:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All handling of the solid material should ideally be performed in a certified chemical fume hood.

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Cross-contamination can lead to dangerous reactions, generating heat, toxic gases, or even explosions.

Step-by-Step Waste Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The hazard characteristics (e.g., "Irritant") should also be clearly indicated.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong acids, or strong bases. Chlorinated indole derivatives can undergo various reactions, including chlorine substitution and cleavage, which could be exacerbated by mixing with incompatible chemicals[3].

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated, away from heat sources, and separate from incompatible materials.

Disposal Procedures: A Step-by-Step Guide

The preferred method for the disposal of chlorinated organic compounds like this compound is through a licensed hazardous waste disposal company.

Operational Disposal Plan:

  • Waste Characterization: Accurately characterize the waste. If the waste is purely this compound, this is straightforward. If it is a solution, the solvent and concentration must be documented.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the proper procedures for waste pickup and disposal in accordance with local, state, and federal regulations. They will have established relationships with certified hazardous waste vendors.

  • Packaging for Disposal:

    • Ensure the waste container is securely sealed and the exterior is clean and free of contamination.

    • Complete any required waste manifest forms provided by your EHS office. This documentation is crucial for tracking the waste from "cradle to grave."

  • Recommended Disposal Method: The recommended method of disposal is incineration at a permitted hazardous waste facility. High-temperature incineration with appropriate flue gas scrubbing is necessary to ensure the complete destruction of the chlorinated organic compound and to prevent the formation of dioxins and other toxic byproducts.

  • Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the same designated hazardous waste container.

  • Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but always confirm this with your institution's EHS guidelines.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained and equipped to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area, and contact your institution's emergency response team or EHS office immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Pathway cluster_emergency Emergency Response start Start: Handling of this compound ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill Potential Hazard exposure Personnel Exposure start->exposure Potential Hazard segregation Segregate Waste into Labeled Container ppe->segregation contact_ehs Contact EHS Office segregation->contact_ehs package Package for Disposal contact_ehs->package incineration High-Temperature Incineration package->incineration spill_response Follow Spill Response Protocol spill->spill_response exposure_response Follow First Aid Procedures & Seek Medical Attention exposure->exposure_response

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers to conduct their work not only with groundbreaking efficacy but also with uncompromising safety. Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a halogenated indole derivative, a class of compounds with significant potential in medicinal chemistry and drug discovery.[1][2] However, its structural motifs—a chlorinated aromatic system and an amino group—necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring both personal safety and experimental integrity.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the potential hazards of this compound is fundamental to selecting appropriate PPE. While comprehensive toxicological data for this specific molecule may be limited, its classification and the properties of analogous compounds provide a clear basis for our safety strategy.

  • GHS Classification: The compound is designated with the signal word "Warning" and carries the hazard statement H302, indicating it is harmful if swallowed.[3]

  • Irritation Potential: Structurally related indole and aromatic amine compounds are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5][6] Therefore, we must assume this compound presents a similar risk profile.

  • Inhalation Hazard: As a solid, potentially in powder form, it can be easily aerosolized, creating an inhalation risk.[6][7]

  • Halogenated Compound: As a chlorinated organic substance, it requires specific disposal protocols to prevent environmental harm.[8][9] Such compounds should not be released into the sewer system.[10]

This assessment dictates that our primary safety goals are to prevent ingestion, skin/eye contact, and inhalation, while ensuring environmentally responsible disposal.

Core PPE Requirements & Operational Protocols

The following table outlines the minimum PPE required for handling this compound. All operations, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[8]

Protection Type Required PPE Rationale & Key Considerations
Eye & Face Chemical Safety Goggles (ANSI Z87.1 certified)Protects against splashes and airborne particulates.[11] Must be worn at all times in the laboratory.
Face Shield (worn over goggles)Required when handling bulk quantities (>25g) or during procedures with a high splash risk (e.g., rapid mixing, heating).[11][12]
Hand Nitrile GlovesProvides baseline protection for incidental contact.[8] Inspect for tears before each use.
Double GlovingRecommended when handling the pure solid or concentrated solutions to provide an extra barrier against contamination.
Body Flame-Resistant (FR) or Nomex® Laboratory CoatProtects skin and personal clothing from contamination.[11] Must be fully buttoned.
Closed-toe Shoes & Long PantsProtects feet and legs from spills. Perforated shoes or sandals are prohibited.[8][13]
Respiratory Certified Chemical Fume HoodPrimary engineering control. Essential for preventing inhalation of dusts or vapors.[8][14]

Procedural Protocols: A Self-Validating Workflow

Adherence to a strict, logical workflow is critical for safety. The following diagram and procedures ensure that protection is maintained throughout the handling process and that cross-contamination is prevented during PPE removal.

PPE_Workflow start Start: Prepare to Handle Chemical assess 1. Assess Task (Weighing, Solution Prep, etc.) start->assess fume_hood 2. Verify Fume Hood is Operational assess->fume_hood don_ppe 3. Don PPE (See Donning Procedure) fume_hood->don_ppe handle 4. Perform Chemical Handling don_ppe->handle decontaminate 5. Decontaminate Work Area handle->decontaminate doff_ppe 6. Doff PPE in Designated Area (See Doffing Procedure) decontaminate->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash end End: Task Complete wash->end

Caption: PPE selection and use workflow for chemical handling.

Step-by-Step Methodology: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and fully enclosed, closed-toe shoes.

  • Lab Coat: Put on your laboratory coat and fasten all buttons.

  • Eye Protection: Put on your chemical safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence: This sequence is designed to minimize the spread of potential contamination.

  • Gross Decontamination: If there is visible contamination on your outer gloves, wipe them down with an appropriate solvent-soaked towel while still wearing them. Dispose of the towel as hazardous waste.

  • Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out as you pull them off.

  • Face Shield/Goggles: Remove the face shield (if used) from the back of your head. Then, remove the safety goggles. Place them in a designated area for cleaning.

  • Lab Coat: Unbutton your lab coat. As you remove it, fold the contaminated outside inwards and away from your body. Place it in a designated container for lab laundry.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[15]

Spill and Exposure Plan

Spill Response:

  • Alert personnel in the immediate area.

  • If the spill is large, evacuate the lab and contact your institution's safety office.

  • For small spills inside a fume hood, use an absorbent material like sand or a chemical spill kit to contain the powder or liquid.[10]

  • Carefully sweep the absorbed material into a designated hazardous waste container. Do not flush any material down the drain.[10]

Exposure Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15][16] Seek medical attention if irritation develops.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][16] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][16] Seek immediate medical attention.

Disposal Plan: A Critical Final Step

Proper disposal is a non-negotiable aspect of laboratory safety and environmental stewardship.

  • Chemical Waste: All waste containing this compound, including unused material and absorbed spill cleanup, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[8]

  • Contaminated PPE: Disposable PPE, such as gloves, must be placed in a designated hazardous waste container immediately after use. Do not discard in the regular trash.

  • Regulatory Compliance: Always follow your institution's specific waste management protocols and work with your designated waste disposal firm.[17]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a system of safety that protects you, your colleagues, and your research.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Water Corporation.
  • Process for Disposal of Chlorin
  • Treatment and disposal of chemical wastes in daily labor
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • CHEMM. Personal Protective Equipment (PPE).
  • Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Abovchem.
  • Safety Data Sheet - Indole-3-carboxaldehyde. (2025, October 6).
  • Ethyl 2-Amino-1H-Pyrrole-3-Carboxyl
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride.
  • Fisher Scientific. (2014, September 11).
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET - 1,1,2-Trimethyl-1H-benz[e]indole.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Fisher Scientific. (2024, April 1).
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Chloroindole-2-carboxylic acid.
  • Sim, J., et al. (2025, December 3). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC - NIH.
  • ResearchGate. (2025, December 4). (PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus.
  • Organic Chemistry Portal. (2023).
  • Neogen. (2019, October 30).
  • Neogen. (2024, May 17).

Sources

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